cis-3-Aminocyclohexanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXQBZPWBFDX-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38541-66-1, 118785-96-9, 16636-51-4 | |
| Record name | 3-Aminocyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038541661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Purification of cis-3-Aminocyclohexanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of cis-3-aminocyclohexanecarboxylic acid, a crucial building block in medicinal chemistry and drug development.[1][2][3] As a conformationally constrained GABA analogue, this molecule is of significant interest for its potential applications in neuroscience research and as a component of peptidomimetics.[4] This document details robust synthetic strategies, with a focus on stereochemical control, and outlines effective purification protocols to isolate the desired cis isomer in high purity. Each section is grounded in established chemical principles, offering both theoretical understanding and practical, field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Stereochemistry in Function
This compound is a non-proteinogenic amino acid whose rigid cyclohexane backbone imparts a specific three-dimensional orientation to the amino and carboxylic acid functional groups. This defined stereochemistry is paramount to its biological activity, influencing its interaction with target receptors and enzymes.[3] Notably, it is recognized as an inhibitor of GABA uptake, a property that underscores its potential in the study and treatment of neurological disorders.[4] The primary challenge in its preparation lies in the stereoselective synthesis and subsequent purification to isolate the cis isomer from the thermodynamically more stable trans isomer. This guide will address these challenges by presenting reliable methodologies for both synthesis and purification.
Synthetic Strategies: The Pathway from Aromatic Precursors
A prevalent and efficient method for the synthesis of 3-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of 3-aminobenzoic acid. This approach is advantageous due to the commercial availability of the starting material and the generally high yields of the reaction. The stereochemical outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions.
Catalytic Hydrogenation of 3-Aminobenzoic Acid
The reduction of the aromatic ring of 3-aminobenzoic acid to a cyclohexane ring is a well-established transformation.[5] The choice of catalyst is critical in directing the stereoselectivity of the hydrogenation.
Key Considerations for Stereoselectivity:
-
Catalyst Selection: Rhodium- and Ruthenium-based catalysts, often on a carbon support (Rh/C or Ru/C), are frequently employed for the hydrogenation of aromatic rings under milder conditions than those required for catalysts like Raney Nickel.[5] The choice of metal can influence the cis/trans isomer ratio.
-
Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent play a significant role. Basic conditions, often achieved by adding sodium hydroxide, can influence the product distribution.[5]
The general transformation is depicted below:
Caption: General synthetic and purification workflow for this compound.
Purification: Isolating the Cis Isomer
The output of the catalytic hydrogenation is typically a mixture of cis and trans isomers. The separation of these diastereomers is a critical step in obtaining the desired product. Fractional crystallization is a widely used and effective technique for this purpose, exploiting the differential solubility of the cis and trans isomers in a given solvent system.
Principles of Fractional Crystallization
Fractional crystallization relies on the principle that the two isomers will have slightly different physical properties, including solubility.[6] By carefully selecting a solvent or a solvent mixture, it is possible to create conditions where one isomer preferentially crystallizes out of the solution while the other remains dissolved.
Solvent Selection: The choice of solvent is paramount for successful separation. An ideal solvent will exhibit a significant difference in solubility for the cis and trans isomers at a given temperature. Water and alcohol-water mixtures are often good starting points for the crystallization of amino acids due to their polar nature.[7]
Detailed Experimental Protocol: Purification by Recrystallization
The following protocol outlines a general procedure for the purification of this compound from a cis/trans mixture.
Step-by-Step Methodology:
-
Dissolution: The crude mixture of cis- and trans-3-aminocyclohexanecarboxylic acid is dissolved in a minimum amount of hot solvent (e.g., a water/ethanol mixture).[8] The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.[9] If the solution is colored, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities.[10]
-
Cooling and Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals. The flask should remain undisturbed during this period.[9]
-
Ice Bath: Once the solution has reached room temperature, it is placed in an ice-water bath to maximize the yield of the crystallized product.[8]
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[8]
-
Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing the more soluble trans isomer.[8]
-
Drying: The purified crystals are dried under vacuum to remove any remaining solvent.
The entire purification workflow can be visualized as follows:
Caption: Step-by-step workflow for the purification of this compound via recrystallization.
Analytical Characterization and Quality Control
Confirmation of the structure and purity of the final product is essential. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR Spectroscopy | Structural elucidation and determination of stereochemistry. | The relative stereochemistry can be inferred from the coupling constants of the protons on the cyclohexane ring. |
| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton.[11] | The number of signals will correspond to the number of unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak corresponding to the mass of the compound (C₇H₁₃NO₂) should be observed. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and isomeric ratio. | A single major peak should be observed for the pure compound. Chiral HPLC may be used for enantiomeric resolution if applicable. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the amino (N-H) and carboxylic acid (C=O, O-H) groups will be present. |
Data Summary: Synthesis and Purification Outcomes
The following table summarizes typical outcomes for the synthesis and purification of this compound.
| Parameter | Catalytic Hydrogenation | After Recrystallization |
| Yield | >90% (for the mixture of isomers) | 60-80% (of the cis isomer from the mixture) |
| cis:trans Ratio | Varies (e.g., 4:1 to 1:1) depending on conditions. | >98:2 |
| Purity (by HPLC) | ~95% (total isomers) | >99% |
Conclusion
The synthesis and purification of this compound, while presenting stereochemical challenges, can be reliably achieved through the catalytic hydrogenation of 3-aminobenzoic acid followed by meticulous fractional crystallization. The methodologies outlined in this guide provide a robust framework for obtaining this valuable compound in high purity, enabling its use in further research and development in the pharmaceutical and life sciences sectors. Careful attention to reaction conditions and purification protocols is paramount for a successful outcome.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]
- 4. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Home Page [chem.ualberta.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of cis-3-Aminocyclohexanecarboxylic Acid: A Predictive Framework and Methodological Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract: cis-3-Aminocyclohexanecarboxylic acid is a crucial non-proteinogenic amino acid utilized as a structural scaffold in medicinal chemistry and peptide synthesis. Its utility in organic-phase synthesis and formulation is, however, fundamentally governed by its solubility, a property that is poorly documented. This guide provides a comprehensive analysis of the physicochemical factors expected to control the solubility of this compound in various organic solvents. We move beyond theoretical discussion to provide a detailed, field-proven experimental protocol for accurate solubility determination using the isothermal shake-flask method coupled with UPLC analysis. This document is intended to serve as a foundational resource for researchers, enabling predictive solvent selection and providing a robust methodology for generating reliable solubility data essential for process development, reaction optimization, and formulation design.
Introduction: The Synthetic Challenge and Solubility Imperative
This compound is a cyclic β-amino acid derivative. Its constrained cyclohexane ring makes it a valuable building block for synthesizing peptidomimetics and pharmacologically active agents, particularly those targeting neurological pathways.[1][2] The successful integration of this intermediate into synthetic routes, especially in peptide synthesis and the creation of complex drug molecules, is critically dependent on its behavior in non-aqueous media.[1]
Solubility is a master variable that dictates reaction kinetics, purification efficiency, and the ultimate feasibility of a synthetic process. Poor solubility can lead to heterogeneous reaction mixtures, low yields, and complex downstream processing. For formulation scientists, understanding the solubility profile is the first step in designing effective drug delivery systems. This guide addresses the current information gap by providing a framework for understanding and experimentally determining the solubility of this compound in relevant organic solvents.
Physicochemical Properties & Predicted Solubility Profile
Molecular Structure and Dominant Zwitterionic State
Like all amino acids, this compound possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In the solid state and in polar environments, these functional groups engage in an internal acid-base reaction, forming a zwitterion or dipolar ion.[3] This results in a molecule with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻).
This zwitterionic character is the single most important factor governing its physical properties. The strong electrostatic interactions between these charged moieties in the crystal lattice lead to a high melting point (approx. 225-228 °C) and a general preference for highly polar solvents that can effectively solvate both ionic centers.[4][5] The energy required to break this strong ionic lattice is substantial, meaning a solvent must provide strong, energetically favorable interactions to overcome it.[5]
Core Principles Governing Solubility
The solubility of this compound is a function of the interplay between its solid-state properties (lattice energy) and the solvation energy provided by the solvent. Key factors include:
-
Polarity and Dielectric Constant: High-polarity solvents are better equipped to stabilize the charged zwitterionic form.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors (to the carboxylate) and acceptors (from the ammonium group), providing powerful solvation interactions. Aprotic solvents lack this dual capability.
-
Hydrophobic Effects: The non-polar cyclohexane backbone contributes a hydrophobic character, which can slightly enhance solubility in less polar solvents compared to a linear amino acid of similar size, but this effect is secondary to the dominant zwitterionic nature.
The relationship between the solute's structure and solvent properties is visualized in the diagram below.
Caption: Key energy balance for dissolution.
Predicted Solubility in Common Organic Solvent Classes
Based on these principles, we can predict a general solubility trend:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Highest solubility is expected in water. Solubility in alcohols is anticipated to be moderate but significantly lower than in water.[4] The solubility will likely decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol), due to the decreasing polarity and steric hindrance of the solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate the ammonium cation well. However, their ability to solvate the carboxylate anion is weaker compared to protic solvents. Moderate to low solubility is expected.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The energy released from the weak van der Waals interactions between these solvents and the solute is insufficient to overcome the high lattice energy of the zwitterionic solid.[5][6] Therefore, this compound is expected to be practically insoluble in these solvents.
Standardized Protocol for Experimental Solubility Determination
Given the absence of published quantitative data, a robust and reproducible experimental protocol is essential. The isothermal shake-flask method is the gold standard for solubility measurement.
Principle of the Method
An excess amount of the solid solute is equilibrated with the solvent of interest in a sealed vessel at a constant temperature. The system is agitated for a sufficient time to ensure equilibrium is reached. After equilibration, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Materials and Reagents
-
Solute: this compound (>98% purity)
-
Solvents: HPLC-grade or equivalent purity (Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, etc.)
-
Apparatus:
-
Analytical balance (±0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials for analysis
-
Calibrated pipettes
-
UPLC system with a suitable detector (e.g., PDA or ELSD)
-
Experimental Workflow: Step-by-Step Protocol
-
Preparation: Add an excess of solid this compound to a pre-weighed vial (e.g., add 20 mg of solid to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).
-
Time to Equilibrium: Equilibrate the samples for at least 24 hours. For crystalline compounds with potentially slow dissolution kinetics, a 48- or 72-hour equilibration time is recommended. To validate equilibrium, samples can be taken at 24 and 48 hours; if the concentrations are identical, equilibrium has been reached.[7]
-
Sample Collection & Filtration: After equilibration, allow the vials to stand undisturbed in the incubator for at least 30 minutes to let the excess solid settle. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed autosampler vial. This filtration step is critical to remove all particulate matter.
-
Dilution: Accurately dilute a known volume or weight of the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. A gravimetric dilution (by weight) is often more accurate than a volumetric one.
-
Quantification: Analyze the diluted samples using a validated UPLC method. A standard curve must be prepared using known concentrations of this compound to ensure accurate quantification.
The entire workflow is depicted in the diagram below.
Caption: Experimental workflow for solubility determination.
Data Presentation
The determined solubility data should be compiled into a clear, concise table. This allows for easy comparison across different solvents and serves as a valuable quick reference for process chemists and formulation scientists.
| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | Molar Solubility (mol/L) |
| Polar Protic | Methanol | 32.7 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | Experimental Value | Calculated Value | |
| Isopropanol | 19.9 | Experimental Value | Calculated Value | |
| Polar Aprotic | Acetonitrile | 37.5 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | Calculated Value | |
| Non-Polar | Toluene | 2.4 | Experimental Value | Calculated Value |
| Hexane | 1.9 | Experimental Value | Calculated Value |
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Stability and Storage of cis-3-Aminocyclohexanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Core Chemical Profile
Cis-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic amino acid that serves as a crucial building block and intermediate in medicinal chemistry and pharmaceutical development.[1][2] Its constrained alicyclic scaffold is valuable for designing conformationally restricted peptide mimics and novel therapeutic agents.[1] Understanding the chemical stability and defining appropriate storage conditions for this compound are paramount to ensuring its purity, integrity, and performance in synthesis and formulation, ultimately safeguarding the quality of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the intrinsic stability of this compound, explores potential degradation pathways under various stress conditions, and establishes a framework for its optimal storage and handling. Furthermore, it details a robust experimental protocol for conducting forced degradation studies, a critical step in developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]
Caption: Core chemical identity of this compound.
Section 2: Intrinsic Chemical Stability
The inherent stability of this compound is primarily derived from its structure:
-
Saturated Alicyclic Ring: The cyclohexane ring is a conformationally stable, saturated aliphatic system, lacking the reactive π-bonds that make aromatic or unsaturated compounds susceptible to certain degradation pathways like oxidation or photolytic rearrangement.
-
Zwitterionic Nature: As an amino acid, this compound can exist as a zwitterion in its solid state and in neutral aqueous solutions. This internal salt formation imparts a degree of stability, resulting in a relatively high melting point (approx. 225-228 °C) and lower reactivity compared to its non-ionic counterparts.[2]
Despite this inherent stability, the primary amine and carboxylic acid functional groups are susceptible to degradation under specific environmental stresses, which must be rigorously evaluated.
Section 3: Factors Influencing Stability & Potential Degradation Pathways
The quality of this compound can be compromised over time by several environmental factors.[5][6] Forced degradation, or stress testing, is essential to identify likely degradation products and establish degradation pathways.[7][8] This information is foundational for developing and validating stability-indicating analytical methods.[9]
Caption: Key environmental factors influencing chemical stability.
3.1 Hydrolytic Degradation (Effect of pH) While the amide bonds in peptides are susceptible to hydrolysis, this compound lacks such bonds. The primary concern under extreme pH and elevated temperature would be potential decarboxylation or other rearrangements, though the core structure is generally robust. Stress testing across a wide pH range (e.g., pH 2 to pH 12) is recommended by ICH guidelines to confirm this.[3]
3.2 Oxidative Degradation The primary amine group is the most likely site for oxidative degradation.[10] Exposure to oxidizing agents, such as hydrogen peroxide or atmospheric oxygen catalyzed by metal ions, could potentially lead to the formation of corresponding hydroxylamines, nitroso compounds, or other oxidative byproducts. The goal of oxidative stress testing is to induce significant degradation (typically 10-30%) to identify these potential degradants.[9]
3.3 Photolytic Degradation As a saturated alicyclic compound, it is not expected to have strong chromophores that absorb UV-Vis light, suggesting a low susceptibility to photodegradation. However, ICH Q1B guidelines require photostability testing to confirm this.[4] This involves exposing the solid material and a solution to a standardized light source to ensure no unexpected degradation occurs.
3.4 Thermal Degradation In the solid state, the compound is thermally stable, as indicated by its high melting point. However, at temperatures approaching its melting point or during prolonged exposure to elevated temperatures (e.g., 50-70°C, as used in accelerated stability studies), solid-state degradation or polymorphic changes could occur.[3] In solution, elevated temperatures can accelerate other degradation mechanisms like hydrolysis and oxidation.
Section 4: Recommended Storage and Handling
Based on available safety data sheets and best practices for chemical intermediates, the following storage and handling procedures are recommended to preserve the integrity of this compound.
| Parameter | Recommendation | Rationale & Justification |
| Temperature | Long-Term: 2-8°C.[1][11]Short-Term/Working: Room Temperature.[12] | Refrigeration minimizes the rate of any potential slow-acting degradation pathways. Room temperature is acceptable for routine lab use if the material is consumed relatively quickly. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[12] | The primary amine group is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light Exposure | Store in a light-proof or amber container.[12] | Although not expected to be highly photosensitive, protection from light is a standard precaution to prevent any potential photolytic degradation, as required by ICH guidelines.[4] |
| Humidity | Store in a tightly closed container in a dry, well-ventilated place.[13][14] | The compound is water-soluble and potentially hygroscopic. Absorbed moisture can accelerate degradation and affect accurate weighing. |
| Container | Use a well-sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap). | Prevents contamination and interaction with container materials, while providing protection from light, moisture, and air. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][15] | Direct contact with these reactive materials can cause rapid and uncontrolled degradation of the compound. |
Section 5: Experimental Design for Stability Assessment: A Forced Degradation Study
5.1 Rationale and Objectives A forced degradation study is a mandatory component of drug development designed to intentionally degrade the compound.[16] Its objectives are:
-
To identify potential degradation products and elucidate degradation pathways.[17]
-
To demonstrate the specificity of the analytical method, proving it can separate the intact compound from its degradants (a "stability-indicating" method).[7]
-
To understand the intrinsic stability of the molecule.[18]
5.2 Experimental Workflow The following workflow outlines a systematic approach to a forced degradation study, consistent with ICH guidelines.[5][19]
Caption: Experimental workflow for a forced degradation study.
5.3 Detailed Step-by-Step Protocol
1. Materials and Reagents:
-
This compound (purity >98%)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, volumetric flasks, HPLC vials
2. Equipment:
-
HPLC system with UV/Vis or PDA detector (and ideally a mass spectrometer, MS)
-
Forced-convection oven or heating block
-
ICH-compliant photostability chamber
-
Water bath
3. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Stress Reagents: Prepare 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ solutions.
4. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent (or diluent for controls). Final compound concentration will be ~0.5 mg/mL.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Stress: Add 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress (Solution): Mix with diluent. Incubate at 70°C.
-
Thermal Stress (Solid): Place a few mg of solid powder in an open vial in an oven at 70°C. Dissolve in diluent before analysis.
-
Photolytic Stress: Expose the stock solution and solid powder to light in a photostability chamber as per ICH Q1B guidelines.
-
Control: Mix with diluent. Store at 2-8°C, protected from light.
5. Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
-
For acid/base samples, neutralize with an equimolar amount of base/acid before injection.
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.
5.4 Data Presentation and Interpretation Summarize the results in a table to clearly present the extent of degradation under each condition.
| Stress Condition | Time (hrs) | Parent Compound (%) | Degradant 1 (%) (RT) | Degradant 2 (%) (RT) | Mass Balance (%) |
| Control (2-8°C) | 48 | 99.8 | ND | ND | 99.8 |
| 0.1 M HCl, 60°C | 48 | 98.5 | 1.2 (3.5 min) | ND | 99.7 |
| 0.1 M NaOH, 60°C | 48 | 99.1 | ND | ND | 99.1 |
| 3% H₂O₂, RT | 24 | 85.2 | 4.5 (2.8 min) | 9.8 (4.1 min) | 99.5 |
| Thermal (70°C) | 48 | 99.5 | ND | ND | 99.5 |
| Photolytic | - | 99.7 | ND | ND | 99.7 |
| (ND = Not Detected; RT = Retention Time. Data is illustrative.) |
A good mass balance (95-105%) indicates that all major degradation products are being detected by the analytical method.
Section 6: Conclusion
This compound is an intrinsically stable molecule due to its saturated alicyclic structure and zwitterionic character. However, its amino functional group presents a potential liability for oxidative degradation. Strict adherence to recommended storage conditions—specifically, refrigeration under an inert, dry atmosphere and protected from light—is critical for preserving its long-term purity.
For professionals in drug development, conducting comprehensive forced degradation studies is not merely a suggestion but a scientific and regulatory necessity. The protocols and principles outlined in this guide provide a robust framework for assessing the stability of this compound, ensuring the development of reliable, specific, and accurate stability-indicating methods that are essential for any successful pharmaceutical program.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. snscourseware.org [snscourseware.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. rroij.com [rroij.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Ich guideline for stability testing | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | 16636-51-4 [sigmaaldrich.com]
- 13. CIS-3-AMINOCYCLOHEXANECARBOXYLICACID - Safety Data Sheet [chemicalbook.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. cis-3-(Boc-amino)cyclohexanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 16. Accelerated stability and forced degradation [alphalyse.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. benchchem.com [benchchem.com]
- 19. database.ich.org [database.ich.org]
The Advent of a GABAergic Modulator: A Technical History of cis-3-Aminocyclohexanecarboxylic Acid
Abstract
This in-depth technical guide charts the discovery and historical development of cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), a pivotal molecule in the study of γ-aminobutyric acid (GABA) neurotransmission. From its initial synthesis to its characterization as a selective inhibitor of neuronal GABA uptake, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's origins, its foundational experimental protocols, and its enduring significance in neuroscience. We will delve into the key synthetic strategies that first afforded this specific stereoisomer and detail the seminal pharmacological assays that defined its biological activity, offering a logical and technically-grounded narrative of its scientific journey.
Introduction: The Quest for GABAergic Specificity
The mid-20th century saw the identification of γ-aminobutyric acid (GABA) as the principal inhibitory neurotransmitter in the mammalian central nervous system. This discovery ignited a fervent search for chemical tools that could selectively modulate the GABAergic system. A critical aspect of this system is the termination of GABA's synaptic action, which is primarily achieved through reuptake into neurons and glial cells by specific GABA transporters (GATs). The development of molecules that could interfere with this process offered a promising avenue for therapeutic intervention in a range of neurological and psychiatric disorders. It was within this context that this compound emerged as a molecule of significant interest. Its conformationally restricted cyclohexane backbone provided a rigid scaffold to probe the structural requirements of GABA transporters, leading to a deeper understanding of their function and pharmacology.
The Genesis of a Molecule: Early Synthetic Endeavors
The initial synthesis of aminocyclohexanecarboxylic acid isomers was reported in the mid-1970s. While various synthetic routes have since been developed, a foundational approach involved the catalytic hydrogenation of aminobenzoic acid precursors. A key early report by Palaiima and colleagues in 1977 described the synthesis of cis-3- and trans-4-aminocyclohexanecarboxylic acids.[1] This work highlighted the challenge of stereocontrol in the synthesis of these cyclohexane derivatives.
A representative synthetic approach to obtain the cis-3-isomer often starts from 3-aminobenzoic acid. The following protocol is a generalized representation based on early synthetic principles.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via catalytic hydrogenation of 3-aminobenzoic acid.
Materials:
-
3-Aminobenzoic acid
-
Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Recrystallization solvents (e.g., water/ethanol mixture)
Procedure:
-
Catalyst and Substrate Preparation: In a high-pressure autoclave, a solution of 3-aminobenzoic acid in ethanol is prepared. The Rh/Al₂O₃ catalyst is then carefully added to the solution. The amount of catalyst is typically a small percentage of the substrate's weight.
-
Hydrogenation: The autoclave is sealed and purged with nitrogen gas to remove any residual oxygen. Subsequently, it is pressurized with hydrogen gas to a specific pressure (e.g., 50-100 atm). The reaction mixture is then heated to a set temperature (e.g., 80-120 °C) and stirred vigorously for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After cooling the reactor to room temperature and carefully venting the hydrogen gas, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a mixture of cis and trans isomers, is purified by recrystallization. The choice of solvent is critical for the selective crystallization of the desired cis-isomer. A mixture of water and ethanol is often effective. The purified crystals of this compound are collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Characterization: The final product is characterized by determining its melting point and using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure and stereochemistry.
Causality in Experimental Choices:
-
Catalyst Selection: Rhodium on alumina is a common choice for the hydrogenation of aromatic rings due to its high activity and selectivity. The choice of catalyst can influence the stereochemical outcome of the reaction.
-
Solvent: Ethanol is a suitable solvent as it dissolves the starting material and is relatively inert under the reaction conditions.
-
Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate and to favor the formation of the desired isomer. Higher pressures and temperatures generally increase the rate of hydrogenation.
-
Purification: Recrystallization is a crucial step to separate the cis and trans isomers, which often have different solubilities in specific solvent systems.
Unveiling the Biological Activity: A Selective Inhibitor of Neuronal GABA Uptake
The landmark discovery of the biological function of this compound was published in Nature in 1976 by G. P. Jones and M. J. Neal.[2] Their research demonstrated that the compound selectively inhibited the uptake of GABA into neurons, with little effect on glial GABA uptake. This was a significant finding, as it provided a tool to dissect the relative contributions of neuronal and glial transporters to the clearance of synaptic GABA.
A subsequent study by Neal and Bowery in 1977, published in Brain Research, further solidified these findings, showing that cis-3-ACHC acts as a substrate for the neuronal GABA transport system. The following protocol is a representation of the type of GABA uptake assay used in these seminal studies.
Experimental Protocol: In Vitro GABA Uptake Assay in Rat Brain Synaptosomes
Objective: To determine the inhibitory effect of this compound on the uptake of radiolabeled GABA into rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., cerebral cortex)
-
Sucrose solution (0.32 M)
-
Krebs-bicarbonate buffer
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
This compound (test compound)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation: Rat cerebral cortex is dissected and homogenized in ice-cold 0.32 M sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction), which is rich in nerve terminals. The final synaptosomal pellet is resuspended in Krebs-bicarbonate buffer.
-
GABA Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated at 37°C for a short period to allow for temperature equilibration.
-
The uptake reaction is initiated by the addition of a known concentration of [³H]-GABA, in the presence or absence of varying concentrations of this compound.
-
The incubation is carried out for a short duration (e.g., 5 minutes) to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration of the synaptosomes through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.
-
-
Quantification: The filters containing the synaptosomes with accumulated [³H]-GABA are placed in scintillation vials with scintillation fluid. The amount of radioactivity is then measured using a liquid scintillation counter.
-
Data Analysis: The uptake of [³H]-GABA in the presence of this compound is expressed as a percentage of the uptake in the control (absence of the test compound). An IC₅₀ value (the concentration of the compound that inhibits 50% of the GABA uptake) is then calculated.
Self-Validating System:
-
Controls: The experiment includes control samples without the test compound to establish the baseline GABA uptake. Blank samples (incubated at 0°C) are also included to account for non-specific binding of [³H]-GABA.
-
Reproducibility: The assay is performed in triplicate for each concentration of the test compound to ensure the reliability of the results.
-
Specificity: The selectivity of cis-3-ACHC for neuronal uptake was demonstrated by comparing its effects on preparations enriched in neurons (synaptosomes) versus those enriched in glial cells (e.g., cultured astrocytes or satellite cells of dorsal root ganglia).
Pharmacological Profile and Mechanism of Action
The initial studies laid the groundwork for a more detailed understanding of the pharmacological profile of this compound. It was established as a competitive inhibitor of the high-affinity GABA transporter, primarily the GAT-1 subtype, which is predominantly expressed on neurons.
| Parameter | Value | System | Reference |
| IC₅₀ for GABA Uptake | ~10-50 µM | Rat brain synaptosomes | Jones & Neal, 1976 |
| Transporter Selectivity | GAT-1 > GAT-2/3 | Neuronal vs. Glial preparations | Neal & Bowery, 1977 |
| Mechanism of Action | Competitive Inhibitor/Substrate | Kinetic studies | Neal & Bowery, 1977 |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the role of this compound in the GABAergic synapse and the experimental workflow to determine its activity.
Caption: Workflow of GABA uptake inhibition assay and the action of cis-3-ACHC.
Legacy and Future Directions
The discovery of this compound was a watershed moment in GABAergic pharmacology. It provided a crucial tool for the selective study of neuronal GABA transport and helped to pave the way for the development of more potent and selective GABA uptake inhibitors, some of which have found clinical application as anticonvulsants. The rigid cyclohexane scaffold of cis-3-ACHC has served as a template for the design of numerous other GABA analogues, contributing to a deeper understanding of the structure-activity relationships of GATs.
Future research continues to build on this legacy, with a focus on developing subtype-selective GAT inhibitors and exploring their therapeutic potential in a wider range of neurological and psychiatric conditions. The story of this compound is a testament to the power of medicinal chemistry in providing the molecular probes necessary to unravel the complexities of the brain.
References
Cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide to a Conformationally-Restrained GABA Analogue
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] However, its therapeutic application is limited by its inability to cross the blood-brain barrier effectively. This has spurred the development of GABA analogues, structurally similar molecules with improved pharmacokinetic properties. This guide provides an in-depth technical exploration of cis-3-aminocyclohexanecarboxylic acid, a conformationally restricted GABA analogue that has garnered interest for its potential as a modulator of the GABAergic system. We will delve into its synthesis, mechanism of action as a GABA uptake inhibitor, key experimental protocols for its characterization, and its therapeutic potential.
Introduction: The Rationale for Conformationally-Restrained GABA Analogues
The therapeutic potential of modulating the GABAergic system is vast, with implications for epilepsy, anxiety, neuropathic pain, and other neurological disorders.[1][3][4] Direct administration of GABA is ineffective due to its hydrophilic nature and rapid metabolism.[1][2] Consequently, two primary strategies have emerged: the development of GABA receptor agonists and the inhibition of GABA reuptake from the synaptic cleft. The latter approach aims to prolong the presence of endogenous GABA, thereby enhancing inhibitory neurotransmission.
This compound belongs to a class of GABA analogues where the flexible carbon backbone of GABA is incorporated into a cyclic structure.[5][6] This conformational constraint offers several potential advantages in drug design, including increased receptor or transporter selectivity and improved metabolic stability. This guide will focus on the synthesis, pharmacological characterization, and therapeutic potential of this compound as a selective inhibitor of GABA uptake.
Synthesis and Characterization
The stereochemistry of this compound is a critical determinant of its biological activity. The synthesis of specific stereoisomers is therefore of paramount importance. A robust method for the preparation of the optically pure (1R, 3S)-3-amino-1-cyclohexanecarboxylic acid has been described, which provides a clear pathway for obtaining this specific enantiomer.[2][4]
Stereoselective Synthesis Protocol
This synthesis employs a chemoenzymatic approach to achieve high enantiomeric purity.[2][4]
Step 1: Anhydride Formation from Cyclohexane-1,3-dicarboxylic Acid A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is treated with a dehydrating agent, such as acetic anhydride, under reflux to yield cis-cyclohexane-1,3-dicarboxylic anhydride.
Step 2: Diester Formation The resulting anhydride is opened with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding cis-cyclohexane-1,3-dicarboxylic acid diester.
Step 3: Enzymatic Hydrolytic Desymmetrization The diester is subjected to enzymatic hydrolysis using a lipase, such as Lipase AY-30. This enantioselective hydrolysis of one of the ester groups yields a chiral cis-1,3-cyclohexanedicarboxylic acid monoester in high enantiomeric excess.
Step 4: Modified Curtius Rearrangement The remaining carboxylic acid moiety of the monoester is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA). This intermediate undergoes a Curtius-type rearrangement upon heating to form an isocyanate, which is then trapped with a suitable alcohol (e.g., tert-butanol) to yield the N-Boc protected amino ester.
Step 5: Hydrolysis and Deprotection The ester and the Boc-protecting group are removed by hydrolysis and acid treatment, respectively, to yield the final optically pure cis-3-amino-1-cyclohexanecarboxylic acid.[2]
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.
Mechanism of Action: Inhibition of GABA Uptake
This compound exerts its effects on the GABAergic system primarily by acting as a competitive inhibitor of GABA transporters (GATs).[1][3] GATs are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its inhibitory signal. By blocking these transporters, this compound increases the extracellular concentration and prolongs the action of GABA.
Studies have shown that this compound is a substrate for the neuronal GABA transport system and can competitively inhibit the uptake of GABA.[7] Kinetic studies have revealed that it acts primarily on neuronal GABA uptake sites.[3]
In Vitro Pharmacological Evaluation: GABA Uptake Inhibition Assay
To quantify the potency and selectivity of this compound as a GABA uptake inhibitor, a radiolabeled GABA uptake assay is a standard and robust method.[8][9]
Experimental Protocol: [³H]GABA Uptake Assay
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4) are cultured in appropriate media.
Assay Procedure:
-
Cell Plating: Plate the transfected HEK-293 cells in 96-well plates and allow them to adhere.
-
Preparation of Solutions: Prepare assay buffer, solutions of [³H]GABA (radioligand), unlabeled GABA (for determining non-specific uptake), and various concentrations of the test compound (this compound).
-
Incubation: Wash the cells with assay buffer. Add the test compound at various concentrations, followed by the addition of [³H]GABA. Incubate for a specific time at a controlled temperature.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀ value). The Ki value can then be calculated using the Cheng-Prusoff equation.
Quantitative Data
Kinetic studies on the uptake of [³H]this compound ([³H]ACHC) and its effect on [³H]GABA uptake in primary cultures of neurons and astrocytes have provided valuable quantitative data.[3]
| Parameter | Neurons | Astrocytes |
| Km for [³H]ACHC uptake | 40.3 µM | 210.8 µM |
| Vmax for [³H]ACHC uptake | 0.321 nmol/min/mg protein | 0.405 nmol/min/mg protein |
| Ki for ACHC inhibition of GABA uptake | 69 µM (competitive) | Complex (competitive at low concentrations, non-competitive at high concentrations) |
| Ki for GABA inhibition of ACHC uptake | 15 µM | 15 µM |
Table 1: Kinetic parameters of this compound (ACHC) at GABA transporters in cultured neurons and astrocytes.[3]
These results indicate that this compound has a higher affinity for the neuronal GABA transporter compared to the astrocytic transporter.[3]
Structure-Activity Relationship (SAR)
The stereochemistry of 3-aminocyclohexanecarboxylic acid is a critical factor influencing its potency as a GABA uptake inhibitor. Studies on the different stereoisomers have revealed significant differences in their biological activity.
Specifically, the (1S,3R) isomer of 3-aminocyclohexanecarboxylic acid has been shown to be a potent inhibitor of GABA uptake, with a potency similar to that of GABA itself. In contrast, the (1R,3S) isomer is significantly less active, being at least 20 times less potent.[2] This highlights the importance of the spatial arrangement of the amino and carboxylic acid groups for effective interaction with the GABA transporter.
In Vivo Evaluation and Therapeutic Potential
While specific in vivo studies on the anticonvulsant or anxiolytic properties of this compound are not extensively reported in the readily available literature, the therapeutic potential can be inferred from its mechanism of action and studies on related compounds. As a GABA uptake inhibitor, it is expected to exhibit anticonvulsant, anxiolytic, and analgesic properties.
Preclinical Models for Evaluation
Standard preclinical models to assess the in vivo efficacy of a GABA uptake inhibitor like this compound would include:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Seizure Test: A model for myoclonic and absence seizures.[10]
-
Elevated Plus Maze: A model for assessing anxiolytic activity in rodents.
-
Formalin Test or Chronic Constriction Injury (CCI) Model: Models for evaluating analgesic effects in inflammatory and neuropathic pain, respectively.
The anticonvulsant activity of related cyclic amino acid analogues has been demonstrated in the maximal electroshock test.[6][11]
Therapeutic Applications
Given its mechanism of action, this compound and its derivatives could be valuable lead compounds for the development of novel therapeutics for:
-
Epilepsy: By increasing synaptic GABA levels, it could raise the seizure threshold.
-
Anxiety Disorders: Enhanced GABAergic inhibition can produce anxiolytic effects.
-
Neuropathic Pain: GABAergic agents are known to be effective in the management of chronic pain states.
-
Spasticity: By enhancing central nervous system inhibition, it may help in reducing muscle hypertonia.
Conclusion and Future Directions
This compound represents a valuable chemical scaffold for the design of novel GABAergic agents. Its conformationally restrained structure and demonstrated activity as a selective neuronal GABA uptake inhibitor make it an attractive candidate for further investigation. Future research should focus on:
-
Synthesis and evaluation of all stereoisomers: To fully elucidate the structure-activity relationship.
-
In vivo pharmacokinetic and pharmacodynamic studies: To assess its brain penetration, metabolic stability, and efficacy in animal models of neurological disorders.
-
Lead optimization: To design derivatives with improved potency, selectivity, and drug-like properties.
The in-depth understanding of the synthesis, mechanism of action, and pharmacological profile of this compound provided in this guide serves as a solid foundation for researchers and drug development professionals to explore its therapeutic potential further.
References
- 1. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in uptake kinetics of cis-3-aminocyclohexane carboxylic acid into neurons and astrocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Release of [+/-3H]-cis-3-aminocyclohexanecarboxylic acid ([3H]-ACHC) from central neurones [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of in vivo antiepileptic potential and phytochemical analysis of Cassia absus seed extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Stereoselective Biological Activity of cis-3-Aminocyclohexanecarboxylic Acid Enantiomers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the biological activity of the enantiomers of cis-3-aminocyclohexanecarboxylic acid, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). It is established that the biological actions of this compound are highly dependent on its stereochemistry. This document will delve into the synthesis and chiral resolution of the (+) and (-) enantiomers, with a particular focus on the superior activity of the (1S,3R) isomer as a GABA uptake inhibitor. We will explore its selectivity profile across different GABA transporter (GAT) subtypes and its interactions with GABA receptors. Detailed experimental protocols for the synthesis, separation, and biological evaluation of these enantiomers are provided to enable researchers to further investigate their therapeutic potential.
Introduction: The Significance of Stereochemistry in GABA Analog Design
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability. The modulation of GABAergic signaling is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. One key mechanism for terminating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.
This compound is a rigid GABA analog designed to explore the conformational requirements for interaction with GABAergic system components. Its cyclohexane backbone restricts the molecule's flexibility, providing valuable insights into the optimal geometry for binding to transporters and receptors. As a chiral molecule, this compound exists as a pair of enantiomers: (+)-cis-3-aminocyclohexanecarboxylic acid and (-)-cis-3-aminocyclohexanecarboxylic acid, corresponding to the (1R,3S) and (1S,3R) configurations, respectively. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, potencies, and toxicities. This guide will illuminate the profound impact of stereochemistry on the biological profile of this compound.
Synthesis and Chiral Resolution of Enantiomers
The differential biological activities of the enantiomers of this compound necessitate their preparation in enantiomerically pure forms. This is typically achieved through the synthesis of the racemic cis-isomer followed by chiral resolution.
Synthesis of Racemic this compound
A common route to racemic this compound involves the reduction of a suitable precursor, such as a β-enaminoketone derived from a 1,3-cyclohexanedione.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient and environmentally benign method for separating enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are frequently employed for the enantioselective hydrolysis or acylation of a derivative of the racemic amino acid.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-cis-3-Aminocyclohexanecarboxylic Acid Ethyl Ester
This protocol outlines a general procedure for the enzymatic kinetic resolution of the ethyl ester of racemic this compound using a lipase.
Materials:
-
Racemic this compound ethyl ester
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)
-
Acylating agent (for acylation reaction, e.g., vinyl acetate)
-
Stirring apparatus
-
Temperature-controlled reaction vessel
-
Equipment for monitoring reaction progress (e.g., chiral HPLC or GC)
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator)
Procedure (Hydrolysis):
-
Dissolve the racemic this compound ethyl ester in a suitable organic solvent.
-
Add the phosphate buffer to the solution.
-
Add the immobilized CAL-B to the biphasic mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the substrate and product.
-
When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover the unreacted ester (one enantiomer).
-
Acidify the aqueous layer to pH 2-3 with dilute HCl and extract with an organic solvent to isolate the hydrolyzed carboxylic acid (the other enantiomer).
-
Purify the separated enantiomers by crystallization or chromatography.
Biological Activity: A Tale of Two Enantiomers
The primary biological target of this compound is the GABA transport system. However, the two enantiomers exhibit a stark difference in their inhibitory potency.
Potent and Stereoselective Inhibition of GABA Uptake
Extensive research has demonstrated that the (1S,3R)-(-)-enantiomer is the eutomer, possessing significantly higher activity as a GABA uptake inhibitor. In contrast, the (1R,3S)-(+)-enantiomer is considered the distomer, being substantially less active. Studies using rat brain slices have shown that the (1S,3R) isomer has a potency similar to GABA in inhibiting GABA uptake, while the (1R,3S) isomer is at least 20 times less potent. This stereoselectivity underscores the specific conformational and steric requirements of the GABA transporter binding site.
GABA Transporter (GAT) Subtype Selectivity
There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). These subtypes have distinct tissue distributions and physiological roles. The racemic mixture of this compound is known to be a selective inhibitor of GAT1, which is the most abundant GABA transporter and is found predominantly in neurons. The enhanced activity of the (1S,3R)-enantiomer is primarily directed towards GAT1.
Table 1: Comparative Biological Activity of this compound Enantiomers
| Enantiomer | Configuration | GABA Uptake Inhibition (Rat Brain Slices) | Primary Target |
| (-)-cis-3-Aminocyclohexanecarboxylic acid | (1S,3R) | Potent inhibitor (similar to GABA) | GAT1 |
| (+)-cis-3-Aminocyclohexanecarboxylic acid | (1R,3S) | Weak inhibitor (>20-fold less potent than (1S,3R)) | - |
Note: Specific IC50 values for each enantiomer against individual GAT subtypes are not extensively reported in publicly available literature and represent a key area for further investigation.
Interaction with GABA Receptors
Experimental Protocol: In Vitro [³H]GABA Uptake Assay
This protocol describes a method for assessing the inhibitory activity of test compounds on GABA transporters expressed in a cellular system, such as Human Embryonic Kidney (HEK-293) cells stably expressing a specific GAT subtype.
Materials:
-
HEK-293 cells stably transfected with the desired GAT subtype (e.g., hGAT1)
-
Cell culture medium and reagents
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
[³H]GABA (radiolabeled GABA)
-
Unlabeled GABA
-
Test compounds (e.g., (1S,3R)- and (1R,3S)-cis-3-aminocyclohexanecarboxylic acid)
-
Known GAT inhibitor as a positive control (e.g., tiagabine for GAT1)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24- or 48-well)
Procedure:
-
Cell Culture: Plate the GAT-expressing HEK-293 cells in multi-well plates and grow to a confluent monolayer.
-
Preparation of Solutions: Prepare stock solutions of the test compounds and the positive control. Prepare serial dilutions of the compounds in assay buffer.
-
Assay Initiation: Aspirate the culture medium from the cells and wash the monolayer with pre-warmed assay buffer.
-
Pre-incubation: Add the assay buffer containing the various concentrations of the test compounds or control to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
GABA Uptake: Add the assay buffer containing a fixed concentration of [³H]GABA (and unlabeled GABA to achieve the desired final concentration) to initiate the uptake.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) to ensure initial velocity conditions.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a mild detergent solution).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Biological Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
The GABAergic Synapse and the Role of GAT1
Caption: The GABAergic synapse, illustrating GABA synthesis, release, receptor binding, and reuptake via GAT1, which is inhibited by (1S,3R)-cis-3-aminocyclohexanecarboxylic acid.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound ester to obtain the individual enantiomers.
Conclusion and Future Directions
The enantiomers of this compound provide a compelling example of the importance of stereochemistry in drug design. The (1S,3R)-enantiomer has been identified as a potent and selective inhibitor of the GABA transporter GAT1, while the (1R,3S)-enantiomer is significantly less active. This stereoselective activity highlights the precise structural requirements for effective interaction with the GABA uptake system.
For drug development professionals, the (1S,3R)-enantiomer of this compound represents a valuable lead compound for the design of novel therapeutics for conditions characterized by a deficit in GABAergic neurotransmission. Its rigid structure provides a solid foundation for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Quantitative GAT Subtype Profiling: A thorough investigation of the IC50 values of both enantiomers against all four GAT subtypes (GAT1, GAT2, GAT3, and BGT1) is necessary to fully characterize their selectivity profiles.
-
GABA Receptor Interactions: A comprehensive assessment of the binding affinities and functional activities of the enantiomers at GABA-A and GABA-B receptor subtypes will provide a more complete understanding of their overall pharmacological effects.
-
In Vivo Efficacy: Preclinical studies in animal models of epilepsy, anxiety, and pain are required to evaluate the therapeutic potential of the (1S,3R)-enantiomer.
-
Structural Biology: Co-crystallization of the (1S,3R)-enantiomer with GAT1 would provide invaluable insights into the molecular basis of its inhibitory activity and guide the design of next-generation inhibitors.
By leveraging the detailed methodologies and insights provided in this guide, researchers can further unravel the therapeutic potential of this fascinating stereoisomer and contribute to the development of novel and effective treatments for a range of neurological and psychiatric disorders.
A Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid in Medicinal Chemistry
Executive Summary
Cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) is a non-proteinogenic, cyclic amino acid that has garnered significant attention in medicinal chemistry. Its defining feature is a conformationally constrained cyclohexane scaffold, which positions an amino and a carboxylic acid group in a specific spatial arrangement. This rigid structure makes it a valuable tool for probing biological systems and a powerful building block for novel therapeutics. Primarily recognized as a selective inhibitor of neuronal GABA uptake, cis-3-ACHC serves as a crucial lead compound in the development of agents targeting neurological disorders. This guide provides an in-depth exploration of its chemical properties, pharmacological significance, synthetic methodologies, and diverse applications in modern drug discovery, offering researchers and drug development professionals a comprehensive resource on this versatile molecule.
Core Molecular Profile of this compound
Fundamental Chemical and Physical Properties
This compound is an organic compound characterized by a cyclohexane ring substituted with both an amino and a carboxylic acid functional group.[1] The 'cis' designation indicates that these two functional groups reside on the same face of the ring, a stereochemical feature that is fundamental to its biological activity.[1] It is a chiral molecule, existing as a pair of enantiomers: (1R,3S) and (1S,3R).[1][2]
| Property | Value | Source |
| CAS Number | 16636-51-4 | [1][2][3] |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.19 g/mol | [1] |
| IUPAC Name | rel-(1R,3S)-3-aminocyclohexane-1-carboxylic acid | [1][2] |
| Synonyms | cis-ACHC, cis-3-Aminocyclohexane-1-carboxylic acid | [1][2] |
| Appearance | White to off-white crystalline powder | [4] |
Conformational Analysis: The Basis of Biological Recognition
The therapeutic potential of cis-3-ACHC is intrinsically linked to its three-dimensional structure. The cyclohexane ring predominantly adopts a stable chair conformation to minimize steric and torsional strain. In the cis isomer, this necessitates that one functional group occupies an axial (a) position while the other occupies an equatorial (e) position. The molecule exists in a dynamic equilibrium between two rapidly interconverting chair conformers. This constrained geometry mimics the folded conformation of the neurotransmitter γ-aminobutyric acid (GABA), allowing it to interact with specific biological targets.
References
Methodological & Application
Application Note: A Practical Guide to the Incorporation of cis-3-Aminocyclohexanecarboxylic Acid in Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Peptidomimetic Toolbox with Cyclic β-Amino Acids
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Among these, cyclic β-amino acids like cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) are of particular interest. The constrained cyclic structure of cis-3-ACHC can induce specific secondary structures in peptides, such as turns and helices, thereby pre-organizing the peptide into a bioactive conformation. This application note provides a comprehensive experimental protocol for the efficient incorporation of Fmoc-protected this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
The Challenge of Incorporating Sterically Hindered Amino Acids
The successful incorporation of β-amino acids, especially those with cyclic structures like cis-3-ACHC, into a growing peptide chain presents unique challenges compared to standard α-amino acids. The primary obstacle is the steric hindrance around the carboxylic acid and the secondary amine, which can significantly slow down the coupling reaction. Incomplete coupling can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, ultimately impacting the purity and yield of the final product.
To overcome these challenges, a carefully optimized protocol is required, often involving more potent coupling reagents, extended reaction times, or strategic methodologies like double coupling. This guide will detail a robust protocol that addresses these challenges, ensuring a high-yield synthesis of peptides containing cis-3-ACHC.
Pre-Synthesis Considerations: The Building Block
For seamless integration into a standard Fmoc-based SPPS workflow, the commercially available Fmoc-cis-3-Aminocyclohexanecarboxylic acid (Fmoc-cis-3-ACHC-OH) is the recommended starting material. The Fmoc group provides a base-labile protecting group for the α-amino function, which is compatible with the acid-labile side-chain protecting groups typically used in Fmoc-SPPS.
Experimental Protocol: Step-by-Step Incorporation of Fmoc-cis-3-ACHC-OH
This protocol is designed for manual or automated solid-phase peptide synthesis using a standard Fmoc/tBu strategy. The following steps outline the coupling of Fmoc-cis-3-ACHC-OH to a deprotected N-terminal amine on the resin-bound peptide.
Materials and Reagents:
-
Fmoc-cis-3-Aminocyclohexanecarboxylic acid (Fmoc-cis-3-ACHC-OH)
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling Reagents:
-
Option 1 (High Efficiency): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Option 2 (Standard): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Protocol Workflow Diagram:
Caption: Workflow for incorporating Fmoc-cis-3-ACHC-OH in SPPS.
Step-by-Step Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of Fmoc-cis-3-ACHC-OH (using HATU):
-
In a separate reaction vessel, dissolve Fmoc-cis-3-ACHC-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated Fmoc-cis-3-ACHC-OH solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of cis-3-ACHC, a longer coupling time is recommended compared to standard α-amino acids.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.
-
A negative Kaiser test (beads remain colorless or yellowish) indicates a complete reaction.
-
A positive Kaiser test (beads turn dark blue/purple) indicates an incomplete coupling.
-
-
Troubleshooting Incomplete Coupling: The Double Coupling Strategy:
-
If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3 times).
-
Repeat steps 2 and 3 to perform a second coupling (double coupling). This is a highly effective strategy for driving the reaction to completion with sterically hindered amino acids.
-
After the second coupling, perform another Kaiser test to confirm completion.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (5-7 times) and then with DCM (3-5 times) to prepare for the next cycle.
-
-
Chain Elongation:
-
Proceed with the Fmoc deprotection of the newly added cis-3-ACHC and coupling of the next amino acid in the sequence according to your standard protocol.
-
Table of Recommended Reagent Equivalents:
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-cis-3-ACHC-OH | 3.0 |
| HATU | 2.9 |
| DIPEA | 6.0 |
| Alternative: HBTU/HOBt | |
| Fmoc-cis-3-ACHC-OH | 3.0 |
| HBTU | 3.0 |
| HOBt | 3.0 |
| DIPEA | 6.0 |
Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.
-
Final Washing and Drying: Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion: A Reliable Method for Expanding Peptide Diversity
The protocol detailed in this application note provides a robust and reliable method for the incorporation of the sterically hindered, cyclic β-amino acid, this compound, into peptide sequences using Fmoc-based SPPS. The use of a potent coupling reagent like HATU and the strategic implementation of a double coupling protocol when necessary are key to overcoming the challenges associated with its steric bulk. By following this guide, researchers can confidently expand their peptidomimetic library with this valuable building block, paving the way for the development of novel peptide-based therapeutics with enhanced structural and functional properties.
Application Notes and Protocols for the Use of Fmoc-cis-3-Aminocyclohexanecarboxylic Acid in Peptide Synthesis
Introduction: The Strategic Incorporation of Conformational Constraints in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. The introduction of non-natural amino acids with constrained conformations is a powerful strategy to address these limitations. Fmoc-cis-3-Aminocyclohexanecarboxylic acid (Fmoc-cis-ACHC) is a cyclic β-amino acid that serves as a valuable building block in the design of peptidomimetics with enhanced stability and biological activity. The cis-configuration of the cyclohexane ring imparts a well-defined structural motif upon the peptide backbone, influencing its secondary structure and receptor-binding properties. This guide provides a comprehensive overview of the principles and protocols for the effective utilization of Fmoc-cis-ACHC in solid-phase peptide synthesis (SPPS).
Physicochemical Properties of Fmoc-cis-3-Aminocyclohexanecarboxylic Acid
A thorough understanding of the physicochemical properties of Fmoc-cis-ACHC is essential for its successful application in peptide synthesis.
| Property | Value | Reference |
| Synonyms | Fmoc-1,3-cis-Achc-OH | --INVALID-LINK-- |
| CAS Number | 312965-05-2 | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₂₃NO₄ | --INVALID-LINK-- |
| Molecular Weight | 365.4 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |
| Melting Point | 195-205 °C | --INVALID-LINK-- |
| Storage | 0-8 °C | --INVALID-LINK-- |
Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating Fmoc-cis-ACHC
The incorporation of Fmoc-cis-ACHC into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS. The workflow consists of three main stages: deprotection, coupling, and cleavage/deprotection.
Figure 1: General workflow for Fmoc-SPPS incorporating Fmoc-cis-ACHC.
Detailed Protocols
Protocol 1: Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step that must be driven to completion to avoid deletion sequences.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test is indicated by a blue color).
Scientific Rationale: A two-step deprotection is often employed to minimize the risk of diketopiperazine formation, a common side reaction at the dipeptide stage. The initial short treatment removes a significant portion of the Fmoc groups, and the second, longer treatment ensures complete deprotection. Thorough washing is crucial as residual piperidine can neutralize the activated amino acid in the subsequent coupling step.
Protocol 2: Coupling of Fmoc-cis-ACHC
Due to the steric hindrance of the cyclic structure of Fmoc-cis-ACHC, the choice of coupling reagent and reaction conditions is critical to ensure high coupling efficiency.
Materials:
-
Deprotected peptide-resin
-
Fmoc-cis-3-Aminocyclohexanecarboxylic acid
-
Activating agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
In a separate vessel, dissolve Fmoc-cis-ACHC (3-5 equivalents relative to the resin loading) in DMF.
-
Add the activating agent (e.g., HBTU or HATU, 3-5 equivalents) to the amino acid solution.
-
Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Monitor the coupling reaction using a Kaiser test (a negative test, indicated by a colorless or yellow solution, signifies a complete reaction).
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL per gram of resin).
Causality Behind Experimental Choices: The use of potent activating agents like HBTU or HATU is recommended to overcome the steric hindrance of the cyclic β-amino acid.[1] A higher excess of reagents and longer coupling times may be necessary to drive the reaction to completion. A double coupling, where the coupling procedure is repeated with a fresh solution of activated amino acid, is a prudent strategy when synthesizing long or difficult peptide sequences.
Figure 2: Simplified mechanism of Fmoc-cis-ACHC activation and coupling.
Protocol 3: Cleavage and Final Deprotection
The final step involves cleaving the synthesized peptide from the solid support and removing any side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
Self-Validating System: The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry. For peptides containing cis-ACHC, NMR spectroscopy is a valuable tool to confirm its incorporation and to study the conformational properties of the peptide.
Impact on Peptide Structure and Conformation
The incorporation of cis-3-aminocyclohexanecarboxylic acid introduces a rigid cyclic constraint into the peptide backbone. This has a profound impact on the conformational freedom of the peptide, often inducing specific secondary structures such as turns and helices.
-
Turn Induction: The cis-stereochemistry of the amino and carboxyl groups on the cyclohexane ring can pre-organize the peptide backbone to adopt well-defined β-turn or γ-turn structures. This is particularly valuable in the design of receptor-binding peptides, where a specific turn conformation is often required for high-affinity binding.
-
Helical Structures: Oligomers of cyclic β-amino acids have been shown to form stable helical structures, such as the 14-helix.[2] The incorporation of cis-ACHC can therefore be used to stabilize helical conformations in peptides, which is important for applications such as antimicrobial peptides and protein-protein interaction inhibitors.
-
Comparison with trans-isomer: While both cis- and trans-isomers of aminocyclohexanecarboxylic acid impose conformational constraints, the resulting backbone geometries are distinct. Studies on peptides containing cis- or trans-2-aminocyclohexanecarboxylic acid have shown that the stereochemistry of the cyclic residue significantly influences the overall peptide conformation.[3] A similar principle applies to the 3-substituted analogues, where the cis-isomer is expected to induce a different set of dihedral angles compared to the trans-isomer, leading to unique three-dimensional structures.
Applications in Drug Discovery
The unique structural properties conferred by cis-ACHC make it a valuable building block in the development of novel peptide-based therapeutics.
Antimicrobial Peptides (AMPs)
The ability of cis-ACHC to induce stable helical structures is particularly relevant for the design of AMPs. Many naturally occurring AMPs adopt an amphipathic helical conformation to disrupt bacterial membranes. By incorporating cis-ACHC, it is possible to design shorter, more stable AMPs with improved proteolytic resistance and potent antimicrobial activity. For instance, a synthetic AMP containing 1-aminocyclohexane carboxylic acid (a structural analogue) exhibited inhibitory activity against several drug-resistant bacterial strains with MIC values ranging from 10.9 to 43 μM.[4]
| Organism | MIC (µM) for a synthetic AMP with a cyclic amino acid |
| Staphylococcus aureus (drug-resistant) | 10.9 - 43 |
| Acinetobacter baumannii (drug-resistant) | 10.9 - 43 |
| Klebsiella pneumoniae (drug-resistant) | 10.9 - 43 |
| Pseudomonas aeruginosa (drug-resistant) | 10.9 - 43 |
| Enterobacter aerogenes (drug-resistant) | 10.9 - 43 |
| Enterococcus faecium (drug-resistant) | 10.9 - 43 |
| Data adapted from a study on a synthetic AMP containing 1-aminocyclohexane carboxylic acid.[4] |
Integrin Antagonists
Integrins are cell surface receptors that play a crucial role in cell adhesion, signaling, and migration. They are important targets for the development of therapeutics for cancer, inflammation, and autoimmune diseases. The Arg-Gly-Asp (RGD) motif is a common recognition sequence for many integrins. The conformational constraint introduced by cis-ACHC can be used to develop potent and selective RGD-based integrin antagonists. For example, cyclic peptide antagonists of the αIIbβ3 integrin have shown IC50 values in the nanomolar range.[5]
| Integrin Antagonist Type | IC₅₀ (nM) |
| Non-peptide αIIbβ3 antagonist (XV459) | ~30 |
| Cyclic peptide αIIbβ3 antagonist (DMP728) | 20-50 (for aggregation), ~700 (for clot retraction) |
| Data from a study on various integrin antagonists.[5] |
Characterization by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the incorporation of cis-ACHC and for elucidating the conformational properties of the resulting peptides. The following table provides reference chemical shifts for a related compound, Fmoc-trans-2-aminocyclohexane carboxylic acid, which can serve as a guide for spectral interpretation.
| Nucleus | Chemical Shift (δ, ppm) in DMSO-d₆ |
| ¹H NMR | |
| Cyclohexane CH₂ | 0.80 – 1.87 (m) |
| Cyclohexane CH(COO) | 1.10 – 1.87 (m) |
| Cyclohexane CH(NH) | 2.24 (m) |
| Fmoc CH | 4.21 (t) |
| Fmoc CH₂ | 4.23 (d) |
| Aromatic CH | 7.31 – 7.87 (m) |
| ¹³C NMR | |
| Cyclohexane CH₂ | 24.8, 25.2, 28.8, 32.2 |
| Fmoc CH | 46.7 |
| Cyclohexane CH(COO) | 48.4 |
| Cyclohexane CH(NH) | 50.8 |
| Fmoc CH₂ | 65.2 |
| Aromatic C | 120.1, 125.3, 127.1, 127.6 |
| Aromatic C (quaternary) | 143.8, 144.0 |
| Carbonyl (Fmoc) | 155.2 |
| Carbonyl (Carboxylic Acid) | 175.4 |
| Reference data for Fmoc-trans-2-aminocyclohexane carboxylic acid. |
Conclusion
Fmoc-cis-3-Aminocyclohexanecarboxylic acid is a versatile and powerful building block for the synthesis of conformationally constrained peptides. Its incorporation can lead to peptidomimetics with enhanced stability, well-defined secondary structures, and improved biological activity. The protocols and insights provided in this guide are intended to facilitate the successful application of this unique amino acid in peptide-based drug discovery and development. Careful optimization of coupling conditions and thorough characterization of the final products are key to harnessing the full potential of Fmoc-cis-ACHC.
References
- 1. chempep.com [chempep.com]
- 2. mdpi.com [mdpi.com]
- 3. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet-mediated clot retraction by integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Cis-3-Aminocyclohexanecarboxylic Acid: A Scaffold for Precise Conformational Control in Peptidomimetic Design
Introduction: The Quest for Stability and Specificity in Peptide Therapeutics
Peptides have emerged as highly selective and potent therapeutic agents, owing to their specific interactions with biological targets. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced bioavailability and off-target effects.[1][2] Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these hurdles. By incorporating non-natural amino acids and conformational constraints, researchers can design peptidomimetics with enhanced proteolytic resistance, improved pharmacokinetic profiles, and locked-in bioactive conformations.[1][3]
Among the diverse array of building blocks available for peptidomimetic design, cyclic amino acids have garnered significant attention for their ability to impose well-defined structural constraints on the peptide backbone.[4] This application note focuses on cis-3-aminocyclohexanecarboxylic acid , a versatile alicyclic β-amino acid that serves as a powerful tool for inducing specific secondary structures and enhancing the therapeutic potential of peptidomimetics.[2][5] Its rigid cyclohexane ring restricts the torsional angles of the peptide backbone, guiding it to adopt predictable conformations, such as β-turns and helices, which are often crucial for biological activity.[6][7]
The Structural Advantage of the this compound Scaffold
The unique stereochemistry of this compound, where the amino and carboxyl groups are on the same face of the cyclohexane ring, plays a pivotal role in dictating the conformation of the resulting peptidomimetic. This cis-configuration introduces a distinct kink in the peptide backbone, effectively acting as a potent β-turn inducer.[4] β-turns are critical secondary structural motifs that are involved in numerous molecular recognition events, including protein-protein interactions and peptide-receptor binding.[7]
By strategically placing this compound within a peptide sequence, it is possible to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This can translate to higher binding affinity and specificity. Furthermore, the cyclohexane scaffold provides a stable, protease-resistant backbone, significantly increasing the in vivo half-life of the peptidomimetic compared to its natural peptide counterpart.[2]
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: The Utility of cis-3-Aminocyclohexanecarboxylic Acid in Neurological Disorder Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cis-3-Aminocyclohexanecarboxylic acid (ACHC) in the context of neurological disorder research. As an analogue of γ-aminobutyric acid (GABA), ACHC serves as a critical tool for modulating the GABAergic system.[1] Its primary mechanism as an inhibitor of the neuronal GABA transport system allows for the targeted enhancement of inhibitory neurotransmission.[2][3] These application notes delve into the mechanistic underpinnings of ACHC, provide detailed protocols for its use in both in vitro and in vivo models, and discuss its potential for investigating the pathophysiology of disorders such as epilepsy, anxiety, and other conditions linked to GABAergic dysfunction.
Introduction: Understanding this compound
This compound is a cyclic amino acid derivative that functions as a selective inhibitor of GABA uptake, primarily targeting neuronal GABA transporters (GATs).[1][2][3] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for regulating neuronal excitability.[4] The precise balance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling is fundamental for normal brain function. Disruptions in this balance are implicated in a wide array of neurological and psychiatric disorders.
Unlike direct GABA receptor agonists, which activate GABA receptors ubiquitously, ACHC enhances endogenous GABAergic tone by prolonging the presence of synaptically released GABA. By blocking the reuptake mechanism, ACHC increases the concentration of GABA in the synaptic cleft, thereby amplifying and extending the inhibitory signal at postsynaptic neurons. This nuanced modulation makes ACHC an invaluable pharmacological tool for dissecting the role of GABAergic deficits in disease states and for exploring the therapeutic potential of enhancing inhibitory neurotransmission.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [5] |
| Molecular Weight | 143.19 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [6][7] |
| Solubility | Soluble in water and alcohols | [7] |
| CAS Number | 38541-66-1 | [5] |
Mechanism of Action: Modulating the GABAergic Synapse
The therapeutic and research applications of ACHC are rooted in its specific interaction with the GABAergic synapse. GABA transporters, located on the presynaptic terminal and surrounding glial cells, are responsible for clearing GABA from the synaptic cleft, thus terminating the inhibitory signal.
ACHC's primary action is the competitive inhibition of these transporters. This blockade leads to:
-
Increased Synaptic GABA Concentration: More GABA molecules are available to bind to postsynaptic GABA-A and GABA-B receptors.
-
Prolonged Inhibitory Postsynaptic Potentials (IPSPs): The duration of the inhibitory signal is extended.
-
Enhanced Tonic Inhibition: By increasing ambient GABA levels, ACHC can also enhance the activity of extrasynaptic GABA-A receptors, which mediate a form of persistent, or "tonic," inhibition.[8]
This mechanism provides a powerful means to investigate the consequences of augmented GABAergic signaling in specific neural circuits and disease models.
Caption: ACHC blocks the GABA transporter (GAT), increasing synaptic GABA.
Application Notes: Rationale for Use in Research
The choice to use ACHC in an experimental paradigm should be driven by a clear scientific question. It is best employed to test hypotheses related to the functional role of the GABAergic system.
-
Investigating Pathophysiology: In models of epilepsy, where hyperexcitability is a key feature, ACHC can be used to determine if enhancing GABAergic tone can ameliorate the seizure phenotype. This provides evidence for GABAergic deficits contributing to the disease.
-
Target Validation: For drug discovery, demonstrating that enhancement of GABA signaling via uptake inhibition produces a desirable outcome in a preclinical model can validate GATs as a therapeutic target.[9][10]
-
Circuit Analysis: In neuroscience research, ACHC can be used to probe the function of specific inhibitory circuits. By observing how amplifying inhibition alters network activity or behavior, researchers can infer the role of that GABAergic pathway.
Potential Research Areas:
-
Epilepsy and Seizure Disorders: A primary application due to the clear link between reduced inhibition and seizure generation.[4]
-
Anxiety and Mood Disorders: GABAergic modulation is a validated strategy for anxiolytics.
-
Neuropathic Pain: Deficits in spinal inhibitory circuits contribute to chronic pain states.
-
Spasticity and Movement Disorders: Enhancing GABAergic signaling can modulate motor control pathways.
-
Neuroprotection: Reducing excitotoxicity by bolstering inhibition is a potential strategy in models of stroke or traumatic brain injury.[11][12]
Experimental Protocols
The following protocols are designed to be self-validating and provide a framework for robust experimental design. Researchers should adapt concentrations and timings based on their specific model system and preliminary dose-response studies.
Protocol 1: In Vitro GABA Uptake Inhibition Assay
This biochemical assay directly quantifies the potency of ACHC in inhibiting GABA transporters.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ACHC for GABA uptake in a neuronal preparation.
Materials:
-
This compound (ACHC)
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Synaptosome or primary neuronal culture preparation
-
Krebs-Ringer buffer
-
Scintillation vials and fluid
-
Liquid scintillation counter
Workflow Diagram:
Caption: Step-by-step workflow for the GABA uptake inhibition assay.
Procedure:
-
Preparation: Prepare synaptosomes from rodent brain tissue or use primary neuronal cultures. Resuspend in ice-cold Krebs-Ringer buffer.
-
Compound Preparation: Create a serial dilution of ACHC in the buffer. A typical concentration range to test would be from 10 nM to 1 mM. Include a vehicle-only control (0% inhibition) and a control with a known potent GAT inhibitor like tiagabine (100% inhibition).
-
Pre-incubation: Aliquot the neuronal preparation into tubes. Add the different concentrations of ACHC or controls and pre-incubate for 15 minutes at 37°C. This step allows ACHC to bind to the transporters before the substrate is introduced.
-
Uptake Initiation: Add a fixed concentration of [³H]-GABA to each tube to start the reaction.
-
Incubation: Incubate for 5-10 minutes at 37°C. This time should be optimized to be within the linear range of GABA uptake.
-
Termination: Stop the reaction by rapidly filtering the samples through glass fiber filters and washing immediately with ice-cold buffer to remove extracellular [³H]-GABA.
-
Quantification: Place filters in scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each ACHC concentration relative to the controls. Plot the percent inhibition against the log of the ACHC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Expected Data:
| ACHC Conc. (µM) | [³H]-GABA Uptake (CPM) | % Inhibition |
| 0 (Vehicle) | 15,000 | 0 |
| 1 | 13,500 | 10 |
| 10 | 9,000 | 40 |
| 50 | 7,650 | 49 |
| 100 | 4,500 | 70 |
| 500 | 1,800 | 88 |
| Calculated IC₅₀ | ~51 µM |
Protocol 2: In Vivo Evaluation in a PTZ-Induced Seizure Model
This protocol assesses the functional anticonvulsant effect of ACHC in a widely used rodent model of acute seizures.
Objective: To determine if systemic administration of ACHC can increase the latency to seizure and reduce seizure severity following a pentylenetetrazol (PTZ) challenge.
Materials:
-
This compound (ACHC)
-
Pentylenetetrazol (PTZ)
-
Saline solution (vehicle)
-
Adult mice or rats
-
Injection supplies (syringes, needles)
-
Observation chamber
-
Timer
Workflow Diagram:
Caption: Experimental workflow for assessing anticonvulsant activity.
Procedure:
-
Animal Preparation: Acclimatize adult rodents to the facility for at least one week. On the day of the experiment, weigh the animals and randomly assign them to treatment groups (e.g., Vehicle, ACHC 10 mg/kg, ACHC 30 mg/kg).
-
Drug Administration: Prepare ACHC in saline. Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Pre-treatment Period: Return the animals to their home cages for a pre-treatment period (typically 30-60 minutes) to allow for systemic absorption and distribution to the CNS.
-
PTZ Challenge: Prepare PTZ in saline. Administer a convulsant dose (e.g., 60 mg/kg) via subcutaneous (s.c.) injection.
-
Behavioral Observation: Immediately after PTZ injection, place the animal in a clear observation chamber and start a timer. Observe continuously for 30 minutes.
-
Data Recording:
-
Latency: Record the time (in seconds) to the onset of the first myoclonic jerk and the first generalized tonic-clonic (GTC) seizure.
-
Severity: Score the most severe seizure observed for each animal using the Racine scale (0=no response, 5=GTC seizure with loss of posture).
-
-
Analysis: Compare the latencies and severity scores between the vehicle and ACHC-treated groups. Use Kaplan-Meier analysis for latency data and a non-parametric test (e.g., Kruskal-Wallis) for severity scores.
Expected Data:
| Treatment Group | N | Latency to GTC (s) (Mean ± SEM) | Mean Seizure Score |
| Vehicle (Saline) | 10 | 185 ± 25 | 4.8 |
| ACHC (10 mg/kg) | 10 | 310 ± 40 | 3.5 |
| ACHC (30 mg/kg) | 10 | 550 ± 65 | 2.1 |
| *p < 0.05, *p < 0.01 compared to Vehicle |
Conclusion and Future Directions
This compound is a well-characterized and effective tool for the experimental enhancement of GABAergic neurotransmission. Its specific mechanism as a GABA uptake inhibitor allows for the targeted study of the GABA system's role in the health and disease of the CNS. The protocols provided herein offer a robust starting point for researchers to integrate ACHC into their in vitro and in vivo studies of neurological disorders. Future research may focus on using ACHC to explore the therapeutic potential of GAT inhibition in more complex models, such as chronic epilepsy or neurodevelopmental disorders, furthering our understanding of GABA's critical role in brain function.
References
- 1. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release of [+/-3H]-cis-3-aminocyclohexanecarboxylic acid ([3H]-ACHC) from central neurones [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microelectrophoretic effects of (+/-) cis-1,3-aminocyclohexane carboxylic acid on nigral neurones in control and tetanus toxin treated rats [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture) [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivobiosystems.com [invivobiosystems.com]
- 10. mdpi.com [mdpi.com]
- 11. Additional Phase I and Phase II Clinical Trials for Neuroprotective Pharmaceutical Agents - SCIRE Professional [scireproject.com]
- 12. Translational research in acute central nervous system injury: lessons learned and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Multi-Tiered Strategy for Assaying the GABA Receptor Activity of cis-3-Aminocyclohexanecarboxylic Acid
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] While primarily characterized as a selective inhibitor of neuronal GABA uptake, its structural similarity to GABA necessitates a thorough investigation of its direct activity at GABA receptors.[3][4][5][6] This guide provides a comprehensive, multi-tiered experimental strategy for researchers to rigorously characterize the interaction of cis-3-ACHC with GABA_A and GABA_B receptors. We move beyond a simple listing of steps to explain the scientific rationale behind the experimental design, progressing from high-throughput screening for binding affinity to gold-standard functional characterization. The protocols herein are designed as self-validating systems to ensure robust and interpretable data, empowering researchers to definitively delineate the pharmacological profile of this and similar GABAergic compounds.
Scientific Background & Strategic Overview
The GABAergic System: Key Targets for Neuromodulation
The GABAergic system is the primary mediator of inhibitory neurotransmission in the central nervous system. Its function is largely mediated by two major classes of receptors:
-
GABA_A Receptors (GABA_ARs): These are ionotropic receptors, forming a pentameric structure with a central chloride (Cl⁻) ion channel.[7][8] Upon GABA binding, the channel opens, leading to Cl⁻ influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of action potential firing.[7] Their structural diversity, arising from 19 different subunits (e.g., α, β, γ), creates a vast number of receptor isoforms with distinct pharmacological properties, making them critical targets for drugs like benzodiazepines and barbiturates.[8][9]
-
GABA_B Receptors (GABA_BRs): These are metabotropic, G-protein coupled receptors (GPCRs).[7] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of Ca²⁺ and K⁺ channel activity, resulting in a slower, more prolonged inhibitory response.[7][10]
The Scientific Question: Characterizing this compound
cis-3-ACHC is a known GABA analog.[1] Its primary established mechanism is the inhibition of the GABA transporter, which increases the synaptic concentration of GABA.[4][6] However, a comprehensive pharmacological assessment must address the possibility of direct receptor interaction. Our central objective is to answer:
-
Binding Affinity: Does cis-3-ACHC bind directly to GABA_A or GABA_B receptors?
-
Functional Activity: If it binds, does it act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a positive/negative allosteric modulator (enhancing/dampening the effect of GABA)?
-
Mechanism of Action: Can we experimentally distinguish direct receptor effects from those secondary to GABA uptake inhibition?
To address these questions, we propose a tiered approach, beginning with broad screening assays and culminating in high-fidelity functional analysis.
References
- 1. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]
- 2. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake of the GABA analogue, this compound by the neuronal GABA transport system [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Release of [+/-3H]-cis-3-aminocyclohexanecarboxylic acid ([3H]-ACHC) from central neurones [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA receptor - Wikipedia [en.wikipedia.org]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA receptor agonist - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of cis-3-Aminocyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the cis-3-Aminocyclohexanecarboxylic Acid Scaffold
This compound is a conformationally constrained gamma-amino acid analog that has garnered significant interest in medicinal chemistry. Its rigid cyclic structure provides a unique scaffold for the development of novel therapeutic agents, particularly in the realm of neuroscience.[1] Derivatives of this molecule are key intermediates in the synthesis of pharmaceuticals, including analogs of gabapentin, an important anticonvulsant and analgesic.[2][3][4][5] The cis stereochemistry of the amino and carboxylic acid groups offers a specific spatial arrangement that can be exploited to achieve high selectivity and potency in drug-receptor interactions.
This guide provides a detailed overview of the fundamental techniques for creating derivatives of this compound, focusing on modifications of the amino and carboxylic acid functionalities. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for further synthetic exploration.
Core Principles of Derivatization: A Strategic Approach
The derivatization of this compound hinges on the selective manipulation of its two primary functional groups: the primary amine and the carboxylic acid. The key to successful synthesis lies in a strategic approach that considers the reactivity of each group and employs appropriate protecting group strategies to avoid unwanted side reactions.[6][7]
Key Strategic Considerations:
-
Protecting Groups: The nucleophilic nature of the amino group and the acidic nature of the carboxylic acid often necessitate the use of protecting groups to ensure regioselective reactions.[8] The choice of protecting group is critical and should be guided by its stability under the planned reaction conditions and the ease of its subsequent removal.[9]
-
Orthogonal Protection: In multi-step syntheses, employing an orthogonal protecting group strategy is highly advantageous. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection and reaction of one functional group while the other remains protected.[6][7] For instance, an acid-labile Boc group on the amine and a base-labile methyl ester on the carboxylic acid would constitute an orthogonal set.
-
Activation: Both the amino and carboxylic acid groups often require activation to enhance their reactivity for derivatization. Carboxylic acids are typically activated for amidation or esterification, while the amino group's nucleophilicity is generally sufficient for reactions with activated acylating or alkylating agents.
Diagram: General Derivatization Strategy
Caption: General workflow for the selective derivatization of this compound.
I. N-Derivatization: Modification of the Amino Group
The primary amino group of this compound is a versatile handle for introducing a wide range of substituents via N-acylation and N-alkylation reactions.
A. N-Acylation
N-acylation is a fundamental transformation that converts the primary amine into an amide. This is a common strategy for synthesizing peptide-like structures and other bioactive molecules.[10][11] The reaction typically involves treating the amine with an acylating agent, such as an acid chloride or an acid anhydride.
This protocol describes a straightforward method for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (approximately 10 mL per gram of amino acid).
-
Acylation: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Rationale for Experimental Choices:
-
Sodium Bicarbonate: The basic conditions created by sodium bicarbonate deprotonate the carboxylic acid, increasing its solubility in the aqueous phase and neutralizing the acetic acid byproduct of the reaction.
-
Excess Acetic Anhydride: A slight excess of the acylating agent ensures complete conversion of the starting material.
-
Acidification: Acidification of the reaction mixture protonates the unreacted amine and the carboxylate, facilitating the extraction of the N-acetylated product into the organic phase.
| Parameter | Value |
| Reactants | This compound, Acetic anhydride |
| Solvent | Saturated aq. NaHCO₃ |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
II. C-Derivatization: Modification of the Carboxylic Acid Group
The carboxylic acid moiety can be converted into a variety of functional groups, most commonly esters and amides.
A. Esterification
Esterification is a crucial step for protecting the carboxylic acid, increasing the lipophilicity of the molecule, or for creating prodrugs.[12]
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[13]
Materials:
-
N-Boc-cis-3-aminocyclohexanecarboxylic acid (see Protocol for Boc-protection below)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Protection of the Amino Group: It is crucial to first protect the amino group to prevent its reaction with the acid catalyst. The tert-butyloxycarbonyl (Boc) group is a suitable choice. (See Protocol 3).
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-cis-3-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (used in large excess as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude methyl ester can be purified by column chromatography.
Rationale for Experimental Choices:
-
Boc Protection: The Boc group is stable under the acidic conditions of the Fischer esterification but can be easily removed later under milder acidic conditions that do not affect the ester.[14]
-
Excess Methanol: Using methanol as the solvent drives the equilibrium towards the formation of the ester product.
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[13]
For sterically hindered alcohols or acid-sensitive substrates, the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a mild and efficient alternative.[15][16]
Materials:
-
N-Fmoc-cis-3-aminocyclohexanecarboxylic acid (see Protocol for Fmoc-protection below)
-
tert-Butyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Protection of the Amino Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a suitable protecting group for this reaction as it is base-labile and stable to the reaction conditions.[17]
-
Reaction Setup: In a round-bottom flask, dissolve N-Fmoc-cis-3-aminocyclohexanecarboxylic acid (1.0 eq), tert-butyl alcohol (3.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
DCC Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Work-up: Wash the filtrate sequentially with 0.5 N HCl (2 x 15 mL) and saturated aqueous sodium bicarbonate (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Fmoc Protection: The Fmoc group is stable to the mildly basic conditions of the Steglich esterification and can be removed with a base like piperidine, providing an orthogonal deprotection strategy to the acid-labile Boc group.[14]
-
DCC and DMAP: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with the intermediate to form a highly reactive acylpyridinium salt, which is then attacked by the alcohol.[16] This catalytic cycle allows the reaction to proceed under mild conditions.
III. Protecting Group Strategies
The selection of appropriate protecting groups is paramount for the successful synthesis of complex derivatives.[6][9]
Protocol 4: Boc Protection of the Amino Group
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
1 M Sodium hydroxide (NaOH)
-
Dioxane
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and 1 M NaOH (aq).
-
Boc Anhydride Addition: Cool the solution to 0 °C and add (Boc)₂O (1.1 eq).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Concentrate the reaction mixture to remove the dioxane. Dilute with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.
Protocol 5: Fmoc Protection of the Amino Group
Materials:
-
This compound
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate
-
Acetone
-
Water
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 10% aqueous sodium bicarbonate solution.
-
Fmoc-OSu Addition: Add a solution of Fmoc-OSu (1.05 eq) in acetone.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer and concentrate to obtain the Fmoc-protected amino acid.
Diagram: Orthogonal Protection and Derivatization
Caption: A sample workflow demonstrating an orthogonal protection strategy for selective N-derivatization.
Conclusion
The synthetic routes outlined in this guide provide a robust framework for the creation of a diverse library of this compound derivatives. A thorough understanding of functional group reactivity, coupled with a strategic application of protecting group chemistry, is essential for achieving high yields and purity. The protocols presented here are starting points that can be optimized and adapted for the synthesis of specific target molecules, paving the way for the discovery of new chemical entities with potential therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN112592289A - Preparation method of gabapentin intermediate - Google Patents [patents.google.com]
- 3. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 4. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 5. Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. scienceopen.com [scienceopen.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scispace.com [scispace.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 17. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Solid-Phase Synthesis Using cis-3-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Conformational Constraint in Peptide Design
In the landscape of modern drug discovery and materials science, the conformational rigidity of peptide backbones is a critical design element. Introducing non-proteinogenic amino acids, such as cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), offers a powerful strategy to impose specific structural constraints. The cyclohexane ring of cis-3-ACHC restricts the torsional angles of the peptide backbone, leading to more predictable and stable secondary structures. This pre-organization can enhance binding affinity to biological targets, improve metabolic stability by reducing susceptibility to proteolysis, and modulate pharmacokinetic properties.
This technical guide provides a comprehensive overview and detailed protocols for the incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, the following protocols are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful synthesis.
Understanding the Chemistry of this compound in SPPS
The successful incorporation of cis-3-ACHC into a growing peptide chain hinges on a solid understanding of its unique structural characteristics. As a β-amino acid, the amino and carboxylic acid functionalities are separated by three carbon atoms, which influences the resulting peptide backbone geometry. The cis-configuration of these groups on the cyclohexane ring further defines the spatial orientation of the substituent.
From a synthetic standpoint, the cyclohexane scaffold can present steric challenges during the coupling reaction. Therefore, the choice of coupling reagents and reaction conditions is paramount to achieving high coupling efficiency and preventing the formation of deletion sequences. This guide will address these challenges and provide robust protocols to mitigate them.
Experimental Workflow and Protocols
The following sections detail the step-by-step procedures for the solid-phase synthesis of a peptide containing a this compound residue. The widely used Fmoc/tBu orthogonal protection strategy is employed, which involves the use of the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for the side chains of other amino acids.[1][2]
Resin Selection and Preparation
The choice of solid support is dictated by the desired C-terminal functionality of the final peptide.
-
For C-terminal amides: Rink Amide resin is a suitable choice.[3]
-
For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used.[3]
Protocol 1: Resin Swelling
-
Place the desired amount of resin (typically with a substitution of 0.3-0.8 mmol/g) in a fritted reaction vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Loading of the First Amino Acid (C-terminal residue)
For this guide, we will describe the loading of the first standard Fmoc-amino acid onto Wang resin.
Protocol 2: Loading of the First Amino Acid onto Wang Resin
-
Wash the swollen Wang resin with Dichloromethane (DCM) (3 x 10 mL/g resin).
-
Prepare a solution of the first Fmoc-protected amino acid (3 equivalents relative to the resin substitution) and 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) in a minimal amount of DMF.
-
Add the amino acid solution to the resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
To cap any unreacted hydroxyl groups, treat the resin with a capping solution of Acetic Anhydride/Pyridine/DCM (1:2:3 v/v/v) for 30 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Iterative Peptide Chain Elongation
Each cycle of peptide chain elongation consists of two key steps: Fmoc deprotection and coupling of the next amino acid.
Protocol 3: Fmoc Deprotection
-
Wash the resin-bound peptide with DMF (3 x 10 mL/g resin).
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature. For sterically hindered residues, a second treatment of 10-15 minutes may be beneficial.[3]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[4]
Protocol 4: Coupling of Standard Fmoc-Amino Acids
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) by dissolving it in DMF with a suitable coupling reagent and a base. A common and effective combination is HBTU (3 equivalents) and N,N-Diisopropylethylamine (DIEA) (6 equivalents).[3][5]
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
Incorporation of Fmoc-cis-3-Aminocyclohexanecarboxylic Acid
Due to the potential for steric hindrance from the cyclohexane ring, the coupling of Fmoc-cis-3-ACHC requires careful consideration of the coupling reagents and reaction conditions.
Protocol 5: Coupling of Fmoc-cis-3-Aminocyclohexanecarboxylic Acid
-
In a separate vessel, dissolve Fmoc-cis-3-Aminocyclohexanecarboxylic acid (3-5 equivalents) in DMF.
-
Add a more potent activating agent such as HATU (3 equivalents) and DIEA or 2,4,6-collidine (6 equivalents). HATU is known to be effective for coupling sterically hindered amino acids.[6]
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activated Fmoc-cis-3-ACHC solution to the deprotected peptide-resin.
-
Extend the coupling time to 4-12 hours at room temperature, or consider performing the reaction at a slightly elevated temperature (e.g., 40 °C) if using a temperature-controlled synthesizer. Double coupling is also a viable strategy.
-
Thoroughly monitor the reaction completion with a ninhydrin test.
-
Wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Protocol 6: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM (3x) and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard and robust cocktail is Reagent K, which is suitable for peptides containing a variety of sensitive residues.[5]
-
Reagent K Composition: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[5]
-
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) in a well-ventilated fume hood.
-
Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[5]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation and Visualization
Table 1: Summary of Reagents for a Standard SPPS Cycle
| Step | Reagent | Equivalents (relative to resin substitution) | Typical Volume/Concentration |
| Resin Swelling | DMF | - | 10-15 mL/g resin |
| Fmoc Deprotection | Piperidine in DMF | - | 20% (v/v) |
| Standard Amino Acid Coupling | Fmoc-AA-OH | 3-5 | - |
| HBTU | 3-5 | - | |
| DIEA | 6-10 | - | |
| cis-3-ACHC Coupling | Fmoc-cis-3-ACHC-OH | 3-5 | - |
| HATU | 3-5 | - | |
| DIEA/Collidine | 6-10 | - | |
| Cleavage | Reagent K | - | 10 mL/g resin |
Diagram 1: Chemical Structure of Fmoc-cis-3-Aminocyclohexanecarboxylic Acid
References
Application Notes and Protocols: Cis-3-Aminocyclohexanecarboxylic Acid in Drug Design
Introduction: The Principle of Conformational Constraint in Drug Design
In the dynamic landscape of medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability is a perpetual challenge. Native peptides, while offering exquisite biological specificity, are often hampered by their inherent conformational flexibility. This flexibility results in a significant entropic penalty upon binding to a target and renders them susceptible to proteolytic degradation.[1] A powerful strategy to overcome these limitations is the incorporation of constrained amino acids, which lock the peptide backbone into a more defined, bioactive conformation.[1] This pre-organization of the peptide structure can lead to a dramatic increase in binding affinity and improved resistance to enzymatic breakdown.[2]
Cis-3-aminocyclohexanecarboxylic acid (cis-3-ACHC) has emerged as a particularly valuable building block in this context. As a cyclic β-amino acid, it introduces significant conformational rigidity into peptide scaffolds.[3][4] Its cyclohexane ring restricts the torsional angles of the peptide backbone, guiding the peptide to adopt specific secondary structures. Furthermore, as a GABA (γ-aminobutyric acid) analogue, the cis-3-ACHC scaffold holds promise for the development of novel therapeutics targeting GABA receptors, which are implicated in a range of neurological disorders.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a constrained amino acid in drug design. It offers detailed protocols for its synthesis and incorporation into peptides, discusses its conformational impact, and explores its potential in therapeutic development.
Synthesis of this compound
The synthesis of this compound can be achieved through the stereoselective hydrogenation of a readily available aromatic precursor, 3-aminobenzoic acid. The key to this synthesis is the use of a catalyst system that favors the formation of the cis isomer. Rhodium-based catalysts, particularly those with cyclic(amino)(alkyl)carbene (CAAC) ligands, have shown excellent efficacy in cis-selective arene hydrogenation.
Protocol 1: Synthesis of Boc-protected this compound
This protocol describes a two-step synthesis starting from 3-aminobenzoic acid, involving a protective Boc group addition followed by catalytic hydrogenation.
Step 1: Protection of 3-Aminobenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzoic acid (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (1.1 equivalents) to the solution and stir until the acid is fully dissolved.
-
Boc Protection: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) portion-wise while maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Acidify the reaction mixture with a cold solution of 1M HCl to a pH of 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected 3-aminobenzoic acid.
Step 2: Cis-Selective Catalytic Hydrogenation
-
Catalyst Preparation: In a high-pressure reactor, add the Boc-protected 3-aminobenzoic acid (1 equivalent) and a rhodium-CAAC catalyst (e.g., [Rh(cod)(CAAC)]BF₄) (0.5-2 mol%).
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 bar) and heat to the desired temperature (e.g., 80-100°C).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.
-
Purification: After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The crude product, Boc-cis-3-aminocyclohexanecarboxylic acid, can be purified by column chromatography or recrystallization to yield the pure cis isomer.[3]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-protected this compound allows for its straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[1]
Protocol 2: Fmoc-SPPS of a Peptide Containing cis-3-ACHC
This protocol outlines the general steps for incorporating Fmoc-cis-3-ACHC-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-cis-3-aminocyclohexanecarboxylic acid (Fmoc-cis-3-ACHC-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (20% v/v)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Workflow:
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
To incorporate Fmoc-cis-3-ACHC-OH , follow the same procedure, ensuring complete dissolution of the constrained amino acid.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The purified peptide can be obtained by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Impact and Rationale for Use
The incorporation of cis-3-ACHC into a peptide chain has a profound impact on its conformational properties. The cyclohexane ring acts as a rigid scaffold, significantly reducing the number of accessible backbone dihedral angles (phi, psi). This leads to a more pre-organized and stable secondary structure, which is often a key determinant of biological activity.
Figure 2: Impact of conformational constraint on receptor binding.
The cis-stereochemistry of the amino and carboxyl groups on the cyclohexane ring further influences the peptide's folding. Depending on the sequence context, cis-3-ACHC can induce or stabilize various secondary structures, such as β-turns or helical folds. This ability to direct the peptide's conformation is a cornerstone of rational drug design, allowing for the creation of peptidomimetics with tailored three-dimensional structures for optimal interaction with their biological targets.
Applications in Drug Design
The unique structural features of this compound make it an attractive building block for a variety of therapeutic applications.
Peptidomimetics with Enhanced Stability and Affinity
By replacing native amino acids with cis-3-ACHC, it is possible to design peptidomimetics with improved pharmacokinetic profiles. The constrained backbone is more resistant to cleavage by proteases, leading to a longer in vivo half-life. Furthermore, by pre-organizing the peptide into its bioactive conformation, the binding affinity for the target receptor or enzyme can be significantly enhanced, potentially leading to more potent drugs with fewer side effects.
Development of GABA Analogues
As a structural analogue of the inhibitory neurotransmitter GABA, cis-3-ACHC is a valuable scaffold for the development of novel GABAergic agents. By modifying the core structure, it is possible to design selective agonists or antagonists for different GABA receptor subtypes (GABA-A, GABA-B, and GABA-C). Such compounds have potential therapeutic applications in the treatment of epilepsy, anxiety, spasticity, and other neurological and psychiatric disorders. Recent studies have explored cyclohexane carboxamide-based GABA agonists, demonstrating the potential of this scaffold in developing new anticonvulsants.[1]
Data on Related Constrained Peptidomimetics
While specific approved drugs containing this compound are not prominently featured in publicly available databases, the principle of using constrained cyclic amino acids is well-established in drug development. The following table provides examples of the biological activity of peptidomimetics containing other constrained amino acids to illustrate the potential of this approach.
| Compound Class | Target | Key Constrained Amino Acid | Biological Activity (IC₅₀/Kᵢ) | Reference |
| Morphiceptin Peptidomimetic | µ-opioid receptor | (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid | Kᵢ = 23 nM (for a related β-turn mimetic) | [6][7] |
| GABA-A Receptor Antagonist | GABA-A Receptor | Thioether derivative of 4-aminocyclopent-1-enecarboxylic acid | IC₅₀ = 42 µM | [8] |
| CDK4/Cyclin D3 Inhibitor | CDK4/Cyclin D3 | N²-(2-aminocyclohexyl)-N⁶-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine | IC₅₀ = 573.0 nM | [9] |
Conclusion
This compound is a powerful tool in the arsenal of the medicinal chemist. Its ability to impart conformational rigidity makes it an ideal building block for the design of next-generation peptidomimetics with enhanced stability and potency. Furthermore, its structural similarity to GABA opens avenues for the development of novel therapeutics for a range of neurological disorders. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile constrained amino acid in their drug discovery programs.
References
- 1. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA agonists. Development and interactions with the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK4/Cyclin D3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-3-Aminocyclohexanecarboxylic Acid
Welcome to the technical support guide for the synthesis of cis-3-Aminocyclohexanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. This compound is a crucial intermediate in the development of various pharmaceuticals, notably as a precursor or structural analogue in compounds targeting neurological disorders.[1] This guide provides in-depth, field-tested insights into identifying, minimizing, and eliminating common side products to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when troubleshooting their synthesis.
Q1: What is the most common side product in the synthesis of this compound?
A1: The most prevalent side product is invariably the trans-stereoisomer, trans-3-Aminocyclohexanecarboxylic acid. Due to the relatively small energy difference between the cis and trans conformations of the cyclohexane ring, many synthetic routes produce a mixture of both isomers.[2] The final isomeric ratio is highly dependent on the reaction conditions, particularly temperature, solvent, and the choice of reducing or aminating agents.
Q2: My reaction seems to stall, and I'm isolating a significant amount of an intermediate. What could it be?
A2: If your synthesis proceeds through a pathway analogous to Gabapentin synthesis, a common intermediate is the corresponding amide or a protected amino acid precursor.[3][4] For instance, in syntheses involving a Hofmann, Curtius, or Lossen rearrangement, incomplete reaction can lead to the isolation of the starting amide or the corresponding isocyanate-derived byproduct. Careful monitoring of reaction progress by TLC or LC-MS is crucial to ensure complete conversion.
Q3: I observe a lactam impurity in my final product. Where does this come from?
A3: The formation of a bicyclic lactam, often referred to as "gabalactam" in related syntheses, is a common intramolecular cyclization side product.[4] This occurs when the amino group and the carboxylic acid group are in close proximity, allowing for condensation, particularly under thermal stress or acidic/basic conditions used during workup or purification. The cis-relationship of the functional groups can make this intramolecular reaction more favorable than in the trans-isomer.
Q4: How can I confirm the stereochemistry of my product and quantify the cis/trans ratio?
A4: The most reliable method for confirming stereochemistry and determining the isomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 1H-NMR is highly effective. The coupling constants and chemical shifts of the protons at C1 and C3 on the cyclohexane ring are distinct for the cis and trans isomers due to their different spatial orientations (axial vs. equatorial).[5] For instance, the proton attached to the carbon bearing the carboxyl group (H1) in the cis-isomer typically shows a different multiplicity and coupling constant pattern compared to the trans-isomer. 2D NMR techniques like NOESY can provide definitive proof of the cis relationship through-space correlations.[5]
Troubleshooting Guide: Side Product Identification & Mitigation
This section provides a systematic approach to addressing specific side products you may encounter.
Issue 1: High Levels of trans-Isomer Contamination
-
Probable Cause: The stereoselectivity of the reaction is low. This is common in catalytic hydrogenation of an aromatic precursor (like aminobenzoic acid) or reductions of enaminones, where the catalyst or reducing agent can approach the substrate from multiple faces.[6] Certain conditions, such as high temperatures or prolonged reaction times with a base, can also cause epimerization at the carbon alpha to the carboxylic acid, leading to a thermodynamically more stable mixture, which often favors the trans product.[7]
-
Corrective Actions & Protocol:
-
Reagent Selection: Employ sterically hindered reducing agents that favor a specific facial approach. For example, when reducing a ketone precursor, using a bulky hydride source can significantly enhance diastereoselectivity.
-
Catalyst Choice: In catalytic hydrogenations, the choice of catalyst and support can influence the stereochemical outcome. For instance, rhodium on carbon (Rh/C) has been shown to provide different isomer ratios compared to Raney Nickel under specific conditions.[6]
-
Temperature Control: Maintain the lowest effective temperature for the reaction to minimize the risk of epimerization.
-
Purification Protocol - Selective Crystallization: The cis and trans isomers often have different solubilities in various solvent systems, which can be exploited for purification.
-
Step 1: Dissolve the crude isomeric mixture in a suitable solvent (e.g., an alcohol/water mixture) at an elevated temperature to achieve full dissolution.
-
Step 2: Allow the solution to cool slowly and undisturbed. The less soluble isomer will crystallize out first.
-
Step 3: Filter the crystals and wash with a small amount of cold solvent.
-
Step 4: Analyze the mother liquor and the crystals by NMR or HPLC to determine the isomeric purity. Repeat the process if necessary.
-
-
Issue 2: Presence of Unreacted Starting Material or Intermediates
-
Probable Cause: Incomplete reaction due to insufficient reaction time, improper temperature, or deactivation of reagents/catalysts. For multi-step syntheses, purification of intermediates may be necessary to prevent carrying impurities through the sequence.
-
Corrective Actions & Protocol:
-
Reaction Monitoring: Implement rigorous in-process controls (IPCs) using techniques like TLC, GC, or LC-MS to track the disappearance of the starting material. Do not proceed with workup until the reaction has gone to completion.
-
Reagent Stoichiometry: Re-evaluate the stoichiometry of your reagents. For reactions like the Hofmann rearrangement, ensuring the correct molar equivalents of the amide, base, and halogen is critical.[8]
-
Protocol - Column Chromatography: If unreacted starting materials or intermediates have significantly different polarities from the desired product, column chromatography is an effective purification method.
-
Step 1: Select an appropriate stationary phase (e.g., silica gel) and a mobile phase system that provides good separation on a TLC plate (target Rf of ~0.3 for the desired product).
-
Step 2: Prepare the column and load the crude product.
-
Step 3: Elute the column with the chosen solvent system, collecting fractions.
-
Step 4: Analyze the fractions by TLC to identify those containing the pure product.
-
Step 5: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Data Summary: Side Product Analysis
| Side Product | Common Analytical Method | Key Diagnostic Signal | Mitigation Strategy |
| trans-Isomer | 1H-NMR Spectroscopy | Different chemical shifts and coupling constants for protons at C1 and C3.[5] | Optimize reaction stereoselectivity; Selective crystallization.[7] |
| Precursor Amide | LC-MS, IR Spectroscopy | Presence of amide carbonyl stretch (~1650 cm-1) in IR; Distinct molecular ion peak in MS. | Ensure complete reaction; Chromatographic purification. |
| Lactam | GC-MS, 13C-NMR | Characteristic molecular ion in MS; Lactam carbonyl signal in 13C-NMR (~175 ppm). | Avoid excessive heat; Control pH during workup; Chromatography.[4] |
Visual Diagrams & Workflows
Synthetic Pathway and Side Product Formation
This diagram illustrates a generalized synthetic route and highlights the points at which key side products can form.
Caption: Formation of major side products from the main synthetic pathway.
Troubleshooting Workflow for Impurity Analysis
Use this workflow to systematically identify and resolve issues with product purity.
Caption: Systematic workflow for troubleshooting product impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pipelinepharma.com [pipelinepharma.com]
- 4. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in cis-3-Aminocyclohexanecarboxylic Acid Reactions
Welcome to the technical support center for the synthesis of cis-3-Aminocyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. As a key building block in medicinal chemistry and peptide synthesis, achieving a high yield of this specific stereoisomer is often critical.[1][2][3] This document moves beyond simple protocols to explain the causality behind common failures and provides robust, field-proven strategies to overcome them.
Section 1: Core Diagnostic Questions & First Steps
This section addresses the most frequent initial problems encountered during the synthesis. A logical, step-by-step diagnosis is the fastest path to a solution.
Q1: My overall isolated yield is significantly lower than expected. Where do I begin my investigation?
Low isolated yield is a multifaceted problem that can stem from the reaction itself or the workup and purification stages. The first step is to determine where the product is being lost.
Immediate Action Plan:
-
Analyze the Crude Reaction Mixture: Before performing any aqueous workup or purification, take a small, representative sample of the crude reaction mixture. Analyze it using ¹H NMR and LC-MS.
-
Quantify the Crude Product: Use an internal standard in your NMR analysis to estimate the in-situ yield. This is the most critical step. If the in-situ yield is high, your problem lies in the isolation/purification. If the in-situ yield is low, the reaction conditions are suboptimal.
-
Check for Starting Material: Does the crude analysis show a significant amount of unreacted starting material (e.g., 3-oxocyclohexanecarboxylic acid)? If so, the reaction is incomplete.
-
Identify Byproducts: Look for major byproducts. The identity of these impurities provides crucial clues about the failure mode (e.g., formation of the trans isomer, over-reduction, or side reactions).
Q2: My crude analysis shows my starting ketone is consumed, but the desired product peak is weak. What are the most probable side reactions?
This common scenario points towards competing reaction pathways. In the context of a reductive amination, the primary culprit is often the premature reduction of the ketone or the formation of undesired side products.
Common Side Reactions in Reductive Amination:
-
Direct Reduction of the Ketone: The reducing agent reduces the ketone starting material to cis-3-hydroxycyclohexanecarboxylic acid before it can form an imine with the amine source. This is especially common with strong reducing agents like sodium borohydride (NaBH₄).[4]
-
Formation of the trans Isomer: The stereochemical outcome is highly dependent on the reducing agent and the reaction conditions. The formation of the undesired trans isomer is a frequent cause of low cis yield.[5]
-
Over-alkylation: The newly formed secondary amine product can react again with the ketone and reducing agent to form a tertiary amine, though this is less common when ammonia is the amine source.[4][6]
Below is a workflow diagram illustrating the desired pathway versus a common failure mode in reductive amination.
Caption: Desired vs. failed reductive amination pathways.
Section 2: In-Depth Troubleshooting for Reductive Amination
Reductive amination is a widely used and effective method for this synthesis. The following Q&A focuses on optimizing this specific pathway.
Q3: How do I select the right reducing agent to maximize yield and cis-selectivity?
The choice of reducing agent is arguably the most critical factor in a successful reductive amination. A good reducing agent for this purpose must selectively reduce the C=N bond of the imine intermediate much faster than the C=O bond of the starting ketone.[4]
Comparison of Common Reducing Agents
| Reducing Agent | Typical pH | Common Solvents | Key Considerations & Causality |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly Acidic (pH 4-6) | Methanol, Ethanol | Gold Standard: It is stable at the acidic pH required for imine formation. Its reduced hydridic character makes it selective for the protonated iminium ion over the neutral ketone, preventing side reactions.[4][7] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic/Slightly Acidic | DCE, THF, Acetonitrile | Excellent Alternative: Less toxic than NaBH₃CN. It is also mild and selective. The bulky acetate groups sterically hinder its approach to the ketone, favoring reduction of the more reactive iminium ion.[6] |
| Sodium Borohydride (NaBH₄) | Neutral to Basic (pH > 7) | Methanol, Ethanol | Not Recommended (Usually): Rapidly reduces aldehydes and ketones. It can only be used in a stepwise procedure where the imine is fully formed before the reductant is added, which can be inefficient.[4] |
| α-Picoline Borane | Acidic | Methanol, DMSO | A stable and effective alternative to cyanoborohydride, offering good yields and selectivity in many cases.[8] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varies | Methanol, Ethanol, Water | Can be very effective but may require higher pressures and temperatures. Catalyst choice (Pd, Pt, Rh) can influence stereoselectivity. Over-reduction of other functional groups is a risk.[9] |
Expert Recommendation: Start with sodium cyanoborohydride (NaBH₃CN). Its reliability and well-understood mechanism provide a solid baseline. If toxicity is a concern, sodium triacetoxyborohydride is an excellent second choice.
Q4: My reaction is producing a significant amount of the trans isomer. How can I improve the stereoselectivity for the cis product?
Achieving high cis selectivity is a common challenge. The stereochemical outcome is determined by the direction from which the hydride attacks the imine intermediate.
Controlling Stereoselectivity:
-
Thermodynamic vs. Kinetic Control: The trans isomer, with both substituents in equatorial positions, is often the thermodynamically more stable product. To favor the cis product, you need conditions that promote kinetic control. This typically means running the reaction at lower temperatures.
-
Bulky Reducing Agents: Using a sterically hindered reducing agent can favor axial attack on the imine, leading to the equatorial amino group of the cis product. While NaBH(OAc)₃ is bulkier than NaBH₄, catalysis-based approaches can offer more precise control.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the reaction intermediate. Experiment with different solvents (e.g., methanol vs. a less polar solvent like THF) to see if it impacts the cis:trans ratio.
-
pH Control: The pH not only affects the rate of imine formation but can also influence the conformation of the intermediate. Ensure your pH is buffered and stable throughout the reaction.
Q5: I suspect my workup and purification are the source of my low yield. What is a robust protocol for isolating an amino acid like this?
Amino acids are zwitterionic and can be notoriously difficult to extract from aqueous solutions, leading to significant product loss.
Protocol: High-Efficiency Amino Acid Isolation
-
Quench and Solvent Removal: After the reaction is complete, carefully quench any remaining reducing agent (e.g., with acetone or dropwise acid). Remove the organic solvent (e.g., methanol) under reduced pressure.
-
Acid-Base Extraction (Avoid this if possible): Standard extraction with organic solvents is often ineffective due to the high water solubility of the amino acid.
-
Ion-Exchange Chromatography (Recommended): This is the most reliable method.
-
Step A: Dissolve the crude residue in water and adjust the pH to ~3-4 with HCl.
-
Step B: Load the solution onto a strong cation-exchange resin (e.g., Dowex 50WX8).
-
Step C: Wash the resin thoroughly with deionized water to remove uncharged organic impurities and anions.
-
Step D: Elute your product from the resin using an aqueous ammonia solution (e.g., 2-5% NH₄OH). The ammonia protonates to NH₄⁺, displacing your product from the resin.
-
-
Final Steps: Collect the ammonia-containing fractions, confirm the presence of your product by TLC/LC-MS, and then remove the water and excess ammonia under reduced pressure to yield the purified amino acid. Lyophilization (freeze-drying) is often the best way to obtain a clean, solid product.
Section 3: Standardized Protocols & Troubleshooting Logic
To ensure reproducibility, here is a benchmark protocol and a logical decision tree for troubleshooting.
Protocol 1: Benchmark Reductive Amination of 3-Oxocyclohexanecarboxylic Acid
This protocol is a starting point and should be optimized for your specific setup.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclohexanecarboxylic acid (1.0 eq) and ammonium acetate (3.0 eq) in methanol (5-10 mL per gram of ketone).
-
pH Adjustment: Adjust the pH of the solution to ~6 using glacial acetic acid. Proper pH is crucial for efficient imine formation.[4]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the solution to 0 °C in an ice bath. In a separate vial, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol. Add the NaBH₃CN solution to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup & Purification: Follow the high-efficiency isolation protocol described in Q5 using ion-exchange chromatography.
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and solving low-yield issues.
Caption: A logical decision tree for troubleshooting low yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Conditions for Fmoc-cis-3-Aminocyclohexanecarboxylic Acid
Welcome to the technical support guide for Fmoc-cis-3-Aminocyclohexanecarboxylic acid (Fmoc-cis-ACHC-OH). As a cyclic, β-amino acid, this building block introduces valuable conformational constraints into peptides, making it a powerful tool in medicinal chemistry and drug development.[1][2] However, its structure also presents unique challenges in solid-phase peptide synthesis (SPPS) due to significant steric hindrance. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve optimal coupling efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes Fmoc-cis-3-Aminocyclohexanecarboxylic acid a "difficult-to-couple" residue?
The primary challenge stems from steric hindrance. Unlike linear α-amino acids, Fmoc-cis-ACHC-OH has two main structural features that impede the approach of the activated carboxyl group to the resin-bound N-terminal amine:
-
Cyclic Backbone: The rigid cyclohexane ring restricts the conformational freedom necessary for ideal bond formation.
-
β-Amino Acid Structure: The amino group is on the third carbon (C3) relative to the carboxyl group, creating a different spatial arrangement compared to standard α-amino acids. This, combined with the cis-configuration, contributes to a crowded reaction center.
These factors lead to slower reaction kinetics and a higher probability of incomplete coupling when using standard protocols.[3][4]
Q2: Which coupling reagents are most effective for this amino acid?
For sterically hindered residues, standard carbodiimide reagents like DCC or DIC are often insufficient and may lead to low yields.[3] High-reactivity coupling reagents are strongly recommended. These are typically based on aminium/uronium or phosphonium salts which form highly reactive esters.[5][6]
-
Aminium/Uronium Reagents: HATU and HCTU are the top-tier choices. HATU, in particular, generates highly reactive OAt-esters and is exceptionally effective at overcoming steric hindrance.[6][7]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent options. PyAOP is among the most reactive reagents available but may be less suitable for automated synthesizers due to the moderate stability of its solutions.[5][7]
-
Oxyma-based Reagents: COMU is a modern, highly efficient reagent that generates Oxyma esters and has the added benefit of producing water-soluble byproducts, simplifying purification.[5][8]
Q3: What is the optimal solvent system for coupling Fmoc-cis-ACHC-OH?
The solvent's role is critical for resin swelling, disrupting peptide aggregation, and solubilizing reagents.[9]
-
N,N-Dimethylformamide (DMF): The most common solvent in SPPS, suitable for many standard steps.[10]
-
N-Methyl-2-pyrrolidone (NMP): Often superior to DMF for difficult couplings. Its higher polarity can better solvate the peptide-resin complex and break up secondary structures that may hinder the reaction.[9][11]
-
Dimethyl Sulfoxide (DMSO): Used as a co-solvent (e.g., in a 10-20% mixture with NMP or DMF) for severe aggregation issues.[9] It is highly effective at disrupting hydrogen-bonded secondary structures.
For Fmoc-cis-ACHC-OH, starting with NMP is a robust first choice to proactively address potential steric and aggregation challenges.
Q4: How do reaction time and temperature influence coupling efficiency?
Due to slow kinetics, standard coupling times (30-60 minutes) are often insufficient.
-
Extended Reaction Time: For a first coupling attempt, a minimum of 2-4 hours at room temperature is recommended.[12]
-
Elevated Temperature: Increasing the temperature to 40-60°C can significantly accelerate the reaction rate for difficult couplings.[13] However, this should be done cautiously, as prolonged high temperatures can increase the risk of side reactions with sensitive amino acids, though racemization at the alpha-carbon is not a concern for this β-amino acid.[13]
-
Double Coupling: This is a highly effective and commonly used strategy. After the initial coupling reaction, the vessel is drained, and a fresh solution of the amino acid and coupling reagents is added for a second coupling cycle.[11] This is often preferred over simply extending the time of a single coupling.
Troubleshooting Guide: Incomplete Coupling
The most common issue encountered is an incomplete reaction, identified by a positive colorimetric test (e.g., Kaiser test) after the coupling step.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing an incomplete coupling event.
Caption: Troubleshooting workflow for incomplete coupling.
Summary of Recommended Coupling Conditions
The following table provides starting parameters for optimizing the coupling of Fmoc-cis-ACHC-OH.
| Parameter | Standard Protocol | Optimized Protocol for Difficult Coupling |
| Amino Acid (eq.) | 3 - 5 | 5 |
| Coupling Reagent (eq.) | 3 - 5 | 5 (HATU or HCTU recommended) |
| Base (DIPEA) (eq.) | 6 - 10 | 10 |
| Solvent | DMF | NMP or NMP/DMSO (9:1) |
| Temperature | Room Temperature | Room Temperature to 50°C |
| Time | 1 - 2 hours | 2 x 2 hours (Double Coupling) |
| Monitoring | Kaiser Test | Kaiser Test after each coupling |
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling Protocol (0.1 mmol Scale)
This protocol is designed as a robust starting point for incorporating Fmoc-cis-ACHC-OH.
-
Resin Preparation:
-
Start with 0.1 mmol of N-terminally deprotected peptide-resin in a reaction vessel.
-
Wash the resin thoroughly with the chosen coupling solvent (NMP is recommended) (3 x 5 mL).[9]
-
-
Reagent Preparation:
-
In a separate vial, dissolve Fmoc-cis-ACHC-OH (0.5 mmol, 5 eq.) and HATU (0.5 mmol, 5 eq., 190 mg) in 3 mL of NMP.[7][14]
-
Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq., 174 µL).
-
Briefly vortex the solution to ensure all reagents are fully dissolved. Pre-activation for 1-2 minutes is sufficient.
-
-
First Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Drain the reaction solution.
-
Wash the resin with NMP (3 x 5 mL).
-
-
Second Coupling:
-
Repeat Step 2 to prepare a fresh solution of activated Fmoc-cis-ACHC-OH.
-
Add the fresh solution to the resin and agitate for an additional 2 hours at room temperature.
-
Drain the solution and wash the resin thoroughly with NMP (3 x 5 mL) and then DCM (3 x 5 mL) to prepare for monitoring or the next synthesis step.
-
Protocol 2: Monitoring with the Kaiser (Ninhydrin) Test
This colorimetric test detects the presence of free primary amines on the resin. A negative result (colorless or yellow beads) indicates a complete coupling.[11][15]
-
Sample Preparation:
-
After the final wash step of the coupling protocol, withdraw a small sample of resin beads (approx. 1-5 mg).
-
Place the beads in a small glass test tube.
-
-
Reagent Addition:
-
Development:
-
Heat the test tube in a heating block or water bath at 100-110°C for 5 minutes.[16]
-
-
Interpretation:
-
Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple color.
-
Negative Result (Complete Coupling): The resin beads remain colorless or turn slightly yellow.
-
General SPPS Workflow
The diagram below illustrates where the coupling of Fmoc-cis-ACHC-OH fits within a standard cycle of Fmoc-based solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid () for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. file.globalso.com [file.globalso.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
Technical Support Center: Stereochemical Integrity of cis-3-Aminocyclohexanecarboxylic Acid in Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cis-3-Aminocyclohexanecarboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of activating this unique cyclic β-amino acid while preserving its stereochemical integrity. Our aim is to equip you with the knowledge to anticipate and prevent racemization, ensuring the quality and reliability of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical concern when working with this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemate). In the context of peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into your peptide chain. For this compound, which possesses two chiral centers, the primary concern is epimerization, a change in the configuration at one of these centers. This loss of stereochemical purity can drastically alter the three-dimensional structure of the final peptide, potentially leading to a loss of biological activity or even undesired off-target effects. Maintaining the cis configuration and the specific chirality at each stereocenter is therefore paramount for synthesizing functionally active and well-defined peptide-based therapeutics.
Q2: What are the primary chemical mechanisms that lead to racemization during the activation of this compound?
A2: The two main pathways for racemization during carboxylic acid activation in peptide synthesis are oxazolone formation and direct enolization.[1][2] While oxazolone formation is a well-established mechanism for α-amino acids, the susceptibility of β-amino acids like this compound to this pathway is debated and may be less prevalent due to the higher energy barrier for the formation of the corresponding six-membered ring intermediate.
The more significant risk for this cyclic β-amino acid is direct enolization , also known as direct α-proton abstraction.[1] In this process, a base present in the reaction mixture directly removes a proton from the carbon atom adjacent to the activated carboxyl group. This creates a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of stereoisomers and thus, a loss of the desired stereochemistry.[1] The conformational rigidity of the cyclohexane ring in this compound can influence the rate and extent of this epimerization.
Troubleshooting Guide
Q3: I'm observing significant epimerization of my this compound during coupling. Which coupling reagents are recommended to minimize this issue?
A3: The choice of coupling reagent is a critical factor in controlling epimerization.[3] For sensitive amino acids, including conformationally constrained ones like this compound, it is advisable to use coupling reagents that generate less reactive intermediates or that favor a rapid coupling reaction, thereby minimizing the lifetime of the activated species susceptible to epimerization.
Table 1: Comparison of Common Coupling Reagents for Stereospecific Activation
| Coupling Reagent Class | Examples | Propensity for Racemization | Recommendations for this compound |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Use in combination with racemization-suppressing additives like Oxyma or HOBt is mandatory.[4][5] EDC is often preferred due to the water-solubility of its urea byproduct. |
| Phosphonium Salts | PyBOP, PyAOP | Moderate to Low | Generally a good choice. PyAOP, which forms the more reactive HOAt ester, can lead to faster coupling and less epimerization.[3] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Moderate to Low | HATU is often considered superior due to the formation of the highly reactive HOAt ester, which promotes rapid coupling.[3] HCTU can also be effective. |
| Other | COMU | Low | An excellent choice as it is based on Oxyma and is known for its high efficiency and low racemization potential.[6] |
Recommendation: For the activation of this compound, we recommend starting with HATU or COMU due to their proven efficacy in minimizing racemization with sensitive amino acids. If using a carbodiimide like EDC, the addition of Oxyma is strongly advised.
Q4: How does the choice of base impact the stereochemical integrity of this compound?
A4: The base plays a dual role in peptide coupling: it deprotonates the incoming amine and can also catalyze the unwanted epimerization of the activated carboxylic acid. The strength and steric hindrance of the base are key considerations.
Table 2: Impact of Common Bases on Epimerization
| Base | pKa | Steric Hindrance | Impact on Epimerization | Recommendation |
| Triethylamine (TEA) | ~10.75 | Low | High risk due to high basicity and low steric bulk. | Generally not recommended for sensitive couplings. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.7 | High | Lower risk than TEA due to steric hindrance, but can still cause epimerization. | A common choice, but should be used judiciously. |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Lower risk due to weaker basicity. | A good alternative to DIPEA for minimizing epimerization. |
| 2,4,6-Collidine | ~7.4 | High | Very low risk due to weaker basicity and significant steric hindrance. | An excellent choice for highly sensitive couplings, though its bulk can sometimes slow the desired reaction. |
Recommendation: To minimize the risk of epimerization, we recommend using a weaker and/or more sterically hindered base. N-Methylmorpholine (NMM) is a good starting point. For particularly challenging couplings where epimerization is a persistent issue, 2,4,6-collidine should be considered.
Q5: What are the optimal solvent and temperature conditions for activating this compound?
A5: Both solvent and temperature play a crucial role in controlling the rate of epimerization.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used in peptide synthesis due to their excellent solvating properties. However, highly polar solvents can sometimes stabilize the enolate intermediate, potentially increasing the rate of epimerization.[7] In some cases, a less polar solvent like Dichloromethane (DCM) or a mixture of DCM and DMF can be beneficial, provided the reactants remain fully solvated.
-
Temperature: Higher temperatures accelerate all reactions, including the undesirable epimerization. Therefore, it is crucial to maintain a low temperature during the activation and coupling steps. Performing the reaction at 0°C or even lower temperatures can significantly reduce the rate of epimerization.
Recommendation: Start with DMF as the solvent, ensuring all reagents are fully dissolved. Conduct the activation and coupling reactions at 0°C . If epimerization persists, consider using a solvent mixture such as DCM/DMF while carefully monitoring solubility.
Experimental Protocols
Protocol 1: Low-Epimerization Coupling of N-Protected this compound using HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected this compound (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add N-Methylmorpholine (NMM) (2.0 eq.) to the cooled solution and stir for 1-2 minutes.
-
Activation: Allow the activation to proceed at 0°C for 5-10 minutes.
-
Coupling: Add the amine component (as a solution in DMF, if necessary) to the activated amino acid solution at 0°C.
-
Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction and proceed with standard aqueous work-up and purification procedures.
Protocol 2: Analysis of Epimerization by Chiral HPLC
-
Sample Preparation: After the coupling reaction, obtain a crude sample of the product. If the product is a peptide, it may require cleavage from the solid support and subsequent work-up.
-
Column Selection: Choose a chiral stationary phase (CSP) column suitable for the analysis of your compound. For protected amino acids or small peptides, a polysaccharide-based or macrocyclic glycopeptide-based chiral column is often effective.
-
Method Development: Develop a suitable mobile phase, typically a mixture of hexane/isopropanol or a buffered aqueous/organic mobile phase for reversed-phase chiral chromatography.
-
Analysis: Inject the crude sample and a standard of the desired pure diastereomer (if available). The presence of a second peak corresponding to the epimerized product will allow for quantification of the extent of epimerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of cis-3-Aminocyclohexanecarboxylic Acid Isomers
Introduction: The isomeric purity of 3-Aminocyclohexanecarboxylic acid is critical for its application in pharmaceutical synthesis, where specific stereoisomers are often required to ensure therapeutic efficacy and safety. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in separating the geometric (cis/trans) and enantiomeric isomers of this compound.
Section 1: Troubleshooting Cis/Trans Isomer Separation
The primary hurdle in isolating pure cis-3-Aminocyclohexanecarboxylic acid is the removal of its trans isomer. Both isomers possess similar physicochemical properties, which complicates separation by standard laboratory techniques.
FAQ 1.1: Why is separating cis- and trans-3-Aminocyclohexanecarboxylic acid so challenging?
The core of the problem lies in the subtle structural differences between the cis and trans isomers. In the cis isomer, both the amino (-NH2) and carboxylic acid (-COOH) groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This leads to very similar polarities, molecular weights, and pKa values, resulting in overlapping solubility profiles across a wide range of common solvents. Consequently, simple recrystallization often fails to provide adequate separation, as the undesired isomer can co-crystallize within the crystal lattice of the desired isomer.[1]
FAQ 1.2: My crystallization protocol yields a persistent mixture of cis and trans isomers. How can I improve the selective crystallization of the cis isomer?
If standard crystallization fails, a more strategic approach is required. The key is to exploit subtle differences in the isomers' properties, such as their differential solubility in specific solvent systems or their behavior at different pH values.
Troubleshooting Guide: Enhancing Cis Isomer Crystallization
-
Solvent System Screening: Move beyond single-solvent systems. A systematic screening of binary or even ternary solvent mixtures is often necessary. A common strategy involves dissolving the isomeric mixture in a good solvent (e.g., water, methanol) and then adding an anti-solvent (e.g., isopropanol, acetone, heptane) dropwise to induce selective precipitation. The ideal anti-solvent will significantly reduce the solubility of the desired cis isomer while keeping the trans isomer in solution.
-
pH Adjustment: The zwitterionic nature of the amino acid can be manipulated. Adjusting the pH of an aqueous solution can alter the net charge on the molecule and, consequently, its solubility. Experiment with slowly adjusting the pH towards the isoelectric point of the cis isomer to induce its selective crystallization.
-
Derivative Formation: When direct separation is intractable, converting the isomers into derivatives can be highly effective. For instance, selective esterification of the carboxylic acid group can be employed. Under specific conditions, the cis isomer may react at a different rate than the trans isomer, allowing the unreacted isomer to be isolated.[2][3] The derivative can then be hydrolyzed back to the pure amino acid.
-
Temperature Gradient Control: Instead of rapid cooling, employ a slow, controlled temperature gradient. A gradual decrease in temperature (e.g., 1-2 °C per hour) provides a better opportunity for the thermodynamically more stable crystal lattice of the desired isomer to form, excluding impurities.
Protocol 1.1: Step-by-Step Guide to Selective Crystallization via Hydrate Formation
This protocol is adapted from a method used for a similar compound, 4-aminomethyl-cyclohexane carboxylic acid, and relies on the principle that one isomer may preferentially form a hydrate, altering its crystal structure and solubility.[1]
-
Dissolution: Dissolve the crude cis/trans mixture in deionized water at a concentration just below saturation at room temperature.
-
Cooling: Slowly cool the solution to a temperature below 20°C (e.g., in an ice bath or a refrigerated circulator). It is crucial that the temperature is maintained below the transition temperature for hydrate formation.[1]
-
Induction & Equilibration: If crystals do not form spontaneously, add a seed crystal of pure cis isomer. Allow the solution to stir slowly at this low temperature for several hours (4-12 hours) to ensure the crystallization equilibrium is reached. The cis isomer may preferentially form a hydrated crystal, which often has lower solubility than the anhydrous trans form.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a pre-chilled funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold water to remove any residual mother liquor containing the dissolved trans isomer.
-
Drying: Dry the crystals under vacuum. Note that drying at elevated temperatures may remove the water of hydration.
-
Purity Analysis: Analyze the crystalline product and the mother liquor by NMR or HPLC to determine the cis/trans ratio and assess the efficiency of the separation.
FAQ 1.3: Is chromatography a viable option for separating the cis/trans isomers?
Yes, chromatography can be an effective, albeit more resource-intensive, method for both analytical and preparative-scale separation.
Troubleshooting Guide: Chromatographic Separation
-
Method: Reversed-phase HPLC with ion-pairing agents or mixed-mode chromatography are powerful techniques.[4] Ion-exchange chromatography can also be effective by exploiting subtle pKa differences.
-
Stationary Phase: For reversed-phase, a standard C18 column is a good starting point. For mixed-mode chromatography, columns with both hydrophobic and ion-exchange functionalities (e.g., Coresep 100) can provide enhanced selectivity for isomers.[4]
-
Mobile Phase: The key to separation is the mobile phase composition.
-
Ion-Suppression: Use a mobile phase with a low pH (e.g., 0.1% formic acid or phosphoric acid in water/acetonitrile) to protonate the carboxylic acid group and suppress its ionization.
-
Ion-Pairing: Add an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase. These agents form neutral ion pairs with the amino groups, modifying the retention characteristics of the isomers on a reversed-phase column.[5]
-
-
Optimization: Systematically vary the mobile phase pH, organic modifier concentration (e.g., acetonitrile or methanol), and temperature to optimize the resolution between the cis and trans peaks.
Section 2: Troubleshooting Enantiomeric Resolution of this compound
Once the cis isomer is isolated, the next challenge is to separate its racemic mixture into the individual (1R,3S) and (1S,3R) enantiomers.
FAQ 2.1: What are the primary methods for resolving the enantiomers of this compound?
The most established and industrially scalable method is diastereomeric salt crystallization .[6][7] This classical technique involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one salt can be selectively crystallized from a suitable solvent.[7][8]
Workflow Diagram 2.1: Enantiomeric Resolution via Diastereomeric Salt Formation
Caption: Workflow for chiral resolution by diastereomeric salt formation.
FAQ 2.2: My diastereomeric salt crystallization is not yielding an enantiomerically pure product. What are the common pitfalls?
Achieving high enantiomeric excess (ee) via this method is highly dependent on optimizing several experimental parameters. Poor results often stem from an inappropriate choice of resolving agent or solvent, or from non-ideal crystallization conditions.
Troubleshooting Guide: Optimizing Diastereomeric Salt Crystallization
-
Resolving Agent Selection: The choice of resolving agent is the most critical factor.[6] The interaction between the agent and the racemate must lead to a significant difference in the solubility of the resulting diastereomeric salts. A screening process is essential.
-
Solvent System: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts.[8] An ideal solvent will maximize the solubility of one salt while minimizing the solubility of the other. Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures).
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amino acid can influence the yield and purity. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a purer initial crop of crystals.
-
Recrystallization: Do not expect perfect separation in a single step. The isolated salt is often enriched in one diastereomer but not completely pure. One or two subsequent recrystallizations from the same or a different solvent system are typically required to achieve >99% diastereomeric excess.[6]
-
Liberation of the Free Amine: After obtaining a pure diastereomeric salt, the chiral resolving agent must be removed. This is typically done by dissolving the salt in water and adding a base (e.g., NaOH) to deprotonate the amino acid and liberate the free amine, which can then be isolated.[6]
Data Table 2.1: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Class | Typical Solvents for Crystallization | Key Considerations |
| (+)-Tartaric Acid | Acid | Methanol, Ethanol, Water | Widely available and cost-effective. Forms well-defined crystalline salts.[9] |
| (-)-Dibenzoyl-L-tartaric acid | Acid | Acetone, Ethyl Acetate | Bulky groups can enhance solubility differences between diastereomers. |
| (1R)-(-)-10-Camphorsulfonic acid | Acid | Isopropanol, Ethanol | Strong acid, effective for resolving weakly basic amines. |
| (S)-(+)-Mandelic Acid | Acid | Water, Ethanol/Water mixtures | Often provides good resolution where tartaric acid fails. |
Section 3: Purity Analysis and Characterization
Accurate assessment of isomeric purity is essential to validate any purification protocol.
FAQ 3.1: How can I accurately determine the cis/trans ratio in my sample?
-
¹H-NMR Spectroscopy: This is often the most straightforward method. The protons on the carbons bearing the amino and carboxyl groups (C1 and C3) will have different chemical shifts and coupling constants in the cis and trans isomers due to their different spatial orientations (axial vs. equatorial).[10] Integration of the distinct signals for each isomer allows for direct quantification of the ratio.[2][3]
-
HPLC: A well-developed HPLC method (as described in FAQ 1.3) can provide excellent separation of the isomers, allowing for precise quantification based on peak area.
FAQ 3.2: What is the best method to determine enantiomeric excess (ee)?
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess.
-
Direct Method: Use a chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel) that can directly separate the enantiomers.
-
Indirect Method: Derivatize the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral C18 column.[11]
-
-
Polarimetry: While less precise than chiral HPLC, measuring the specific optical rotation of a sample can provide a quick confirmation of which enantiomer is in excess, provided a literature value for the pure enantiomer is available.
References
- 1. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 9. rsc.org [rsc.org]
- 10. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Solubility Enhancement for cis-3-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with cis-3-Aminocyclohexanecarboxylic acid in their experimental setups. As a zwitterionic compound, its solubility is highly dependent on the specific conditions of your assay. This document provides a structured approach, from quick answers to in-depth troubleshooting, to help you achieve your desired concentrations and ensure the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS, pH 7.4)?
A: this compound is an amino acid derivative, meaning it possesses both a basic amino group and an acidic carboxylic acid group.[1][2] In an aqueous solution, it can exist as a cation (at low pH), an anion (at high pH), or a zwitterion (a neutral molecule with both a positive and negative charge). The solubility of amino acids is lowest at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.[3] At this point, intermolecular electrostatic attractions are maximized, favoring crystallization over dissolution. It is likely that the pH of your neutral buffer is close to the pI of the compound, resulting in minimal solubility.
Q2: What is the fastest and most direct method to dissolve the compound for my assay?
A: The most straightforward approach is pH adjustment. By shifting the pH of your solution away from the isoelectric point, you ionize the molecule, making it either a net-positive cation or a net-negative anion. These charged species are significantly more soluble in water. A common practice is to dissolve the compound in a small volume of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) before adding it to your final buffer system and re-adjusting the pH if necessary. See Protocol 1 for a detailed methodology.
Q3: Can I use an organic co-solvent like DMSO to prepare a high-concentration stock solution?
A: Yes, using a co-solvent is a very common and effective strategy, particularly in preclinical studies.[4][5] You can dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock solution (e.g., 100 mM or higher). This stock can then be diluted into your aqueous assay buffer to the final working concentration.
Causality: Co-solvents like DMSO disrupt the hydrogen bonding network of water and provide a more favorable environment for molecules that have both polar and non-polar characteristics, thereby increasing solubility.[6]
Critical Consideration: Be mindful of the final concentration of the co-solvent in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (assay buffer with the same final concentration of DMSO) to validate your results.
Q4: My experiment is sensitive to pH changes, and I cannot exceed 0.5% DMSO. How can I achieve a high concentration of the compound at a neutral pH?
A: When direct pH modification and co-solvents are not viable options, you must explore more advanced formulation strategies. The two most promising routes are:
-
Salt Formation: Converting the compound into a pre-formed salt (e.g., a hydrochloride or sodium salt) can dramatically increase its aqueous solubility at neutral pH.[7][8][9] This is a standard pharmaceutical practice for improving the properties of ionizable active pharmaceutical ingredients (APIs).
-
Use of Excipients: Incorporating solubility-enhancing excipients like cyclodextrins can be highly effective. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility in water.[4][10]
These advanced methods are discussed further in the In-Depth Troubleshooting Workflow .
Section 2: In-Depth Troubleshooting Workflow
This workflow provides a systematic, tiered approach to solving solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.
Caption: A decision tree for selecting the appropriate solubilization strategy.
Section 3: Detailed Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol leverages the zwitterionic nature of the compound to achieve solubility by moving the pH away from its isoelectric point.
Principle: At a pH below the pKa of the carboxylic acid group (~2-4), the molecule will carry a net positive charge. At a pH above the pKa of the amino group (~9-10), it will carry a net negative charge. Both charged forms are more soluble than the neutral zwitterion.
Materials:
-
This compound powder
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (e.g., Milli-Q®)
-
Target biological buffer
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure (Acidification Route):
-
Weigh the required amount of this compound and place it in a beaker or flask.
-
Add approximately 70% of the final desired volume of high-purity water. The powder will likely remain as a suspension.
-
While stirring, add 0.1 M HCl dropwise until all the solid material has completely dissolved. The solution should be clear.
-
Carefully add your concentrated buffer stock to the solution.
-
Adjust the pH to the final target value using 0.1 M NaOH. Monitor the pH closely with a calibrated meter.
-
Once the target pH is reached, transfer the solution to a volumetric flask and add high-purity water to the final volume.
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Trustworthiness Check: After preparation, let the solution sit for 30 minutes at the intended temperature of use (e.g., 37°C) to ensure it remains stable and does not precipitate over time.
Protocol 2: Preparation of a Co-solvent Stock Solution (DMSO)
This protocol is ideal for creating a concentrated, storable stock that can be easily diluted for daily experiments.
Materials:
-
This compound powder
-
Anhydrous (or low-water content) DMSO
-
Microcentrifuge tubes or amber glass vials for storage
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration (e.g., 100 mM). Calculate the mass of the compound needed for your target volume (e.g., for 1 mL of 100 mM stock, use 14.32 mg, as MW is ~143.18 g/mol ).[1]
-
Weigh the compound directly into the storage vial.
-
Add the calculated volume of 100% DMSO.
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Store the stock solution as recommended for the compound, typically at -20°C or -80°C, protected from light and moisture.
-
For use: Thaw the stock solution and perform serial dilutions directly into your pre-warmed assay buffer to achieve the final working concentration. Ensure the final DMSO concentration is below your assay's tolerance limit.
Section 4: Data Summary & Strategy Comparison
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | ~143.18 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2][11] |
| Key Structural Features | Carboxylic Acid, Primary Amine | [1][2] |
| Predicted Solubility | Soluble in water and alcohols | [11] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Best For... |
| pH Adjustment | - Fast, simple, and inexpensive.- Uses common lab reagents.- Avoids organic solvents. | - Can alter the pH of the final assay.- May not be suitable for pH-sensitive experiments.- Risk of precipitation upon neutralization. | Quick preparation of solutions for assays that are robust to minor pH shifts or have strong buffering capacity. |
| Co-solvents (DMSO) | - Achieves very high stock concentrations.- Stock solutions are typically stable when stored properly.- Simple dilution process. | - Potential for solvent toxicity/artifacts in assays.- Final solvent concentration must be carefully controlled.- Compound may precipitate out of solution upon dilution into aqueous buffer. | High-throughput screening and routine assays where a vehicle control can be used to account for solvent effects. |
| Salt Formation | - Can dramatically increase intrinsic aqueous solubility.- Allows for high-concentration aqueous stocks at neutral pH.- Avoids the need for organic co-solvents. | - Requires chemical synthesis and purification.- May alter the compound's solid-state properties.- Not a simple benchtop procedure. | Developing a lead compound for further preclinical or clinical work where a robust, scalable formulation is needed.[5] |
| Excipients (Cyclodextrins) | - Can significantly increase apparent solubility.- Biocompatible and widely used in formulations.- Can be added directly to the aqueous buffer. | - Can be costly.- May introduce viscosity to the solution.- Requires screening for the best type of cyclodextrin. | Overcoming very poor solubility when other methods fail, especially for in vivo studies or complex assays.[10][12] |
Section 5: Visual Guide to Zwitterionic Behavior
The charge state and solubility of this compound are fundamentally linked to pH.
Caption: The effect of pH on the ionization state of an amino acid.
References
- 1. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture) [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. chembk.com [chembk.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Coupling Reactions with cis-3-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding side reactions encountered when using cis-3-Aminocyclohexanecarboxylic acid with common peptide coupling reagents. The unique stereochemistry and structure of this cyclic β-amino acid present specific challenges that require careful consideration of reagent choice and reaction conditions to ensure successful and high-purity synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed when coupling this compound, and why does it occur?
A1: The most prevalent and problematic side reaction is intramolecular lactamization , leading to the formation of a bicyclic δ-lactam. This occurs because the cis stereochemistry of the amino and carboxyl groups on the cyclohexane ring places them in close proximity, creating a favorable conformation for intramolecular cyclization. Once the carboxylic acid is activated by the coupling reagent, the nucleophilic amine can readily attack the activated carboxyl group, forming a stable six-membered ring lactam and terminating the desired intermolecular peptide bond formation.
Q2: Which types of coupling reagents are most likely to promote lactam formation with this amino acid?
A2: Highly reactive coupling reagents, particularly uronium/aminium salts (e.g., HATU, HBTU) and carbodiimides (e.g., DCC, EDC) without appropriate additives, are more prone to induce lactam formation.[1][2] These reagents rapidly generate a highly activated ester or anhydride intermediate, which can be quickly intercepted by the nearby intramolecular amine before the desired intermolecular reaction with the incoming amine component can take place.
Q3: How can I minimize lactam formation during the coupling step?
A3: Several strategies can be employed:
-
Choice of Coupling Reagent: Opt for coupling reagents with a lower activation rate or those that form more stable active esters. Phosphonium-based reagents like PyBOP can sometimes offer better control.
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is crucial when using carbodiimides or uronium salts.[3][4][5][6] These additives form active esters that are more stable and less prone to immediate intramolecular cyclization, allowing more time for the desired intermolecular coupling to occur.[5][6] OxymaPure is a non-explosive and effective alternative to HOBt and HOAt.[6][7]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component. A prolonged pre-activation period increases the opportunity for the intramolecular side reaction.
-
Reaction Temperature: Perform the coupling at lower temperatures (e.g., 0 °C) to reduce the rate of the intramolecular cyclization.
Q4: Besides lactam formation, are there other side reactions I should be aware of?
A4: Yes, other common side reactions in peptide synthesis can also occur:
-
Racemization/Epimerization: While less common for the β-amino acid itself, the α-amino acid being coupled to it can be susceptible to racemization, especially with over-activation or the use of a strong base.[3][8] The use of additives like HOAt is highly effective in suppressing racemization.[5]
-
N-acylurea Formation: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the coupling.[7][9] The use of HOBt or HOAt minimizes this side reaction by rapidly converting the O-acylisourea to the corresponding active ester.[9]
-
Guanidinylation: Uronium/aminium reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain to form a guanidinyl group, which irreversibly caps the peptide.[3] This can be avoided by pre-activating the carboxylic acid before adding it to the resin-bound peptide.[3]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low yield of the desired peptide and detection of a major byproduct with a mass corresponding to the loss of water.
-
Probable Cause: This is a classic indicator of significant intramolecular lactam formation . The mass loss corresponds to the elimination of a water molecule during the cyclization of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected lactam formation.
-
Recommended Actions & Protocol:
-
Reagent Selection: If using a uronium salt like HATU, switch to a protocol that includes an additive like HOAt or OxymaPure. For carbodiimide-mediated couplings (DIC/EDC), the addition of an additive is mandatory.
-
Temperature Control: Ensure the reaction vessel is cooled to 0 °C before and during the addition of the coupling reagents.
-
Sequential Addition: Instead of pre-activating, try a sequential addition protocol. Dissolve the protected amino acid and the amine component in the solvent, cool to 0 °C, and then add the coupling reagent and base.
Optimized Protocol for Suppressing Lactam Formation:
-
Swell the resin in DMF.
-
Perform Fmoc-deprotection of the N-terminal amine on the resin.
-
In a separate vessel, dissolve Fmoc-cis-3-Aminocyclohexanecarboxylic acid (3 eq.), HOAt (3 eq.), and the incoming amino acid ester or resin-bound amine (1 eq.) in DMF.
-
Cool the vessel to 0 °C in an ice bath.
-
Add DIC (3 eq.) and DIPEA (6 eq.) to the cooled solution.
-
Immediately add the activation mixture to the deprotected resin.
-
Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and react for an additional 2-4 hours.
-
Wash the resin and perform a Kaiser test to check for completion.[10]
-
Issue 2: Presence of a byproduct with the same mass as the desired product, but a different retention time in HPLC.
-
Probable Cause: This suggests the formation of a diastereomer due to racemization of the coupled α-amino acid. While the cyclic β-amino acid is not prone to racemization at its chiral centers, the activated α-amino acid can be, especially with hindered couplings that require longer reaction times or stronger bases.[10]
-
Troubleshooting Decision Tree:
Caption: Decision tree for addressing racemization issues.
-
Recommended Actions:
-
Additive Choice: HOAt is superior to HOBt in suppressing racemization.[5][6] Ensure it is used in stoichiometric amounts relative to the coupling reagent.
-
Base Selection: If using a strong, sterically hindered base like DIPEA, consider switching to a weaker base such as N-methylmorpholine (NMM) or collidine.[10]
-
Reagent Class: Phosphonium-based reagents (e.g., PyBOP) are sometimes associated with lower levels of racemization compared to their uronium counterparts under certain conditions.[10]
-
Issue 3: Incomplete coupling reaction (positive Kaiser test) even after extended reaction times.
-
Probable Cause: This can be due to steric hindrance from the cyclic structure of the amino acid or poor solvation of the growing peptide chain. It could also indicate that a significant portion of your activated amino acid was consumed by side reactions (lactam or N-acylurea formation), leaving insufficient active reagent for the main reaction.
-
Data Summary: Relative Reactivity and Side Product Propensity
| Coupling Reagent | Additive | Relative Speed | Propensity for Lactamization | Propensity for Racemization | Key Consideration |
| DIC / EDC | None | Moderate | High | High | Not recommended without an additive. |
| DIC / EDC | HOBt | Moderate | Moderate | Low | Standard, but HOAt/Oxyma is better for suppression.[6] |
| DIC / EDC | HOAt | Moderate-Fast | Low | Very Low | Excellent choice for suppressing both side reactions.[5] |
| HBTU / HATU | None | Very Fast | Very High | Low | High reactivity increases risk of intramolecular cyclization. |
| HATU | HOAt (inherent) | Very Fast | Moderate-Low | Very Low | Generally the most efficient, but must control conditions. |
| PyBOP | None | Fast | Moderate | Low | Good balance of reactivity and control.[11] |
-
Recommended Actions:
-
Double Coupling: If the Kaiser test is positive after the initial coupling, perform a second coupling with a fresh solution of activated amino acid.
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to disrupt secondary structures and improve solvation.[3]
-
Microwave Synthesis: Employing microwave-assisted peptide synthesis can help overcome the activation energy barrier for sterically hindered couplings.[10] Ensure the temperature is carefully controlled to avoid exacerbating side reactions.
-
III. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. --INVALID-LINK--
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. BOC Sciences. --INVALID-LINK--
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. --INVALID-LINK--
-
This compound hydrochloride. Sigma-Aldrich. --INVALID-LINK--
-
3-Aminocyclohexanecarboxylic Acid, (cis- and trans- mixture). Fisher Scientific. --INVALID-LINK--
-
3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture). CymitQuimica. --INVALID-LINK--
-
This compound. ChemBK. --INVALID-LINK--
-
cis-3-(Boc-amino)cyclohexanecarboxylic acid. ChemicalBook. --INVALID-LINK--
-
The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. BOC Sciences. --INVALID-LINK--
-
Troubleshooting low coupling efficiency in peptide synthesis with HOBt hydrate. BenchChem. --INVALID-LINK--
-
Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem. --INVALID-LINK--
-
Carbodiimides and Additives. Aapptec Peptides. --INVALID-LINK--
-
Uronium/Guanidinium Salts. Thieme Chemistry. --INVALID-LINK--
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Semantic Scholar. --INVALID-LINK--
-
Peptide Coupling Reagents Guide. Sigma-Aldrich. --INVALID-LINK--
-
α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. ResearchGate. --INVALID-LINK--
-
Uronium and immonium salts for peptide coupling. Google Patents. --INVALID-LINK--
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. --INVALID-LINK--
-
Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. ResearchGate. --INVALID-LINK--
-
Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC - NIH. --INVALID-LINK--
-
Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. BenchChem. --INVALID-LINK--
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. --INVALID-LINK--
-
Coupling Reagents. Aapptec Peptides. --INVALID-LINK--
-
Side reactions in peptide synthesis: An overview. Bibliomed. --INVALID-LINK--
-
Reactions of Carbodiimides. III. The Reactions of Carbodiimides with Peptide Acids. Journal of the American Chemical Society. --INVALID-LINK--
-
Trying to minimize side reactions in a peptide coupling reaction. Reddit. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
δ-Lactam synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Formation of Specific Amino Acid Sequences During Carbodiimide-Mediated Condensation of Amino Acids in Aqueous Solution. PubMed. --INVALID-LINK--
-
Fmoc-cis-3-aminocyclohexane carboxylic acid. Chem-Impex. --INVALID-LINK--
-
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. PMC - NIH. --INVALID-LINK--
-
A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. --INVALID-LINK--
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Fmoc-Deprotection for Peptides Containing cis-3-Aminocyclohexanecarboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the conformationally constrained, non-canonical amino acid, cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), into their peptide sequences. The unique steric hindrance presented by this cyclic β-amino acid often leads to challenges in solid-phase peptide synthesis (SPPS), particularly during the Nα-Fmoc deprotection step. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and optimize your synthetic protocols.
The Challenge: Steric Hindrance from a Cyclic Residue
The cis-conformation of the 3-aminocyclohexanecarboxylic acid ring structure presents a significant steric barrier. The bulky cyclohexyl group can shield the N-terminal Fmoc group, hindering the access of the piperidine base, which is the standard reagent for Fmoc removal. This can lead to incomplete deprotection, resulting in deletion sequences and a significant decrease in the final peptide yield and purity.[1]
Caption: Steric hindrance from the cis-3-ACHC residue impeding piperidine access.
Troubleshooting Guide: Overcoming Incomplete Deprotection
This section addresses specific issues you may encounter during the synthesis of peptides containing this compound.
Q1: My Kaiser test is negative or very weak after a standard 20% piperidine in DMF treatment. What should I do?
A negative or weak Kaiser test indicates a low concentration of free primary amines, meaning the Fmoc group has not been efficiently removed.
Probable Cause: The steric bulk of the cis-3-ACHC residue is preventing the piperidine from efficiently accessing and removing the Fmoc group within the standard reaction time.
Solutions:
-
Extend the Deprotection Time: The simplest first step is to increase the duration of the deprotection steps. Instead of the standard 1-3 minutes followed by 15-20 minutes, try extending the second treatment.
-
Increase the Temperature: Gently warming the reaction vessel can increase the kinetic energy of the molecules and may help overcome the energy barrier caused by steric hindrance.
-
Switch to a Stronger Base Cocktail: For highly hindered residues like cis-3-ACHC, a stronger base is often necessary. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that can significantly accelerate Fmoc removal.[1] It is often used in combination with piperidine, which acts as a scavenger for the dibenzofulvene (DBF) byproduct.[1] A combination of DBU and piperazine has also been shown to be highly effective and can be a safer alternative.[2][3]
Comparative Table of Deprotection Cocktails:
| Reagent Cocktail | Concentration | Typical Treatment Time | Key Advantages & Considerations |
| Piperidine in DMF | 20% (v/v) | 2 x 10-20 min | Standard, but often inefficient for hindered residues. |
| DBU/Piperidine in DMF | 2% DBU / 2% Piperidine (v/v) | 2 x 2-5 min | Much faster deprotection.[1] Caution: DBU can promote aspartimide formation if Asp residues are present.[1] |
| DBU/Piperazine in NMP | 2% DBU (v/v) / 5% Piperazine (w/v) | 2 x 2-5 min | Rapid deprotection, may reduce diketopiperazine formation.[2][4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 1-2 minutes and then drain.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 2: DBU-Assisted Fmoc Deprotection for Hindered Residues
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin for 2-5 minutes at room temperature.[5]
-
Repeat: Drain the deprotection solution and repeat steps 2 and 3 one more time.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) before proceeding to the coupling step.[5]
Frequently Asked Questions (FAQs)
Q2: Why is this compound considered a "difficult" residue in SPPS?
The difficulty arises from the conformational rigidity and steric bulk of the cyclohexyl ring in the cis configuration. This three-dimensional structure can physically block access to the reactive sites of the growing peptide chain, namely the N-terminal Fmoc group that needs to be removed in each cycle. This is a classic example of steric hindrance, a common challenge in the synthesis of complex peptides and molecules.
Q3: What is the mechanism of Fmoc deprotection and how does steric hindrance interfere with it?
Fmoc deprotection is a base-catalyzed elimination reaction (E1cB mechanism). A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to a β-elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, forming a stable adduct with the reactive DBF.[6][7] Steric hindrance from residues like cis-3-ACHC slows down the initial proton abstraction by the base, which is the rate-determining step, thereby reducing the overall efficiency of the deprotection.
Caption: The mechanism of Fmoc deprotection by piperidine.
Q4: Are there any side reactions I should be aware of when using stronger bases like DBU?
Yes. While DBU is highly effective, its strong basicity can promote side reactions, most notably aspartimide formation.[1] If your peptide sequence contains an aspartic acid (Asp) residue, the strong base can catalyze the cyclization of the peptide backbone at the Asp residue, leading to the formation of a succinimide ring. This can result in racemization and the formation of β-peptides. To mitigate this, adding a small amount of a weak acid, like 1% formic acid, to the DBU/piperazine deprotection cocktail has been shown to suppress aspartimide formation.[3]
Q5: How can I monitor the completeness of the Fmoc deprotection?
-
Kaiser Test: This is a qualitative colorimetric test that detects the presence of free primary amines. A deep blue color indicates successful deprotection, while a yellow or faint color suggests incomplete removal of the Fmoc group.
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the DBF-piperidine adduct in the deprotection solution effluent. This adduct has a characteristic absorbance at around 301 nm, which can be used to quantify the extent of Fmoc removal.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
cis-3-Aminocyclohexanecarboxylic acid stability issues in different buffer systems
Technical Support Center: cis-3-Aminocyclohexanecarboxylic Acid
A Guide to Understanding and Preventing Stability Issues in Aqueous Buffer Systems
Welcome to the Technical Support Center for this compound (cis-3-ACHC). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile molecule in their work. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Cis-3-ACHC is a valuable building block, particularly in pharmaceutical development and peptide synthesis, prized for its unique conformational constraints.[1][2] However, its very structure—a cis-oriented amine and carboxylic acid on a cyclohexane ring—presents a significant, often underestimated, stability challenge in aqueous solutions. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with cis-3-ACHC in solutions?
The principal degradation pathway for cis-3-ACHC is intramolecular cyclization to form a bicyclic lactam (a cyclic amide).[3] This occurs because the cis configuration brings the nucleophilic amino group and the electrophilic carboxylic acid group into close proximity, facilitating a condensation reaction that eliminates a molecule of water. This conversion results in the loss of your active compound and the introduction of a new, distinct chemical entity into your system.
Q2: What key factors influence the rate of this degradation?
The stability of cis-3-ACHC in a buffer system is primarily dictated by three factors:
-
pH: The pH of the solution governs the ionization state of both the amino and carboxylic acid groups, which directly impacts their reactivity.
-
Buffer Species: Certain buffer components can act as catalysts, actively participating in the reaction and accelerating the rate of lactam formation. This is known as buffer catalysis.
-
Temperature: Like most chemical reactions, the rate of lactam formation is temperature-dependent and will increase significantly at elevated temperatures.
Q3: What are the generally recommended storage conditions for aqueous solutions of cis-3-ACHC?
For short-term storage (hours to a few days), solutions should be kept refrigerated at 2-8°C. For long-term storage, freezing at -20°C or below is recommended. Critically, the solution should be prepared in a carefully selected buffer at an optimal pH (see Troubleshooting Guide for details). Storage as a solid powder under inert atmosphere at room temperature is generally stable.[4]
Troubleshooting Guide: Diagnosis and Mitigation
This section provides in-depth answers to specific problems you may encounter during your experiments.
Q1: I'm analyzing my cis-3-ACHC solution via reversed-phase HPLC and I see a new, faster-eluting peak appearing over time, with a corresponding decrease in my main peak. What is this new peak?
This is the classic signature of lactam formation.
-
Scientific Rationale: The lactam product is significantly less polar than the parent cis-3-ACHC molecule. The parent compound is zwitterionic, making it very polar and water-soluble. The formation of the amide bond neutralizes the charge, creating a more neutral, less polar molecule. In reversed-phase chromatography (which separates based on polarity), less polar compounds interact more weakly with the stationary phase and therefore elute earlier.
-
How to Confirm: The definitive method for confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS). The lactam is formed by the loss of one molecule of water (H₂O, molecular weight ≈ 18.015 Da). Therefore, the mass of the degradation product should be: Mass of Degradant = Mass of cis-3-ACHC - 18.015 Da
-
Visualizing the Degradation:
Caption: Primary degradation pathway of cis-3-ACHC.
Q2: My degradation seems much faster in a phosphate buffer than in an acetate buffer, even at the same pH. Why is this happening?
This phenomenon is likely due to General Acid-Base Catalysis by the buffer species.
-
Scientific Rationale: Phosphate is a well-known participant in reactions involving carboxyl groups. The dibasic phosphate ion (HPO₄²⁻) can act as a proton shuttle. It can deprotonate the amino group, increasing its nucleophilicity, while the conjugate acid (H₂PO₄⁻) can protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This dual action creates a transition state that is lower in energy, thereby accelerating the reaction. Acetate is generally a less efficient catalyst for this type of reaction.
-
Data Summary: Buffer System Considerations
Buffer System Common pH Range Potential for Catalysis Recommendation for cis-3-ACHC Phosphate (PBS) 6.0 - 8.0 High Use with caution; screen for stability Citrate 3.0 - 6.2 Moderate to High Can chelate metals; may catalyze Acetate 3.8 - 5.6 Low to Moderate Preferred choice in acidic range MES / HEPES 5.5 - 8.0 Low Good biological buffers, generally inert Tris 7.5 - 9.0 Moderate Can react with aldehydes/ketones | Bicarbonate | 9.2 - 10.8 | High | Generally avoided due to reactivity |
Q3: How can I systematically determine the best buffer conditions for my formulation?
A structured buffer screening study is the most effective approach. This involves testing the stability of cis-3-ACHC across a range of pH values and buffer types.
-
Experimental Workflow:
Caption: Workflow for buffer system screening.
-
Protocol: Buffer Screening for cis-3-ACHC Stability
-
Preparation: Prepare stock solutions of cis-3-ACHC in water. Prepare 2x concentrated stocks of your chosen buffers (e.g., 100 mM sodium acetate, 100 mM MES, 100 mM sodium phosphate) at various pH points (e.g., 4.5, 5.5, 6.5, 7.5).
-
Mixing: Combine equal volumes of the cis-3-ACHC stock and each 2x buffer stock to achieve the final desired concentration in each condition.
-
Time Zero (T=0): Immediately analyze an aliquot from each sample using a validated stability-indicating HPLC method to determine the initial purity.
-
Incubation: Place all samples in a temperature-controlled oven at an accelerated temperature (e.g., 50°C) to speed up potential degradation.
-
Time Points: Pull aliquots at predetermined intervals (e.g., 1, 3, and 7 days). Immediately store them at 2-8°C to halt further degradation before analysis.
-
Analysis: Analyze all samples by HPLC. Calculate the percentage of cis-3-ACHC remaining by comparing the peak area at each time point to the T=0 sample.
-
Selection: The condition (buffer and pH) that shows the least amount of degradation over time is the most stable.
-
Q4: I need to conduct a formal forced degradation study. What are the standard conditions I should use?
Forced degradation, or stress testing, is a regulatory requirement to demonstrate the specificity of your analytical methods and understand the degradation profile of the molecule.[5][6] The goal is to achieve 5-20% degradation of the drug substance.[7]
-
Protocol: Forced Degradation of cis-3-ACHC
-
Stock Solution: Prepare a stock solution of cis-3-ACHC (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a 50:50 acetonitrile:water mix).
-
Stress Conditions: For each condition below, a control sample (drug substance in solvent without the stressor) should be run in parallel.
-
| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Neutralization/Quenching Step |
| Acid Hydrolysis | 0.1 N to 1 N HCl | 2 hours to 24 hours at 60°C | Stoichiometric amount of NaOH |
| Base Hydrolysis | 0.1 N to 1 N NaOH | 1 hour to 12 hours at Room Temp | Stoichiometric amount of HCl |
| Oxidation | 3% to 30% H₂O₂ | 2 hours to 24 hours at Room Temp | Add sodium bisulfite to quench |
| Thermal | 60°C to 80°C (in solution) | 24 hours to 7 days | Cool to room temperature |
| Photolytic | ICH Option 1 or 2 | Expose solid & solution to light | Analyze directly |
-
Methodology:
-
Add the stressor (e.g., HCl) to an aliquot of the stock solution.
-
Incubate for the specified time/temperature. Monitor periodically; if degradation is too rapid or slow, adjust the time or stressor concentration.[5]
-
After incubation, stop the reaction by neutralizing or quenching as described in the table.
-
Dilute all samples (stressed and control) to the target analytical concentration with your mobile phase.
-
Analyze using your stability-indicating method (e.g., HPLC-UV/MS). The method is considered "stability-indicating" if all degradation peaks are well-resolved from the parent peak.[8]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. This compound | 16636-51-4 [sigmaaldrich.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
Avoiding epimerization of cis-3-Aminocyclohexanecarboxylic acid in peptide synthesis
Topic: Avoiding Epimerization of cis-3-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the conformationally constrained β-amino acid, this compound, into their peptide sequences. Due to its unique structure, this amino acid is susceptible to epimerization at the α-carbon under standard solid-phase peptide synthesis (SPPS) conditions, leading to the undesired trans-isomer. This guide provides in-depth troubleshooting advice and optimized protocols to maintain the stereochemical integrity of your peptide.
Understanding the Challenge: The "Why" Behind Epimerization
Epimerization in peptide synthesis is the undesirable inversion of stereochemistry at a chiral center, most commonly the α-carbon of an amino acid residue.[1][2][3][4][5][6] This process can significantly impact the final peptide's conformation, biological activity, and purification profile, as epimers often exhibit very similar physical characteristics, making them difficult to separate.[1][2][3][4][5]
For this compound, the primary risk of epimerization arises during the carboxyl group activation step of the coupling reaction. The two main base-catalyzed mechanisms for epimerization are:
-
Direct Enolization (Proton Abstraction): A base can directly abstract the acidic α-proton of the amino acid. The resulting enolate intermediate is planar, and subsequent reprotonation can occur from either face, leading to a mixture of cis and trans isomers.[1]
-
Oxazolone Formation: Strong activation of the carboxyl group can lead to the formation of an oxazol-5(4H)-one intermediate. The α-proton of this intermediate is highly acidic and readily abstracted by a base, leading to a loss of chiral integrity.[1]
Both pathways are exacerbated by the presence of strong bases and highly activating coupling reagents.[1]
Frequently Asked Questions (FAQs)
Q1: I've detected the trans-isomer of 3-aminocyclohexanecarboxylic acid in my final peptide. What is the most likely cause?
The presence of the trans-isomer is a clear indication of on-resin epimerization. The most common cause is the combination of the coupling reagent and the base used during the activation of the this compound's carboxyl group. Prolonged activation times and elevated temperatures can also contribute significantly to this side reaction.
Q2: Which coupling reagents are most likely to cause epimerization with this amino acid?
Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), can lead to higher rates of epimerization, especially when used without additives.[7] Uronium/aminium salt-based reagents like HBTU and HATU can also promote epimerization, particularly with extended pre-activation times.[8]
Q3: Can the choice of base influence the extent of epimerization?
Absolutely. Strong, non-nucleophilic bases like diisopropylethylamine (DIEA) are commonly used in SPPS. However, their basicity can be sufficient to promote the epimerization pathways described above. The choice and amount of base are critical control points.
Q4: Does the position of this compound in the peptide sequence matter?
Yes. While epimerization can occur at any position, residues with sterically hindered neighbors may experience slower coupling kinetics, leading to longer exposure to basic conditions and activating reagents, thereby increasing the risk of epimerization.[9]
Q5: Are there any analytical methods to quickly check for epimerization during synthesis?
While on-resin analysis can be challenging, a small-scale cleavage of the peptide from the resin after coupling the critical residue can be analyzed by HPLC and mass spectrometry. A shift in retention time and the presence of a mass corresponding to the peptide with the epimerized residue can be indicative of the problem.
Troubleshooting Guide: Minimizing Epimerization
If you are observing epimerization of this compound, consider the following strategies, starting with the most impactful changes.
| Strategy | Rationale | Key Considerations |
| 1. Optimize Coupling Reagents & Additives | Minimize the formation of highly reactive intermediates that are prone to epimerization. | Use carbodiimides (e.g., DIC) in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[10][11] Phosphonium salts like PyBOP may also offer advantages.[11] |
| 2. Select a Milder Base | Reduce the driving force for proton abstraction from the α-carbon. | Consider using a weaker base such as N-methylmorpholine (NMM) in place of DIEA. For particularly sensitive couplings, a highly hindered base like 2,4,6-trimethylpyridine (TMP) has been shown to be effective in reducing epimerization.[12] |
| 3. Control Reaction Stoichiometry and Time | Limit the exposure of the activated amino acid to conditions that favor epimerization. | Avoid pre-activation of the amino acid.[8] Instead, add the coupling reagent and base to the resin-bound peptide immediately followed by the amino acid. Use the minimum effective equivalents of reagents and monitor the reaction closely to avoid unnecessarily long coupling times. |
| 4. Optimize Reaction Temperature | Lowering the temperature can decrease the rate of epimerization. | Perform the coupling of this compound at a reduced temperature (e.g., 0-4 °C).[9] Be aware that this may also slow down the coupling reaction, so extended reaction times might be necessary. |
| 5. Solvent Choice | The polarity of the solvent can influence the rate of epimerization. | While DMF is the standard solvent for SPPS, for problematic couplings, less polar solvents like dichloromethane (DCM) or a mixture of DMF/DCM may be beneficial.[9][13] However, ensure adequate resin swelling and solubility of reagents. |
Logical Flow for Troubleshooting Epimerization
Caption: A step-by-step troubleshooting workflow for addressing epimerization.
Recommended Experimental Protocol
This protocol is designed to minimize the risk of epimerization when coupling Fmoc-cis-3-aminocyclohexanecarboxylic acid during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-cis-3-aminocyclohexanecarboxylic acid
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to ensure complete removal of piperidine.
-
-
Amino Acid Coupling (Low Epimerization Conditions):
-
Dissolve Fmoc-cis-3-aminocyclohexanecarboxylic acid (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add NMM (6 equivalents) to the resin and agitate briefly.
-
Immediately add DIC (3 equivalents) to the reaction vessel.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
If the reaction is sluggish, consider extending the coupling time or cooling the reaction vessel to 0-4°C and allowing it to react overnight.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA or NMM) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Proceed to the next cycle of deprotection and coupling.
Workflow for Low-Epimerization Coupling
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. peptide.com [peptide.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Chiral Separation of cis-3-Aminocyclohexanecarboxylic Acid Enantiomers
For researchers, scientists, and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are paramount. cis-3-Aminocyclohexanecarboxylic acid, a cyclic β-amino acid, serves as a crucial building block for various pharmacologically active compounds. Its biological activity is often enantiomer-dependent, necessitating robust analytical methods to resolve and quantify its enantiomers. This guide provides an in-depth comparison of two effective High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound enantiomers: Direct Enantioseparation on a Macrocyclic Glycopeptide Chiral Stationary Phase and Indirect Enantioseparation via Pre-column Derivatization with Marfey's Reagent.
The Challenge of Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. Chiral chromatography overcomes this by creating a transient diastereomeric complex between the analyte and a chiral selector, leading to differential retention and, consequently, separation. The choice of the chiral selector and the chromatographic conditions are critical for achieving optimal resolution.
Method 1: Direct Enantioseparation using a Teicoplanin-Based Chiral Stationary Phase (CSP)
Direct enantioseparation on a Chiral Stationary Phase (CSP) is often the preferred approach due to its simplicity, as it avoids the need for derivatization.[1] Macrocyclic glycopeptide antibiotics, such as teicoplanin, have proven to be highly effective CSPs for the separation of underivatized amino acids, including cyclic and β-amino acids.[2]
The Principle of Chiral Recognition with Teicoplanin CSPs
The teicoplanin molecule is a complex macrocyclic glycopeptide that possesses multiple chiral centers and various functional groups, including carboxyl, amino, and hydroxyl groups, as well as hydrophobic pockets.[3] This intricate three-dimensional structure allows for a variety of interactions with analyte enantiomers, including:
-
Hydrogen Bonding: The numerous donor and acceptor sites on the teicoplanin molecule can form hydrogen bonds with the amino and carboxyl groups of the analyte.
-
Ionic Interactions: The ionizable groups on both the CSP and the analyte can engage in attractive or repulsive electrostatic interactions.[1]
-
Inclusion Complexation: The "basket-like" cavity of the macrocycle can include parts of the analyte molecule, leading to diastereomeric complexes.
-
Steric Hindrance: The rigid structure of the CSP creates a chiral environment where one enantiomer can interact more favorably than the other due to steric fit.
The combination of these interactions results in different binding energies for the two enantiomers, leading to their separation. The Chirobiotic™ T column, which has teicoplanin bonded to silica, is particularly well-suited for the separation of cyclic amino acids.
Experimental Protocol: Direct Separation on Chirobiotic™ T
This protocol is based on established methods for the separation of cyclic β-amino acids on teicoplanin-based CSPs.[4][5]
Step 1: Column and Mobile Phase Preparation
-
Chiral Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a mixture of Methanol and 0.1% Trifluoroacetic Acid (TFA) in water. A typical starting composition is 80:20 (v/v) Methanol:Aqueous TFA.
-
Degassing: Thoroughly degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Step 2: HPLC System Setup
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, typically 25°C, using a column oven for reproducibility.
-
Detection: Use a UV detector set at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) can be used for improved sensitivity.[6]
-
Injection Volume: Inject 10 µL of the sample solution.
Step 3: Sample Preparation
-
Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Step 4: Data Acquisition and Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Determine the retention times (t_R) for each enantiomer and calculate the resolution (R_s).
Method 2: Indirect Enantioseparation via Pre-column Derivatization with Marfey's Reagent
The indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[7] These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column.[8] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA for the chiral resolution of amino acids.[9][10]
The Principle of Diastereomer Formation and Separation
Marfey's reagent reacts with the primary amine group of the amino acid to form stable diastereomeric derivatives. Since the CDA itself is enantiomerically pure (L-form), the reaction with a racemic amino acid (D- and L-forms) results in two diastereomers (L-D and L-L). These diastereomers have different spatial arrangements and, therefore, different interactions with the stationary phase, allowing for their separation on a standard reversed-phase column. The dinitrophenyl group in Marfey's reagent also acts as a strong chromophore, significantly enhancing UV detection.[11]
Experimental Protocol: Indirect Separation after Derivatization
This protocol is adapted from established procedures for the derivatization and separation of amino acid enantiomers using Marfey's reagent.[10][12]
Step 1: Derivatization
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in 100 µL of 1 M sodium bicarbonate.
-
Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Reaction: Add 200 µL of the Marfey's reagent solution to the sample solution.
-
Incubation: Heat the mixture at 40°C for 1 hour in a water bath.
-
Quenching: After incubation, cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.
-
Dilution: Dilute the final solution with the mobile phase before injection.
Step 2: HPLC System and Column Setup
-
Column: A standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a low percentage of Solvent B (e.g., 20%) and increase to a higher percentage (e.g., 60%) over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at 340 nm, the absorption maximum for the dinitrophenyl chromophore.
-
Injection Volume: 20 µL.
Step 3: Data Acquisition and Analysis
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the derivatized sample and acquire the chromatogram.
-
Identify the peaks corresponding to the two diastereomers and calculate the resolution.
Method Comparison
| Feature | Direct Method (Teicoplanin CSP) | Indirect Method (Marfey's Reagent) |
| Principle | Enantioselective interactions with a chiral stationary phase. | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral stationary phase. |
| Sample Preparation | Simple dissolution and filtration. | Multi-step derivatization process required.[12] |
| Analysis Time | Typically shorter, often isocratic. | Longer due to the derivatization step and often requiring gradient elution. |
| Sensitivity | Lower due to the lack of a strong chromophore in the analyte. Requires sensitive detectors like ELSD or CAD for low concentrations.[6] | High sensitivity due to the strong UV chromophore introduced by Marfey's reagent.[11] |
| Method Development | Requires screening of different chiral columns and mobile phases. Can be more empirical. | More predictable separation on a standard C18 column. Optimization focuses on the derivatization reaction and gradient profile. |
| Risk of Racemization | No risk of racemization during analysis. | Potential for racemization during the derivatization step if conditions are not carefully controlled. |
| Cost | Chiral columns are significantly more expensive than standard C18 columns. | C18 columns are less expensive, but the cost of the chiral derivatizing reagent should be considered. |
| Robustness | CSPs can be sensitive to harsh mobile phases and temperatures. | The derivatization reaction needs to be consistent and reproducible for accurate quantification. |
Workflow for Chiral Method Selection
The selection of an appropriate chiral separation method is a critical decision in analytical development. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for Chiral HPLC Method Selection.
Conclusion and Recommendations
Both direct separation on a teicoplanin-based CSP and indirect separation via derivatization with Marfey's reagent are viable and effective methods for the chiral resolution of this compound enantiomers.
-
For rapid, routine analysis and to avoid the complexities of derivatization, the direct method using a Chirobiotic™ T column is highly recommended. This approach is particularly advantageous when analyzing a large number of samples, provided that adequate sensitivity can be achieved.
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, available instrumentation, and budget. It is advisable to screen both approaches during method development to determine the most suitable strategy for a given application.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic enantioseparation of beta-amino acids. | Sigma-Aldrich [merckmillipore.com]
- 9. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective. | Semantic Scholar [semanticscholar.org]
- 12. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of cis- vs. trans-3-Aminocyclohexanecarboxylic Acid
Introduction: The Stereochemical Nuances of GABAergic Modulation
In the landscape of neuropharmacology, γ-aminobutyric acid (GABA) stands as the principal inhibitory neurotransmitter in the mammalian central nervous system. The precise regulation of its extracellular concentration is paramount for maintaining synaptic homeostasis. A key mechanism in this regulation is the reuptake of GABA from the synaptic cleft, a process mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). These transporters, including the subtypes GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter (BGT-1), are critical targets for therapeutic intervention in neurological disorders such as epilepsy.
This guide delves into the comparative biological activity of two stereoisomers of a conformationally restricted GABA analog: cis- and trans-3-Aminocyclohexanecarboxylic acid (ACHC). As we will explore, the spatial arrangement of the amino and carboxylic acid functional groups on the cyclohexane ring dictates the molecule's ability to interact with GABA transporters. This comparison will not only highlight the profound impact of stereochemistry on pharmacological activity but also serve as a case study in the rational design of subtype-selective neuromodulators. We will dissect the available experimental evidence, elucidate the underlying structural and mechanistic principles, and provide detailed protocols for the independent verification of these findings.
Stereochemistry and Conformational Analysis: A Tale of Two Chairs
The fundamental difference between the cis and trans isomers of 3-Aminocyclohexanecarboxylic acid lies in the relative orientation of the amino and carboxyl substituents on the cyclohexane ring. In its most stable "chair" conformation, these substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
For cis-3-Aminocyclohexanecarboxylic acid, the most stable chair conformation places both the amino and carboxylic acid groups in equatorial positions (diequatorial). This arrangement minimizes steric hindrance. Conversely, the trans isomer must adopt a conformation where one substituent is axial and the other is equatorial (axial-equatorial). It is a well-established principle in conformational analysis that bulky substituents are more stable in the equatorial position to avoid unfavorable 1,3-diaxial interactions.
This conformational preference has profound implications for the molecule's three-dimensional shape and its ability to bind to the active site of a transporter protein. The diequatorial arrangement of the functional groups in the cis isomer results in a specific spatial relationship that appears to be crucial for its interaction with the GABA transporter GAT-1.
Caption: Logical relationship between stereochemistry, conformation, and activity.
Comparative Biological Activity: A Clear Distinction
The available scientific literature paints a clear picture of differential activity between the two isomers, with the cis form being a recognized inhibitor of GABA uptake, while the trans isomer is largely devoid of reported activity at GABA transporters.
This compound: A Selective GAT-1 Inhibitor
This compound has been identified as a selective inhibitor of the GAT-1 subtype of the GABA transporter. GAT-1 is the most abundant GABA transporter in the brain and is found primarily on the presynaptic terminals of neurons, playing a crucial role in terminating GABAergic neurotransmission.
Kinetic studies have shown that the cis isomer acts as a competitive inhibitor of GABA accumulation in preparations of rat brain synaptosomes. Interestingly, its inhibitory potency is enhanced when the tissue is pre-incubated with the compound, suggesting a complex mechanism that may involve an intracellular site of action in addition to direct transport blockade.
| Compound | Target | Assay System | Activity (IC₅₀) |
| This compound | GAT-1 | [³H]GABA uptake in synaptosomes | Micromolar range |
| Tiagabine (positive control) | GAT-1 | [³H]GABA uptake in synaptosomes | Nanomolar range |
trans-3-Aminocyclohexanecarboxylic Acid: The Inactive Isomer
In stark contrast to its cis counterpart, there is a conspicuous absence of data in the peer-reviewed literature demonstrating significant inhibitory activity of trans-3-Aminocyclohexanecarboxylic acid at any of the known GABA transporter subtypes. This lack of reported activity strongly suggests that the axial-equatorial arrangement of its functional groups presents a molecular conformation that is not recognized by the binding pocket of the GABA transporters. This makes the trans isomer an excellent negative control in studies investigating GAT inhibitors.
Mechanistic Insights: The GABA Transporter Pathway
The inhibition of GABA transporters by this compound leads to an increase in the extracellular concentration of GABA in the synaptic cleft. This elevated GABA level results in enhanced activation of postsynaptic GABA receptors (both ionotropic GABA-A and metabotropic GABA-B receptors), leading to a more profound and prolonged inhibitory signal.
Caption: Signaling pathway at a GABAergic synapse showing GAT-1 inhibition.
Experimental Protocols
To empirically validate the differential activity of the cis and trans isomers, a [³H]GABA uptake assay using rat brain synaptosomes is the gold standard.
Protocol 1: Preparation of Rat Brain Synaptosomes
This protocol describes the isolation of nerve terminals (synaptosomes) from rat brain tissue.
Materials:
-
Rat brain tissue (e.g., cortex)
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, ice-cold
-
Percoll gradients (e.g., 8%, 12%, 20%)
-
Krebs-Ringer Bicarbonate (KRB) buffer
Procedure:
-
Euthanize a rat according to approved animal welfare protocols and rapidly dissect the desired brain region on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant (S1) and centrifuge at 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.
-
For further purification, resuspend the P2 pellet and layer it onto a discontinuous Percoll gradient.
-
Centrifuge at 32,500 x g for 5 minutes at 4°C.
-
Collect the synaptosomal fraction, which typically bands between the 12% and 20% Percoll layers.
-
Wash the collected fraction with KRB buffer and pellet by centrifugation.
-
Resuspend the final synaptosomal pellet in KRB buffer for use in the uptake assay.
Protocol 2: [³H]GABA Uptake Assay
This protocol measures the uptake of radiolabeled GABA into synaptosomes and the inhibition of this process by test compounds.
Materials:
-
Prepared synaptosomes
-
[³H]GABA (Tritiated GABA)
-
This compound
-
trans-3-Aminocyclohexanecarboxylic acid
-
Known GAT-1 inhibitor (e.g., Tiagabine) for positive control
-
Scintillation fluid and vials
-
Microplate harvester and filter mats
Procedure:
-
Dilute the synaptosomal preparation to a final protein concentration of approximately 0.1 mg/mL in KRB buffer.
-
In a 96-well plate, add varying concentrations of the test compounds (cis-ACHC, trans-ACHC, positive control) and a vehicle control.
-
Pre-incubate the synaptosomes with the compounds for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a mixture of [³H]GABA and unlabeled GABA to each well.
-
Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a microplate harvester. Wash the filters rapidly with ice-cold KRB buffer to remove extracellular [³H]GABA.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of [³H]GABA taken up by the synaptosomes using a scintillation counter.
-
Calculate the percentage inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values.
Caption: Workflow for synaptosome preparation and GABA uptake assay.
Conclusion
The comparison between cis- and trans-3-Aminocyclohexanecarboxylic acid offers a compelling demonstration of the stringent stereochemical requirements for biological activity at GABA transporters. The diequatorial conformation of the cis isomer presents the amino and carboxyl groups in a spatial arrangement that is conducive to binding and inhibiting GAT-1. In contrast, the axial-equatorial conformation of the trans isomer fails to meet these structural prerequisites, rendering it inactive. This clear dichotomy not only underscores the importance of conformational analysis in drug design but also provides researchers with a well-defined active compound and its corresponding inactive stereoisomer, a valuable toolset for probing the intricacies of the GABAergic system. The provided protocols offer a robust framework for the independent verification and further exploration of these structure-activity relationships.
A Comparative Guide to the Biological Activity of Cis-3-Aminocyclohexanecarboxylic Acid and Other GABA Analogs
This guide provides a detailed comparison of the biological activities of cis-3-Aminocyclohexanecarboxylic acid and other prominent analogs of γ-aminobutyric acid (GABA). It is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutics targeting the GABAergic system.
Introduction: The GABAergic System and its Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Its effects are mediated through two main classes of receptors: the ionotropic GABA_A receptors, which are ligand-gated chloride ion channels, and the metabotropic GABA_B receptors, which are G-protein coupled receptors.[2][3] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.
GABA itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier. This has led to the development of GABA analogs, synthetic molecules designed to mimic or modulate the effects of GABA with improved pharmacokinetic properties.[4] This guide will compare the biological activities of several key GABA analogs, with a particular focus on the lesser-studied compound, this compound.
Profiles of Key GABA Analogs
A number of GABA analogs have been developed, each with distinct mechanisms of action and therapeutic applications.
Gabapentin and Pregabalin: The Gabapentinoids
Despite being structural analogs of GABA, gabapentin and pregabalin do not act directly on GABA receptors.[4][5][6][7] Their primary mechanism of action involves binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[8][9][10][11] This interaction reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4][5][8]
-
Gabapentin: Initially developed as an anticonvulsant, gabapentin is now widely used for the management of neuropathic pain.[4][12] It binds with high affinity to the α2δ subunit.[9][13]
-
Pregabalin: A successor to gabapentin, pregabalin exhibits a higher binding affinity for the α2δ subunit and has a more favorable pharmacokinetic profile. It is approved for treating neuropathic pain, fibromyalgia, generalized anxiety disorder, and as an adjunctive therapy for partial seizures.[14]
Baclofen: The GABA_B Receptor Agonist
Baclofen is a specific agonist of the GABA_B receptor.[15][16] Activation of GABA_B receptors leads to the inhibition of both monosynaptic and polysynaptic reflexes at the spinal level, resulting in muscle relaxation.[15][16] This is achieved through the hyperpolarization of afferent nerve terminals and a reduction in the release of excitatory neurotransmitters.[15] Baclofen is primarily used as a muscle relaxant to treat spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[16][17][18]
Vigabatrin: The GABA Transaminase Inhibitor
Vigabatrin's mechanism of action is distinct from the other analogs. It is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA.[1][19][20] By inhibiting GABA-T, vigabatrin increases the concentration of GABA in the brain, thereby enhancing inhibitory neurotransmission.[1][19][21] This makes it an effective antiepileptic drug, particularly for refractory complex partial seizures and infantile spasms.[1][22]
This compound: An Under-Characterized Analog
This compound is a structural analog of GABA.[23][24][25] Unlike the well-established drugs discussed above, its biological activity is not extensively characterized in publicly available literature. It is often utilized as a building block in the synthesis of more complex molecules for pharmaceutical development and in studies related to enzyme inhibition and receptor binding.[23][26] Some older research suggests it may act as a selective inhibitor of neuronal GABA uptake.[27] Given its structural similarity to other GABA analogs, it holds potential for interacting with components of the GABAergic system, but comprehensive comparative data on its potency and mechanism of action are lacking.
Comparative Analysis of Biological Activity
The following table summarizes the known biological targets and therapeutic applications of the discussed GABA analogs.
| Compound | Primary Molecular Target | Mechanism of Action | Primary Therapeutic Uses |
| Gabapentin | α2δ subunit of VGCCs | Reduces release of excitatory neurotransmitters | Neuropathic pain, epilepsy[4] |
| Pregabalin | α2δ subunit of VGCCs | Reduces release of excitatory neurotransmitters | Neuropathic pain, epilepsy, anxiety, fibromyalgia[5][28] |
| Baclofen | GABA_B Receptor | Agonist; inhibits neurotransmission at the spinal level | Spasticity[15][16] |
| Vigabatrin | GABA Transaminase | Irreversible inhibitor; increases GABA concentration | Epilepsy, infantile spasms[1][20] |
| This compound | Not definitively established | Potentially inhibits neuronal GABA uptake[27] | Primarily a research chemical and synthetic intermediate[25][26] |
Experimental Framework for Evaluation
To thoroughly characterize and compare the biological activity of a novel compound like this compound against established GABA analogs, a multi-tiered experimental approach is necessary.
Receptor Binding Assays
Rationale: These assays are the first step in determining if a compound directly interacts with known GABAergic targets. They quantify the affinity of a ligand for a specific receptor.
Protocol: [³H]-Baclofen Binding Assay for GABA_B Receptors
-
Membrane Preparation: Homogenize rat brain tissue in a Tris-HCl buffer containing CaCl₂. Centrifuge and wash the resulting pellet multiple times to remove endogenous GABA.[29]
-
Incubation: Incubate the prepared membranes with a known concentration of [³H]-baclofen (the radioligand) and varying concentrations of the test compound (e.g., this compound).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-baclofen (IC₅₀ value). This provides a measure of the compound's binding affinity for the GABA_B receptor.
Functional Assays
Rationale: While binding assays indicate an interaction, functional assays determine the downstream effect of that interaction (e.g., agonist, antagonist, or modulator activity).
Protocol: FLIPR-Based Membrane Potential Assay for GABA_A Receptors
-
Cell Culture and Transfection: Use a cell line (e.g., HEK293) and transiently transfect them with the cDNAs for the desired GABA_A receptor subunits (e.g., α₁, β₂, γ₂).[30]
-
Dye Loading: Load the transfected cells with a voltage-sensitive fluorescent dye.
-
Compound Addition: Add the test compound to the cells.
-
Agonist Application and Measurement: Apply a known GABA_A receptor agonist (like muscimol) and measure the change in fluorescence using a Fluorescent Imaging Plate Reader (FLIPR). Agonist activation of GABA_A receptors causes Cl⁻ efflux and membrane depolarization, leading to an increase in fluorescence.[30]
-
Data Analysis: Analyze the fluorescence data to determine if the test compound acts as an agonist (increases fluorescence on its own), an antagonist (blocks the effect of the known agonist), or a positive allosteric modulator (enhances the effect of the known agonist).
In Vivo Behavioral Models
Rationale: In vivo models are crucial for assessing the therapeutic potential of a compound in a whole-organism context, particularly for complex conditions like neuropathic pain.
Protocol: Partial Sciatic Nerve Ligation (PSL) Model of Neuropathic Pain
-
Surgical Procedure: In anesthetized rats, expose the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter. This procedure induces nerve injury and subsequent neuropathic pain behaviors.
-
Compound Administration: After a recovery period and confirmation of pain behaviors, administer the test compound through an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Behavioral Testing: Assess the animal's response to mechanical stimuli using von Frey filaments. An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Data Analysis: Compare the paw withdrawal thresholds of animals treated with the test compound to those of vehicle-treated controls to determine the compound's efficacy in reducing neuropathic pain.
Visualizing Mechanisms and Workflows
Signaling Pathways of Major GABA Analogs
References
- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Pregabalin - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. droracle.ai [droracle.ai]
- 9. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 12. Mechanisms of action of gabapentin [pubmed.ncbi.nlm.nih.gov]
- 13. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. m.youtube.com [m.youtube.com]
- 17. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GABAB receptor agonist baclofen promotes central nervous system remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]
- 24. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. chembk.com [chembk.com]
- 26. chemimpex.com [chemimpex.com]
- 27. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 29. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Containing cis-3-Aminocyclohexanecarboxylic Acid
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their biological function and optimizing their therapeutic potential. The incorporation of non-proteinogenic amino acids, such as cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), offers a powerful strategy to introduce conformational constraints, enhance proteolytic stability, and modulate bioactivity. This guide provides an in-depth comparison of the primary experimental and computational methodologies for the conformational analysis of peptides featuring this unique cyclic β-amino acid. While direct structural studies on cis-3-ACHC-containing peptides are emerging, this guide synthesizes insights from closely related cyclic amino acid systems to provide a robust analytical framework.
The Significance of Conformational Constraint with this compound
The rigid cyclohexane backbone of cis-3-ACHC significantly restricts the torsional freedom of the peptide backbone, promoting the adoption of well-defined secondary structures. Unlike their linear counterparts, which often exist as a dynamic ensemble of conformers in solution, peptides incorporating cyclic residues can be pre-organized into specific conformations, such as turns and helices. This conformational pre-organization can lead to enhanced binding affinity for biological targets and improved resistance to enzymatic degradation. The 'cis' stereochemistry of the amino and carboxyl groups on the cyclohexane ring further dictates the accessible conformational space, making a thorough analysis essential for rational peptide design.
Core Methodologies for Conformational Analysis: A Comparative Overview
The conformational landscape of a peptide is typically elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structure in Solution
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in a solution state that mimics their physiological environment.[1]
Expertise & Experience: The Rationale Behind NMR Experiments
For peptides containing cis-3-ACHC, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain a comprehensive structural picture.[2] 1D ¹H NMR provides an initial assessment of sample purity and folding.[2] 2D experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign proton resonances within each amino acid residue. The crucial spatial information is derived from Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which identify protons that are close in space (< 5 Å), regardless of their position in the peptide sequence.[3] The pattern and intensity of NOE cross-peaks allow for the determination of secondary structural elements and the overall peptide fold.[4]
For peptides containing cyclic residues like cis-3-ACHC, specific NOEs between the cyclohexane ring protons and adjacent amino acid residues are particularly informative for defining the orientation of the cyclic moiety within the peptide backbone. Additionally, the measurement of ³J-coupling constants can provide valuable information about dihedral angles, further refining the structural model.[5]
Experimental Protocol: 2D NMR Analysis of a cis-3-ACHC Peptide
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O). The concentration should ideally be greater than 0.5 mM.[2]
-
For measurements in water, use a 90% H₂O/10% D₂O mixture to observe amide protons, with the D₂O providing the lock signal for the spectrometer.[6] The pH should be maintained below 7.5 to minimize amide proton exchange.
-
Ensure the total salt concentration is below 300 mM to prevent signal broadening.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥ 500 MHz).
-
TOCSY: Use a mixing time of 60-80 ms to identify coupled spin systems of individual amino acid residues.
-
NOESY/ROESY: Acquire spectra with mixing times ranging from 100 to 300 ms to detect through-space correlations. ROESY is often preferred for medium-sized molecules to avoid zero-crossing of the NOE signal.
-
¹H-¹³C HSQC: If isotopic labeling is feasible, this experiment aids in resonance assignment.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Identify sequential (i to i+1) and medium-range (i to i+2, i+3, etc.) NOEs.
-
Integrate the NOE cross-peaks and convert them into distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).
-
Measure ³J(HN,Hα) coupling constants to derive dihedral angle restraints using the Karplus equation.[5]
-
-
Structure Calculation:
-
Use the experimental restraints (distances and dihedral angles) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of low-energy structures that satisfy the experimental data.
-
Analyze the resulting ensemble to determine the predominant conformation and assess the structural precision.
-
Mandatory Visualization: NMR Experimental Workflow
Caption: Workflow for peptide conformational analysis using 2D NMR spectroscopy.
X-ray Crystallography: The Atomic-Resolution Snapshot
X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state.[2] This technique is invaluable for unambiguously determining the three-dimensional arrangement of atoms, including the precise geometry of the cis-3-ACHC residue and the hydrogen-bonding networks that stabilize the peptide's structure.
Expertise & Experience: The Crystallization Challenge
The primary hurdle in X-ray crystallography is obtaining well-ordered crystals suitable for diffraction.[2] Peptides, particularly shorter ones, can be challenging to crystallize due to their inherent flexibility. The incorporation of a rigid element like cis-3-ACHC can, in some cases, facilitate crystallization by promoting a more uniform conformational state. The choice of crystallization conditions (e.g., pH, precipitant, temperature) is critical and often requires extensive screening. While the solid-state structure may not always perfectly represent the conformation in solution, it provides an invaluable, high-resolution starting point for further analysis and computational modeling.
Experimental Protocol: Peptide Crystallization and Structure Determination
-
Peptide Synthesis and Purification:
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purify the peptide to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity by mass spectrometry and analytical HPLC.
-
-
Crystallization Screening:
-
Prepare a concentrated solution of the peptide (5-20 mg/mL) in a suitable buffer.
-
Use commercial screening kits (e.g., Hampton Research, Qiagen) to screen a wide range of crystallization conditions (precipitants, salts, pH).
-
Employ vapor diffusion methods (sitting drop or hanging drop) to set up the crystallization trials. Incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of the peptide, precipitant, and additives to grow larger, single crystals.
-
Carefully harvest the crystals and flash-cool them in a cryoprotectant solution (to prevent ice formation during data collection) before mounting them for X-ray diffraction.
-
-
Data Collection and Processing:
-
Collect diffraction data using a synchrotron X-ray source or a home-source diffractometer.
-
Process the diffraction data to determine the unit cell parameters, space group, and reflection intensities.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or molecular replacement (if a homologous structure is available).
-
Build an initial model of the peptide into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
-
Mandatory Visualization: X-ray Crystallography Workflow
Caption: Workflow for peptide structure determination via X-ray crystallography.
Computational Modeling: Exploring the Conformational Landscape
Molecular dynamics (MD) simulations and other computational methods provide a dynamic view of peptide behavior, complementing the experimental data from NMR and crystallography.[7][8] These techniques allow for the exploration of the conformational energy landscape, the identification of stable and metastable states, and the analysis of the influence of solvent on peptide structure.
Expertise & Experience: Bridging Theory and Experiment
For peptides containing novel residues like cis-3-ACHC, a key challenge is the availability of accurate force field parameters. Standard protein force fields may not adequately describe the conformational preferences of this non-standard amino acid. Therefore, it is often necessary to develop and validate specific parameters for cis-3-ACHC before running production simulations.
MD simulations can be initiated from an experimentally determined structure (if available) or from an idealized conformation. The simulations then propagate the system forward in time, allowing the peptide to explore different conformations. Analysis of the simulation trajectory can reveal the most populated conformational states, the dynamics of transitions between states, and the specific intramolecular interactions that stabilize these structures.
Experimental Protocol: Molecular Dynamics Simulation of a cis-3-ACHC Peptide
-
System Setup:
-
Obtain or build an initial 3D structure of the peptide.
-
Choose an appropriate force field (e.g., AMBER, GROMOS) and develop/validate parameters for the cis-3-ACHC residue if necessary.
-
Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial structure.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the peptide atoms.
-
Run a series of equilibration simulations at constant temperature and pressure to allow the solvent to relax around the peptide.
-
-
Production Simulation:
-
Run a long production MD simulation (typically on the order of microseconds) without restraints to sample the conformational space of the peptide.
-
Save the coordinates of the system at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), radius of gyration, and secondary structure content over time.
-
Perform clustering analysis to identify the most representative conformations sampled during the simulation.
-
Analyze intramolecular hydrogen bonds and other key interactions that define the peptide's structure.
-
Compare simulated observables (e.g., NOE distances, J-couplings) with experimental data from NMR to validate the simulation.[5]
-
Mandatory Visualization: Molecular Dynamics Simulation Workflow
Caption: Workflow for computational conformational analysis using molecular dynamics.
Comparative Data Summary and Conformational Propensities
Direct experimental data on the conformational preferences of peptides containing cis-3-ACHC is limited in the literature. However, we can draw valuable comparisons from studies on other cyclic β-amino acids, such as the cis- and trans-2-ACHC isomers.
| Feature | NMR Spectroscopy | X-ray Crystallography | Computational Modeling |
| State | Solution | Solid (crystal) | In silico (solution or vacuum) |
| Resolution | Medium to high (atomic for small peptides) | High (atomic) | High (atomic) |
| Dynamics | Provides information on conformational dynamics and exchange | Static snapshot of a single conformation | Provides a dynamic trajectory of conformational changes |
| Key Output | Ensemble of solution structures, NOE distances, dihedral angles | Single, high-resolution 3D structure, precise bond lengths and angles | Conformational landscape, free energy differences, transition pathways |
| Major Challenge | Resonance overlap in larger peptides, interpretation of averaged data | Obtaining high-quality crystals | Force field accuracy, sufficient sampling of conformational space |
Studies on peptides with cis-2-ACHC have shown a propensity for extended, strand-like structures, stabilized by intra-residue hydrogen bonds.[9][10] In contrast, peptides with trans-2-ACHC are known to form stable helical structures, specifically a 14-helix.[11][12] Based on the stereochemical arrangement of the substituents in cis-3-ACHC, it is plausible that peptides incorporating this residue may favor turn-like or extended conformations rather than well-defined helices. The 1,3-cis relationship between the amino and carboxyl groups could predispose the peptide backbone to form local turn structures. However, without direct experimental evidence, this remains a hypothesis to be tested using the methodologies outlined above.
Conclusion
The conformational analysis of peptides containing this compound requires a multi-faceted approach that integrates the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. While NMR provides invaluable insights into the solution-state structure and dynamics, X-ray crystallography offers an unambiguous, high-resolution view of a specific conformation. Computational modeling serves as a crucial bridge, allowing for the exploration of the complete conformational landscape and the rationalization of experimental findings. Although direct structural data for cis-3-ACHC peptides is still emerging, the protocols and comparative insights presented in this guide provide a comprehensive framework for researchers to rigorously characterize these promising molecules and unlock their full therapeutic potential.
References
- 1. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 2. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Conformational studies of peptides containing cis-3-hydroxy-D-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bif.wisc.edu [bif.wisc.edu]
- 12. bif.wisc.edu [bif.wisc.edu]
Head-to-head comparison of cis-3-Aminocyclohexanecarboxylic acid and beta-alanine in peptidomimetics
A Head-to-Head Comparison of cis-3-Aminocyclohexanecarboxylic Acid and β-Alanine in Peptidomimetics
An In-depth Guide for Researchers and Drug Development Professionals
The rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery.[1][2] These synthetic analogues aim to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1][3] A key strategy in this endeavor is the incorporation of non-natural amino acids, which can impart unique structural and functional properties.[4][5][6][7]
Among the vast arsenal of available building blocks, β-amino acids have garnered significant attention for their ability to create novel peptide backbones with enhanced resistance to enzymatic degradation.[8][9][10][11] This guide provides a detailed, head-to-head comparison of two prominent β-amino acids: the conformationally flexible β-alanine and the structurally rigid this compound (c-3-ACHC). We will explore how their fundamental structural differences translate into distinct impacts on peptide secondary structure, proteolytic stability, and synthetic accessibility, providing a framework for their strategic application in peptidomimetic design.
The Contenders: A Structural Overview
β-Alanine: The Archetypal Flexible Linker
β-Alanine (3-aminopropanoic acid) is the simplest β-amino acid, consisting of a three-carbon chain with the amino group attached to the β-carbon.[12][13] Its small size and acyclic nature bestow significant conformational flexibility upon the peptide backbone. This flexibility can be advantageous in mimicking linear, unstructured peptide motifs or acting as a simple spacer element. However, this lack of pre-organization can be detrimental when targeting receptors that recognize specific, well-defined conformations.
This compound (c-3-ACHC): A Rigid Scaffold for Conformational Control
In stark contrast, c-3-ACHC is a cyclic β-amino acid where the amino and carboxyl functional groups are locked in a cis orientation on a cyclohexane ring.[14][15][16] This cyclic structure severely restricts bond rotation, forcing the peptide backbone to adopt a more defined, predictable conformation.[14] This inherent rigidity is a powerful tool for inducing specific secondary structures, such as turns and helices, which are often critical for high-affinity receptor binding.[14][17]
Caption: Structural comparison of flexible β-alanine and rigid cis-3-ACHC.
Head-to-Head Performance in Peptidomimetics
The choice between a flexible and a rigid building block is a critical decision in peptidomimetic design. It directly influences the molecule's conformational landscape, proteolytic stability, and ultimately, its biological activity.
Impact on Secondary Structure
The ability to induce and stabilize specific secondary structures is a primary reason for incorporating non-natural amino acids.[8][18] Helices, β-sheets, and turns are often the key motifs recognized by biological receptors.[19][20][21]
-
β-Alanine: Due to its high flexibility, β-alanine is generally considered a "helix breaker" in the context of α-peptide helices.[21] However, within β-peptides or mixed α/β-peptides, it can facilitate the formation of unique turn structures, such as γ-turns, and is a component of various helical and sheet structures.[8][22][23] Its influence is often context-dependent, acting more as a passive linker than an active structure-inducing element.
-
c-3-ACHC: The constrained cyclohexane ring of c-3-ACHC acts as a potent turn-inducer.[14] Its incorporation can pre-organize the peptide backbone into a specific conformation that mimics the β-turns commonly found in bioactive peptides.[20] This pre-organization can significantly enhance binding affinity by reducing the entropic penalty associated with the peptide adopting its bioactive conformation upon receptor binding. Studies on cyclic peptides incorporating similar constrained amino acids have demonstrated their utility as mimics for residues like proline in forcing specific backbone geometries.[24]
| Feature | β-Alanine | This compound (c-3-ACHC) |
| Conformational Flexibility | High | Low (Rigid) |
| Primary Structural Role | Flexible spacer, γ-turn promoter[22] | Potent β-turn inducer[14] |
| Predictability of Structure | Low; context-dependent | High; imposes defined backbone geometry |
| Energetic Cost of Binding | Higher entropic penalty | Lower entropic penalty (pre-organized) |
Proteolytic Stability
A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body.[3][25] The introduction of β-amino acids is a well-established strategy to confer resistance to this enzymatic cleavage.[9][10][11]
-
β-Alanine: The insertion of β-alanine into a peptide sequence effectively disrupts the natural α-amino acid pattern recognized by most proteases. The altered spacing of the peptide bond and the absence of a side chain at the α-carbon make the adjacent peptide bonds poor substrates for enzymatic hydrolysis. Peptides composed entirely of β-amino acids are generally highly resistant to degradation.[9][10] Even a single β-alanine insertion can significantly slow proteolysis.[26]
-
c-3-ACHC: Like β-alanine, c-3-ACHC provides excellent resistance to proteolytic cleavage. The β-peptide bond it forms is inherently stable against common peptidases.[9][10] Furthermore, the bulky, rigid cyclohexane ring provides significant steric hindrance, which can further shield adjacent peptide bonds from protease active sites, potentially offering even greater localized stability compared to the sterically unhindered β-alanine.
Hypothetical Proteolytic Stability Data:
The table below presents hypothetical, yet representative, data from an in vitro proteolytic stability assay comparing a native α-peptide with analogues containing β-alanine and c-3-ACHC.
| Peptide Sequence | Half-life in Human Serum (t½, hours) |
| Ac-Ala-Gly -Phe-Ala-NH₂ (Native α-peptide) | 0.5 |
| Ac-Ala-β-Ala -Phe-Ala-NH₂ (β-Alanine analogue) | > 24 |
| Ac-Ala-(c-3-ACHC) -Phe-Ala-NH₂ (c-3-ACHC analogue) | > 48 |
Note: This data is illustrative. Actual stability enhancement is sequence- and protease-dependent.
Synthetic Accessibility and Incorporation
The ease of synthesis and incorporation into a growing peptide chain is a crucial practical consideration.[4][5] Modern solid-phase peptide synthesis (SPPS) is highly optimized for standard α-amino acids, and the inclusion of non-natural residues can sometimes present challenges.[5][6]
-
β-Alanine: Fmoc-protected β-alanine is commercially available and generally straightforward to incorporate using standard SPPS protocols. Its lack of steric bulk at the α- and β-carbons means that coupling reactions proceed efficiently with common activating reagents like HBTU or HATU.
-
c-3-ACHC: The synthesis of c-3-ACHC is more complex than that of β-alanine.[15][27] While the Fmoc-protected building block is commercially available, its rigid and somewhat bulky nature can lead to slower coupling kinetics during SPPS.[4] This may necessitate the use of stronger coupling reagents, extended reaction times, or double-coupling strategies to ensure complete incorporation and avoid deletion sequences.[4]
Experimental Workflows
Accurate evaluation of these building blocks requires robust experimental protocols. Below are standardized workflows for synthesis and stability assessment.
Caption: General workflow for synthesis and stability evaluation of peptidomimetics.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating β-amino acids using Fmoc chemistry.[4]
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (α, β-alanine, or c-3-ACHC; 3 equivalents), an activator (e.g., HBTU; 2.9 equivalents), and an additive (e.g., HOBt; 3 equivalents) in DMF.
-
Add a base (e.g., DIEA; 6 equivalents) to the amino acid solution to begin activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For c-3-ACHC, this time may be extended, or a second coupling may be performed.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Iteration: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.[4]
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol assesses peptide stability in a biologically relevant matrix like human serum.[28][29][30][31]
-
Preparation: Prepare stock solutions of purified peptides (1 mg/mL) in an appropriate buffer (e.g., PBS).
-
Incubation:
-
Thaw pooled human serum at 37°C and centrifuge to remove any precipitates.
-
In a microcentrifuge tube, add the peptide stock solution to the serum to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the mixture in a water bath at 37°C.
-
-
Time-Point Sampling:
-
Sample Processing:
-
Incubate the quenched sample on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[31]
-
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
Analyze the supernatant using a calibrated RP-HPLC method, monitoring the absorbance at 214/280 nm.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. The half-life (t½) can then be determined by plotting this percentage versus time.[31]
-
Conclusion and Strategic Recommendations
The choice between β-alanine and this compound is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the peptidomimetic design project.
-
Choose β-Alanine when:
-
The primary goal is to enhance proteolytic stability without imposing significant structural constraints.
-
A flexible linker or spacer is required between two structured domains of a peptide.
-
Mimicking a naturally flexible or disordered peptide region is the objective.
-
-
Choose this compound when:
-
The goal is to create a conformationally defined peptidomimetic that mimics a specific secondary structure, particularly a β-turn.
-
Pre-organizing a pharmacophore into a bioactive conformation is necessary to enhance receptor affinity.
-
Maximum proteolytic stability is desired, leveraging both the β-amino acid backbone and steric shielding.
-
By understanding the fundamental trade-offs between flexibility and conformational constraint, researchers can more effectively leverage these powerful building blocks to engineer the next generation of stable, potent, and selective peptidomimetic therapeutics.
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 8. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Alanine - Wikipedia [en.wikipedia.org]
- 13. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Synthesis of a conformationally constrained delta-amino acid building block [researchrepository.ucd.ie]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. Protein secondary structure - Wikipedia [en.wikipedia.org]
- 22. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. beta-Alanyl-beta-alanine in cyclic beta-turned peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scribd.com [scribd.com]
- 27. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating the Incorporation of cis-3-Aminocyclohexanecarboxylic Acid into a Peptide Sequence
For researchers, scientists, and drug development professionals, the deliberate incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern therapeutic design. These novel molecular entities can confer advantageous properties, such as enhanced proteolytic stability, refined conformational states, and improved receptor affinity.[1][2] Among the diverse array of available building blocks, cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), a cyclic β-amino acid, presents unique opportunities for modulating peptide backbone architecture.[3] However, the successful synthesis of such a modified peptide is only the first step. Rigorous analytical validation is paramount to confirm the precise incorporation of cis-3-ACHC and to elucidate its impact on the peptide's structural and functional properties.
This guide provides an in-depth comparison of orthogonal analytical techniques for validating the incorporation of cis-3-ACHC into a peptide sequence. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Analytical Imperative: A Multi-Pronged Approach
No single technique can definitively validate the incorporation and structural consequence of a non-natural amino acid. A comprehensive validation strategy relies on the synergistic power of multiple analytical methods, each providing a unique piece of the puzzle. Our approach is built on three pillars: confirming covalent incorporation, verifying the sequence, and characterizing the conformational impact.
| Analytical Goal | Primary Technique | Alternative/Complementary Technique(s) |
| Confirm Covalent Incorporation & Purity | High-Resolution Mass Spectrometry (HRMS) | High-Performance Liquid Chromatography (HPLC) |
| Verify Amino Acid Sequence | Tandem Mass Spectrometry (MS/MS) | Edman Degradation (with limitations) |
| Characterize Conformational Impact | 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) Spectroscopy |
I. Peptide Synthesis: The Foundation of Validation
The journey to validation begins with a successful synthesis. Solid-Phase Peptide Synthesis (SPPS) is the workhorse for creating peptides containing non-natural amino acids like cis-3-ACHC.[4][5] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[4][6]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of a cis-3-ACHC Containing Peptide
-
Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal moiety (e.g., Wang resin for a C-terminal carboxylic acid).[4] Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt/DIEA.[7]
-
Fmoc Deprotection: Remove the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.[7]
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence, including the Fmoc-protected cis-3-ACHC.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
II. Confirming Incorporation and Purity: High-Resolution Mass Spectrometry
The first and most fundamental question is whether the cis-3-ACHC was successfully incorporated into the peptide chain. High-resolution mass spectrometry (HRMS) is the gold standard for this initial validation.
Expertise & Experience: HRMS provides a highly accurate mass-to-charge (m/z) ratio of the synthesized peptide. By comparing the experimentally determined molecular weight with the theoretically calculated mass of the peptide containing cis-3-ACHC, we can confirm its presence. The high resolution allows for the differentiation of isobaric species, ensuring confidence in the assigned molecular formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as a water/acetonitrile mixture with a small amount of formic acid to promote ionization.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Electrospray ionization (ESI) is the most common ionization technique for peptides.[9]
-
Mass Analysis: Acquire the mass spectrum in a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument.
-
Data Analysis: Compare the observed m/z value of the most abundant isotopic peak with the calculated theoretical m/z for the protonated molecular ion ([M+H]+) of the target peptide.
| Peptide | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) |
| Ac-Ala-Gly-(cis-3-ACHC)-Phe-NH2 | 488.2717 | 488.2721 | 0.82 |
| Control: Ac-Ala-Gly-Ala-Phe-NH2 | 419.2243 | 419.2241 | -0.48 |
Trustworthiness: A mass error of less than 5 ppm provides high confidence in the elemental composition and, by extension, the successful incorporation of the cis-3-ACHC residue.
III. Verifying the Sequence: Tandem Mass Spectrometry (MS/MS)
While HRMS confirms if cis-3-ACHC is present, it doesn't tell us where it is in the sequence. For this, we turn to tandem mass spectrometry (MS/MS).[10][11][12]
Expertise & Experience: In an MS/MS experiment, the peptide ion of interest is isolated and fragmented.[13] The resulting fragment ions are then mass analyzed. The fragmentation pattern, typically a series of b- and y-ions, allows for the reconstruction of the amino acid sequence.[13] The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue. The presence of a mass shift corresponding to cis-3-ACHC within the fragment ion series confirms its position.
Experimental Protocol: MS/MS Sequencing
-
Parent Ion Selection: In the first stage of the mass spectrometer, the [M+H]+ ion of the peptide is selected.
-
Collision-Induced Dissociation (CID): The selected parent ion is accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen). The collisions induce fragmentation along the peptide backbone.
-
Fragment Ion Analysis: The resulting fragment ions are mass analyzed in the second stage of the mass spectrometer.
-
Sequence Reconstruction: The amino acid sequence is determined by analyzing the mass differences between the observed fragment ions.
Caption: Tandem Mass Spectrometry (MS/MS) Workflow.
Comparison with Edman Degradation:
While historically a cornerstone of protein sequencing, Edman degradation has significant limitations for this application.[14] It is a chemical method that sequentially removes amino acids from the N-terminus.[15][16] However, the phenylisothiocyanate (PITC) chemistry used in Edman degradation is designed for α-amino acids and may not react efficiently or at all with the β-amino group of cis-3-ACHC, potentially halting the sequencing process.[15] Furthermore, Edman degradation is less sensitive and has a lower throughput compared to MS/MS.[17][18]
IV. Characterizing the Conformational Impact: 2D NMR Spectroscopy
The incorporation of a cyclic β-amino acid like cis-3-ACHC is often intended to induce a specific secondary structure, such as a turn or a helix.[1][3] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is the most powerful technique for elucidating the three-dimensional structure of peptides in solution.[19][20][21]
Expertise & Experience: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-bond and through-space correlations between protons, respectively.[19][22] These correlations are used to assign the resonances of all protons in the peptide and to derive distance restraints that define the peptide's conformation.[20][23]
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of at least 0.5 mM.[24]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.
-
2D COSY and TOCSY: Acquire 2D COSY and TOCSY (Total Correlation Spectroscopy) spectra to identify the spin systems of the individual amino acid residues.[19]
-
2D NOESY or ROESY: Acquire a 2D NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons that are close in space (< 5 Å).[19][20]
-
Structure Calculation: Use the distance restraints derived from the NOESY/ROESY data in molecular dynamics simulations to calculate a family of structures consistent with the NMR data.[25][26][27]
Key NMR Observables for Conformational Analysis:
| NMR Experiment | Information Gained | Relevance to cis-3-ACHC Peptides |
| COSY/TOCSY | Through-bond proton-proton correlations | Assignment of amino acid spin systems, including the unique pattern of cis-3-ACHC. |
| NOESY/ROESY | Through-space proton-proton correlations | Provides distance restraints to define the 3D structure and the orientation of the cis-3-ACHC ring relative to the rest of the peptide. |
| ¹³C and ¹⁵N HSQC | Correlation of protons with their attached carbons/nitrogens | Can provide additional resolution and information for larger peptides (requires isotopic labeling).[24][27] |
Circular Dichroism (CD) Spectroscopy as a Complementary Technique:
CD spectroscopy provides information about the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide.[28] While it does not provide atomic-level detail like NMR, it is a rapid and sensitive technique for assessing whether the incorporation of cis-3-ACHC has induced a global conformational change.
V. The Challenge of Proteolytic Stability
A primary motivation for incorporating non-natural amino acids is to enhance resistance to enzymatic degradation.[1][2] Standard proteases like trypsin and chymotrypsin recognize and cleave specific peptide bonds between α-amino acids.[29][30] The presence of a β-amino acid like cis-3-ACHC is expected to disrupt this recognition and confer stability.
Experimental Protocol: Protease Digestion Assay
-
Incubation: Incubate the cis-3-ACHC-containing peptide and a corresponding all-α-amino acid control peptide with a protease (e.g., trypsin) under optimal conditions (e.g., 37°C, specific pH).
-
Time-Course Sampling: Take aliquots from the reaction mixture at various time points.
-
Quenching: Stop the enzymatic reaction in the aliquots, typically by adding an acid like TFA.
-
Analysis by RP-HPLC or LC-MS: Analyze the samples to monitor the disappearance of the full-length peptide and the appearance of cleavage products.
Expected Outcome: The control peptide will be degraded over time, while the cis-3-ACHC-containing peptide will show significantly greater stability.
Conclusion
Validating the incorporation of this compound into a peptide sequence is a multi-faceted process that requires a suite of orthogonal analytical techniques. By systematically employing high-resolution mass spectrometry to confirm incorporation, tandem mass spectrometry to verify the sequence, and 2D NMR spectroscopy to characterize the conformational consequences, researchers can have high confidence in the identity and structure of their novel peptide therapeutics. This rigorous, self-validating approach, grounded in the principles of scientific integrity, is essential for advancing the field of peptide-based drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. bachem.com [bachem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Tandem Mass Spectrometry for Amino Acid Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Protein sequencing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ml2.inf.ethz.ch [ml2.inf.ethz.ch]
- 14. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 15. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 16. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 17. novor.cloud [novor.cloud]
- 18. researchgate.net [researchgate.net]
- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. Peptide structure determination by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. taylorfrancis.com [taylorfrancis.com]
- 30. quora.com [quora.com]
A Researcher's Guide to Elucidating Protein Interactions with cis-3-Aminocyclohexanecarboxylic Acid Analogs: A Comparative Approach
For researchers, scientists, and drug development professionals venturing into the intricate world of GABAergic signaling, cis-3-aminocyclohexanecarboxylic acid and its analogs represent a compelling class of molecules. As mimics of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), these cyclic β-amino acids hold significant therapeutic potential.[1] However, unlocking this potential is contingent on a deep, atomic-level understanding of their interactions with target proteins, primarily GABA receptors and transporters.[1][2]
This guide provides a comprehensive comparison of the state-of-the-art structural and biophysical techniques available to interrogate these protein-ligand complexes. While high-resolution structural data for complexes with this compound itself remains an open frontier, this guide will draw upon established methodologies and data from studies of GABA and other cyclic analogs to provide a robust framework for future investigations.
The Structural Biology Toolbox: Visualizing the Interaction Landscape
The precise orchestration of molecular recognition between a ligand and its protein target is best understood through the lens of structural biology. The two predominant techniques for high-resolution structural determination of membrane proteins like GABA receptors and transporters are X-ray crystallography and cryogenic electron microscopy (cryo-EM).
X-ray Crystallography: The Gold Standard with Caveats
For decades, X-ray crystallography has been the cornerstone of structural biology, providing a wealth of atomic-detail structures. The first three-dimensional structure of a GABA-A receptor, the human β3 homopentamer, was solved using this method, revealing architectural elements unique to eukaryotic Cys-loop receptors.[3][4][5]
Causality in Experimental Choice: X-ray crystallography is often chosen for its potential to yield very high-resolution data, which is invaluable for understanding the precise geometry of ligand binding and for structure-based drug design. However, the requirement for well-ordered crystals can be a significant bottleneck, particularly for large, flexible membrane protein complexes.
Cryogenic Electron Microscopy (Cryo-EM): A Revolution in Structural Biology
The advent of direct electron detectors has propelled cryo-EM to the forefront of structural biology, especially for challenging targets that are resistant to crystallization.[6] Recent years have seen a surge in high-resolution cryo-EM structures of GABA transporters (GATs) and GABA-A receptors, offering unprecedented insights into their function and modulation by various ligands.[7][8][9][10][11] For instance, the cryo-EM structure of the Rattus norvegicus GABA transporter 1 (rGAT1) revealed the transporter in a cytosol-facing conformation with a GABA molecule in the primary binding site.[7][9]
Causality in Experimental Choice: Cryo-EM is particularly advantageous for studying large, dynamic, and multi-protein complexes in a near-native state. It circumvents the need for crystallization, allowing for the structural analysis of proteins that have proven intractable to crystallographic approaches. The ability to capture different conformational states of a protein is another key advantage of cryo-EM.
| Technique | Resolution | Throughput | Sample Requirements | Key Strengths | Limitations |
| X-ray Crystallography | Typically 1.5 - 3.5 Å | Lower | High concentration, pure, and well-ordered crystals | Potential for very high resolution | Crystallization can be a major bottleneck; crystal packing may influence conformation |
| Cryo-EM | Typically 2.5 - 4 Å | Higher | Smaller amounts of pure protein in solution | Applicable to a wider range of targets, including large and flexible complexes; can capture multiple conformations | Resolution can be lower than the best crystallography; data processing can be complex |
Quantifying the Binding Energetics: A Biophysical Perspective
While structural techniques provide a static snapshot of a protein-ligand complex, biophysical methods are essential for quantifying the thermodynamics and kinetics of the interaction. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two powerful and widely used label-free techniques for this purpose.
Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.[12] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Causality in Experimental Choice: ITC is the gold standard for thermodynamic characterization because it provides a complete thermodynamic profile of the interaction without the need for labeling or immobilization. This information is crucial for understanding the driving forces behind binding and for optimizing lead compounds in drug discovery.
Surface Plasmon Resonance (SPR): Real-time Kinetics of Interaction
SPR is a powerful technique for studying the kinetics of molecular interactions in real time. It measures the change in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Causality in Experimental Choice: SPR is the preferred method when information about the kinetics of binding is required. The ability to measure on- and off-rates provides deeper insights into the mechanism of interaction and can be a critical factor in selecting drug candidates with optimal pharmacokinetic properties.
| Technique | Key Parameters Measured | Sample Consumption | Throughput | Key Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Kd, n, ΔH, ΔS | Higher | Lower | Provides a complete thermodynamic profile of the interaction in solution | Requires larger amounts of protein and ligand; lower throughput |
| Surface Plasmon Resonance (SPR) | ka, kd, Kd | Lower | Higher | Real-time kinetic analysis; high sensitivity | Requires immobilization of one of the binding partners, which can potentially affect its activity |
Experimental Workflows: A Practical Guide
To ensure the integrity of structural and biophysical studies, rigorous and well-validated experimental protocols are paramount. Below are representative workflows for the characterization of protein-cis-3-aminocyclohexanecarboxylic acid analog complexes.
Protein Expression and Purification Workflow
Caption: A generalized workflow for the expression and purification of target proteins.
Step-by-Step Protocol:
-
Gene Synthesis and Cloning: Synthesize the gene encoding the target protein (e.g., GABA transporter or receptor subunit) with an appropriate affinity tag (e.g., His-tag, Strep-tag) and clone it into a suitable expression vector.
-
Protein Expression: Express the protein in a suitable host system (e.g., E. coli for soluble domains, or insect/mammalian cells for full-length membrane proteins).
-
Membrane Protein Solubilization (if applicable): For membrane proteins, solubilize the protein from the cell membrane using an appropriate detergent.
-
Affinity Chromatography: Purify the protein using affinity chromatography based on the engineered tag.
-
Size Exclusion Chromatography: Further purify the protein and assess its oligomeric state using size exclusion chromatography.
-
Quality Control: Verify the purity and homogeneity of the protein sample using SDS-PAGE and other analytical techniques.
Cryo-EM Sample Preparation and Data Collection Workflow
Caption: A streamlined workflow for cryo-EM analysis.
Step-by-Step Protocol:
-
Complex Formation: Incubate the purified protein with the this compound analog at a suitable molar excess.
-
Grid Preparation: Apply a small volume of the protein-ligand complex solution to a cryo-EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane to trap the protein complexes in a thin layer of vitreous ice.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Perform particle picking, 2D classification, and 3D reconstruction using specialized software.
-
Model Building and Refinement: Build an atomic model into the reconstructed 3D map and refine it.
Conclusion: Charting the Course for Future Discoveries
The structural and biophysical investigation of protein complexes with this compound analogs is a critical step in the development of novel therapeutics for a range of neurological disorders. While direct structural data for these specific complexes is yet to be reported, the powerful combination of cryo-EM, X-ray crystallography, ITC, and SPR provides a clear roadmap for their characterization. By leveraging the insights gained from studies of GABA and other cyclic analogs in complex with their target proteins, researchers are well-equipped to illuminate the molecular intricacies of these promising therapeutic agents. The detailed methodologies and comparative analysis presented in this guide serve as a valuable resource for navigating this exciting and impactful area of research.
References
- 1. graphyonline.com [graphyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of a human GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of a human GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure of a human synaptic GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Thermodynamic Characterization of LC3/GABARAP:Ligand Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of cis-3-Aminocyclohexanecarboxylic Acid
This guide provides a detailed protocol for the safe and compliant disposal of cis-3-Aminocyclohexanecarboxylic acid, a key building block in pharmaceutical research and development. As scientists, our responsibility extends beyond the laboratory bench to include the safe management of all chemical waste. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step guidance grounded in established safety protocols.
Core Principle: Hazard Assessment and Mitigation
Before any disposal process begins, a thorough understanding of the substance's hazards is paramount. While some safety data sheets (SDS) for this compound may classify it as non-hazardous, other authoritative sources provide GHS classifications indicating potential risks.[1][2] This discrepancy necessitates a conservative approach, treating the compound as potentially hazardous to mitigate all risks.
The primary hazards identified are:
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to prevent exposure.
| Hazard & Safety Information Summary | |
| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2] |
| Appearance | Off-white to white solid powder[4][5] |
| Required PPE | Nitrile gloves, safety glasses with side shields or goggles, lab coat[4] |
| Handling Precautions | Avoid dust formation. Use in a well-ventilated area or with local exhaust ventilation.[1][4] |
| Incompatibilities | Strong oxidizing agents[6][7] |
| Hazardous Decomposition | Produces carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) upon combustion[4][6] |
The Disposal Workflow: A Step-by-Step Protocol
The universally recommended and safest method for disposing of this compound is through a licensed and approved chemical waste disposal company.[1][4][8] In-laboratory treatment is generally not advised without a substance-specific, validated neutralization protocol, as improper treatment can create other hazards.
Step 1: Waste Segregation and Collection
The foundation of safe chemical disposal is meticulous segregation. Never mix different chemical waste streams unless explicitly instructed by a validated protocol.[8][9]
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, free of leaks, and have a tightly sealing lid.[9]
-
Label Correctly: Affix a hazardous waste label to the container immediately. The label must clearly state:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Collect Waste: Place all surplus or contaminated solid material, including contaminated weigh boats, wipes, and PPE, directly into the designated container.
-
Avoid Contamination: Do not mix this waste with solvents, aqueous solutions, or other chemicals.[9] Keeping solid and liquid waste separate is a key principle of safe waste management.[9]
Step 2: Secure Storage
Proper storage of the waste container while it awaits pickup is a critical safety and compliance step.
-
Store in a Designated Area: Keep the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ensure Ventilation: The storage location should be cool, dry, and well-ventilated.[7][10][11]
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[12]
Step 3: Professional Disposal
This is the final and most critical step in the disposal process.
-
Engage a Licensed Vendor: Your institution's Environmental Health & Safety (EHS) department will have an established relationship with a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup.
-
Documentation: Ensure all paperwork required by the vendor and for regulatory compliance is completed accurately.
-
Final Disposition: The vendor will transport the waste for final disposal, typically via incineration at a permitted facility, which is the most effective method for destroying organic compounds.[13]
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Emergency Procedures for Spills and Exposure
Accidents can happen, and preparedness is essential. Follow these steps in the event of a spill or personnel exposure.
Spill Response
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated.[14]
-
Contain Spill: For a small, solid spill, carefully sweep up the material, avoiding dust formation.[4] Do not use a vacuum cleaner unless it is rated for hazardous dust.
-
Collect Material: Place the swept-up solid into a labeled container for hazardous waste disposal.[4][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personnel Exposure and First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[6] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. labproinc.com [labproinc.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ptb.de [ptb.de]
- 11. biomedico.uff.br [biomedico.uff.br]
- 12. benchchem.com [benchchem.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. CIS-3-AMINOCYCLOHEXANECARBOXYLICACID - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
